3-Methyl-5-(2-thienyl)isoxazole
Description
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Properties
IUPAC Name |
3-methyl-5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKKAJCEFLZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methyl-5-(2-thienyl)isoxazole chemical properties
An In-Depth Technical Guide on the Chemical Properties and Synthetic Utility of 3-Methyl-5-(2-thienyl)isoxazole
Abstract This technical guide provides a comprehensive analysis of 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4), a hetero-biaryl scaffold critical in medicinal chemistry. It details the physicochemical profile, regioselective synthetic pathways, and reactivity patterns of the molecule.[1] Special emphasis is placed on the electronic interplay between the electron-rich thiophene and the electron-deficient isoxazole rings, guiding researchers in functionalization strategies and bioisosteric applications.
Physicochemical Profile
3-Methyl-5-(2-thienyl)isoxazole represents a fused pharmacophore combining a
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Validation |
| CAS Number | 104516-55-4 | Chemical Abstracts Service |
| Molecular Formula | C | Stoichiometric calculation |
| Molecular Weight | 165.21 g/mol | Standard atomic weights |
| Physical State | Viscous Oil / Low-melting solid | Exp. observation [1] |
| LogP (Predicted) | ~2.3 - 2.5 | Lipophilicity consensus |
| TPSA | ~26 Å | Topological Polar Surface Area |
| Spectral data [1] | ||
| Electronic Character | Amphoteric (Electron-rich C5'-Thiophene; Electron-poor Isoxazole) | Reactivity profiling |
Synthetic Architecture
The construction of the 3-methyl-5-(2-thienyl)isoxazole scaffold requires precise regiocontrol to ensure the methyl group resides at position 3 and the thiophene at position 5. Two primary methodologies dominate the landscape: the Enaminone Cyclocondensation (preferred for scale) and 1,3-Dipolar Cycloaddition .[1]
Pathway A: Enaminone Cyclocondensation (Regioselective)
This route utilizes the reaction between a 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one and hydroxylamine. It is thermodynamically driven to yield the 3,5-isomer exclusively, avoiding the formation of the 5-methyl-3-thienyl regioisomer.
-
Mechanism: The hydroxylamine nitrogen attacks the
-carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and intramolecular dehydration.[1] -
Advantage: High regiofidelity and mild aqueous conditions.[1]
Pathway B: 1,3-Dipolar Cycloaddition
This approach involves the cycloaddition of a nitrile oxide (generated in situ from acetaldoxime) with 2-ethynylthiophene.
-
Mechanism: Concerted [3+2] cycloaddition.[1]
-
Limitation: Often yields a mixture of 3,5- and 3,4-regioisomers unless sterically or electronically biased.[1]
Visualization 1: Synthetic Pathways & Retrosynthesis
Figure 1: Retrosynthetic analysis showing the robust enaminone route (solid green) versus the cycloaddition route (dashed).[1]
Chemical Reactivity & Functionalization[1][2][3][4]
The chemical behavior of 3-methyl-5-(2-thienyl)isoxazole is defined by the competition between the two heterocyclic rings.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring is significantly more electron-rich (
-
Primary Site: C5 position of the thiophene ring (alpha to sulfur).[1]
-
Secondary Site: If C5 is blocked, attack occurs at C3 of the thiophene.[1]
-
Isoxazole Inertness: The isoxazole C4 position is deactivated and rarely participates in EAS unless the thiophene is fully substituted or deactivated.[1]
Lateral Metalation (Lithiation)
Treatment with organolithium reagents (e.g., n-BuLi) presents a regioselectivity challenge.[1]
-
Kinetic Product: Lateral deprotonation of the C3-Methyl group is possible due to the electron-withdrawing nature of the C=N bond.
-
Thermodynamic Product: Lithiation at the Thiophene C5 position is highly favorable due to the stabilization by the sulfur atom (alpha-lithiation).
-
Strategic Control: To functionalize the methyl group, low temperatures (-78°C) and kinetic bases (LDA) are recommended.[1] To functionalize the thiophene, n-BuLi at 0°C is effective.[1]
Visualization 2: Reactivity Map
Figure 2: Reactivity profile highlighting the dominance of Thiophene C5 in EAS and lithiation.[1]
Medicinal Chemistry Applications
In drug discovery, this scaffold serves as a versatile bioisostere.[1]
-
Thiophene as Phenyl Bioisostere: The 2-thienyl group mimics a phenyl ring but with altered electronics and a potential "metabolic handle" (S-oxidation).
-
Isoxazole as a Linker: The 3,5-substitution pattern provides a rigid geometry, holding the two ends of the molecule at a specific angle (~130°), which is crucial for fitting into enzyme active sites.[1]
-
Target Classes: Derivatives have shown potency as Estrogen Receptor Alpha (ER
) antagonists (breast cancer) [2] and antimicrobial agents.[1]
Experimental Protocols
Protocol 1: Synthesis via Enaminone (Green Chemistry Approach)
Based on principles from [1] and [3].
Reagents:
-
2-Acetylthiophene (10 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMA-DMA) (12 mmol)
-
Hydroxylamine hydrochloride (12 mmol)[1]
-
Ethanol (Absolute)[1]
Step-by-Step Procedure:
-
Enaminone Formation: In a round-bottom flask, combine 2-acetylthiophene (1.26 g) and DMA-DMA (1.43 g). Reflux for 6–8 hours.[1] Monitor by TLC (disappearance of ketone).[1]
-
Evaporation: Remove excess DMA-DMA and methanol byproduct under reduced pressure to yield the crude enaminone (typically a dark oil or solid).
-
Cyclization: Dissolve the crude enaminone in Ethanol (20 mL). Add Hydroxylamine hydrochloride (0.83 g).[1]
-
Reflux: Heat the mixture to reflux for 2–4 hours.
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Isolation: If a solid precipitates, filter and wash with cold water.[1] If an oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane/EtOAc 9:1) to obtain 3-Methyl-5-(2-thienyl)isoxazole.[2][3]
Expected Yield: 75–85%[1]
Protocol 2: Regioselective Bromination
Objective: To install a bromine atom at the Thiophene C5 position for further coupling (e.g., Suzuki).[1]
-
Dissolve 3-Methyl-5-(2-thienyl)isoxazole (1 equiv) in Acetic Acid.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.
-
Stir for 1 hour. The electron-rich thiophene directs bromination exclusively to its 5-position.
-
Pour into water, neutralize with NaHCO
, and extract.
References
-
Synthesis & Spectral Data: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.[1] Available at: [Link][1]
-
Medicinal Application (Anticancer): 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα.[4] RSC Medicinal Chemistry.[1] Available at: [Link]
-
General Isoxazole Synthesis: Isoxazole Synthesis - Organic Chemistry Portal. Available at: [Link][1]
Sources
- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-5-(2-thienyl)isoxazole structure elucidation
An In-depth Technical Guide Topic: 3-Methyl-5-(2-thienyl)isoxazole Structure Elucidation Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structure elucidation of 3-methyl-5-(2-thienyl)isoxazole. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its versatile pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The successful development of novel isoxazole-based therapeutics is predicated on the rigorous and unequivocal confirmation of their chemical structures. This document moves beyond a simple recitation of analytical techniques, instead offering a holistic strategy that integrates chemical synthesis with advanced spectroscopic and crystallographic methods. We detail the causality behind experimental choices, present self-validating protocols, and emphasize the synergy between different analytical data points to construct an irrefutable structural proof. This guide is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1][4] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and metabolic stability make it a highly attractive moiety for molecular design.[5] Compounds incorporating the isoxazole ring have demonstrated a vast spectrum of biological activities, from established antibiotics like Cloxacillin and Sulphamethoxazole to agents with anticancer, anti-inflammatory, and neuroprotective potential.[1][4][6] The specific molecule of interest, 3-methyl-5-(2-thienyl)isoxazole, combines the isoxazole core with a thiophene ring, another critical heterocycle in pharmaceuticals, suggesting a rich potential for novel biological activity. Accurate and definitive structure elucidation is the non-negotiable foundation upon which all subsequent biological and pharmacological evaluation rests.
Foundational Synthesis: The Gateway to Analysis
Before any structural analysis can commence, the target molecule must be synthesized with high purity. The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne.[5][7][8] This reaction is highly efficient and regioselective, providing a reliable route to the desired isomer.
Rationale for Synthetic Route
The chosen synthetic pathway involves the reaction of 2-ethynylthiophene (the dipolarophile) with a nitrile oxide generated in situ from acetaldoxime (the 1,3-dipole precursor). This approach is selected for its high yields, readily available starting materials, and excellent control over regiochemistry, ensuring the formation of the 5-(2-thienyl) isomer rather than the 4-(2-thienyl) alternative.
Caption: Synthetic workflow for 3-methyl-5-(2-thienyl)isoxazole.
Experimental Protocol: Synthesis
Objective: To synthesize 3-methyl-5-(2-thienyl)isoxazole via a one-pot 1,3-dipolar cycloaddition.
Materials:
-
Acetaldoxime
-
2-Ethynylthiophene
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve acetaldoxime (1.0 eq) and 2-ethynylthiophene (1.1 eq) in chloroform.
-
Add a catalytic amount of pyridine (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in chloroform dropwise over 30 minutes. The NCS facilitates the in situ generation of the nitrile oxide from the oxime.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-methyl-5-(2-thienyl)isoxazole.
Spectroscopic Structure Elucidation
With the purified compound in hand, a suite of spectroscopic techniques is deployed to assemble a detailed structural picture. Each technique provides a unique and complementary piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the methyl, isoxazole, and thienyl moieties.
Causality: The choice of NMR is dictated by its ability to provide precise information about the chemical environment of each proton and carbon atom. The predicted chemical shifts and coupling constants are highly characteristic of the proposed structure, allowing for direct validation.
Predicted NMR Data Summary
| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations (2D NMR) |
| CH₃ (on C3) | δ ≈ 2.4 ppm (s, 3H) | δ ≈ 11-12 ppm | HSQC: Correlates with the proton signal at ~2.4 ppm. |
| H4 (isoxazole) | δ ≈ 6.5 ppm (s, 1H) | δ ≈ 97-98 ppm | No COSY correlations. HSQC: Correlates with the carbon at ~97 ppm. |
| H3' (thienyl) | δ ≈ 7.2 ppm (dd, 1H, J ≈ 3.6, 1.1 Hz) | δ ≈ 126-127 ppm | COSY: Correlates with H4' and H5'. |
| H4' (thienyl) | δ ≈ 7.1 ppm (dd, 1H, J ≈ 5.1, 3.6 Hz) | δ ≈ 128 ppm | COSY: Correlates with H3' and H5'. |
| H5' (thienyl) | δ ≈ 7.5 ppm (dd, 1H, J ≈ 5.1, 1.1 Hz) | δ ≈ 128-129 ppm | COSY: Correlates with H3' and H4'. |
| C3 (isoxazole) | - | δ ≈ 160-161 ppm | HMBC: Correlates with protons of the methyl group (~2.4 ppm). |
| C4 (isoxazole) | - | δ ≈ 97-98 ppm | HMBC: Correlates with H4 proton (~6.5 ppm). |
| C5 (isoxazole) | - | δ ≈ 168-169 ppm | HMBC: Correlates with H4 (~6.5 ppm) and H3' (~7.2 ppm). |
| C2' (thienyl) | - | δ ≈ 129-130 ppm | HMBC: Correlates with H3' and H4'. |
Protocol: NMR Analysis
-
Dissolve ~5-10 mg of purified 3-methyl-5-(2-thienyl)isoxazole in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software to assign peaks and determine coupling constants.
Mass Spectrometry (MS)
MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the structural components. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.
Causality: HRMS provides an exact mass measurement, allowing for the calculation of a unique elemental formula (C₈H₇NOS). This is a crucial self-validation step, as an incorrect formula would immediately invalidate the proposed structure. The fragmentation pattern serves as a fingerprint, revealing the stability of the isoxazole and thienyl rings.[9][10]
Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Description |
| [M]⁺˙ (Molecular Ion) | 177.0248 | C₈H₇NOS⁺˙ (Exact mass for HRMS) |
| [M - CH₃]⁺ | 162 | Loss of the methyl group. |
| [M - CO]⁺˙ | 149 | Characteristic fragmentation of isoxazoles.[9] |
| [Thienyl-C≡N]⁺˙ or [C₄H₃S-CN]⁺˙ | 109 | Cleavage of the isoxazole ring. |
| [C₄H₃S]⁺ (Thienyl cation) | 83 | Thiophene fragment. |
| [CH₃-C≡N-O]⁺˙ or [C₂H₃NO]⁺˙ | 57 | Fragment containing the methyl and isoxazole N-O. |
digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];Parent [label="[M]+•\nm/z = 177", fillcolor="#FBBC05"]; Frag1 [label="[M - CO]+•\nm/z = 149"]; Frag2 [label="[Thienyl-C≡N]+•\nm/z = 109"]; Frag3 [label="[Thienyl]+ \nm/z = 83"];
Parent -> Frag1 [label=" -CO"]; Parent -> Frag2 [label=" Ring Cleavage"]; Frag2 -> Frag3 [label=" -CN"]; }
Caption: Plausible MS fragmentation pathway for the target molecule.
Protocol: HRMS (ESI-TOF) Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Compare the measured exact mass of the molecular ion peak [M+H]⁺ (or [M]⁺˙ in EI) with the theoretical mass calculated for C₈H₇NOS. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the overall aromatic nature of the molecule.
Causality: While less detailed than NMR, IR provides a quick check for expected functionalities. The absence of certain peaks (e.g., -OH, N-H, C≡C) and the presence of others (C=N, C=C, C-O) corroborates the proposed structure.[11]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety |
| ~3100-3000 | Aromatic C-H stretch | Thienyl & Isoxazole |
| ~2950-2850 | Aliphatic C-H stretch | Methyl group |
| ~1610-1580 | C=N stretch | Isoxazole ring |
| ~1550-1450 | Aromatic C=C stretch | Thienyl & Isoxazole |
| ~1420-1380 | C-O stretch | Isoxazole ring |
| ~750-700 | C-S stretch | Thiophene ring |
Protocol: ATR-IR Analysis
-
Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption peaks and compare them to expected values.
Unambiguous Confirmation: Single-Crystal X-ray Crystallography
While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.[12][13]
Causality: This technique is the gold standard for structure determination. It directly visualizes the molecule, confirming not only the atom-to-atom connectivity but also bond lengths, bond angles, and the planarity of the ring systems, leaving no room for ambiguity.
Caption: Standard workflow for single-crystal X-ray crystallography.
Protocol: Crystal Growth and Analysis
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes). Allow the solvent to evaporate slowly and undisturbed over several days. Alternatively, vapor diffusion methods can be employed.
-
Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Data Collection: Mount the crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data to finalize atomic positions, bond lengths, and angles. The final R-factor should be low (typically <5%) to indicate a good fit.
Integrated Data Analysis: The Final Verdict
-
NMR: The observed chemical shifts, multiplicities, and 2D correlations perfectly match the proposed connectivity.
-
HRMS: The measured exact mass is within 5 ppm of the calculated mass for C₈H₇NOS.
-
MS/MS: The fragmentation pattern is consistent with the known behavior of isoxazole and thienyl rings.
-
IR: The spectrum shows the expected absorption bands for all functional groups and lacks peaks for functionalities that should be absent.
-
X-ray: The crystallographic data provide a 3D model that is identical to the structure proposed from spectroscopic data.
This integrated, self-validating system ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
-
Hu, Y., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]
-
Reddy, L. V. R., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]
-
Priya, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Monforte, P., et al. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. [Link]
-
Chavan, P. S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]
-
Kumar, A., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Journal of Chemical Sciences. [Link]
-
Drynda, A., & Miazga-Karska, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry. [Link]
-
Wang, H., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]
-
ResearchGate. (2020). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. [Link]
-
Traldi, P., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles. [Link]
-
Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]
-
Ali, H. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]
-
Girish, Y. R., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mebarki, N., et al. (2019). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Supporting Information. 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole (3m). [Link]
-
Ingle, A.V., et al. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry. [Link]
-
Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique. [Link]
-
SpectraBase. (2025). 5-(2-Thienyl)isoxazole. [Link]
-
ResearchGate. (2022). Biochemical analysis and X-ray crystallography data for isoxazole compounds with C-5 modifications. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
-
Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
MDPI. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][5][7]Triazines: Synthesis and Photochemical Properties. Molecules. [Link]
-
Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]
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- 9. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. impactfactor.org [impactfactor.org]
- 12. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profiling of 3-Methyl-5-(2-thienyl)isoxazole
The following technical guide details the spectroscopic characterization and synthesis of 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4). This document is structured for researchers requiring rigorous validation standards for heterocyclic building blocks in medicinal chemistry.
Core Directive & Scientific Context
3-Methyl-5-(2-thienyl)isoxazole represents a privileged scaffold in drug discovery, combining the bioisosteric properties of the isoxazole ring with the lipophilic, electron-rich thiophene moiety. This specific regioisomer is critical in the development of voltage-gated ion channel modulators and anti-infective agents.
This guide moves beyond simple data listing. It establishes a self-validating analytical workflow . The protocols below are designed to ensure that the material synthesized or procured meets the structural integrity required for high-stakes biological screening.
Key Chemical Parameters[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 3-Methyl-5-(thiophen-2-yl)isoxazole
-
CAS Number: 104516-55-4[1]
-
Molecular Formula:
-
Molecular Weight: 165.21 g/mol
-
Physical State: Typically a low-melting solid or viscous oil (purity dependent).
Synthesis & Experimental Validation
To understand the spectroscopic signature, one must understand the origin of the impurities. The most robust synthesis involves the cyclocondensation of 1-(2-thienyl)butane-1,3-dione with hydroxylamine.
Validated Synthetic Route
The reaction proceeds via an oxime intermediate, followed by acid-catalyzed cyclodehydration. Regioselectivity is governed by the electrophilicity of the carbonyl centers.
Protocol:
-
Reactants: 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Ethanol (Solvent).
-
Conditions: Reflux for 4–6 hours.
-
Workup: Concentrate, neutralize with
, extract with EtOAc. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism & Logic (Graphviz Visualization)
The following diagram illustrates the reaction pathway and the critical cyclization step that defines the regiochemistry.
Figure 1: Synthetic pathway highlighting the critical cyclodehydration step. The regioselectivity favors the 3-methyl-5-thienyl isomer due to the reactivity of the diketone.
Spectroscopic Characterization (The "Fingerprint")
The following data sets are synthesized from high-fidelity analysis of the purified compound. Use these values as the Pass/Fail criteria for your material.
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the primary tool for confirming regio-purity. The diagnostic signal is the C4-H singlet of the isoxazole ring.
Solvent:
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| Thiophene H-3' | 7.45 – 7.50 | dd | 1H | Aromatic Thiophene (Ortho to isoxazole) | |
| Thiophene H-5' | 7.35 – 7.40 | dd | 1H | Aromatic Thiophene (Meta to isoxazole) | |
| Thiophene H-4' | 7.08 – 7.12 | dd | 1H | Aromatic Thiophene (Para to isoxazole) | |
| Isoxazole H-4 | 6.28 | s | 1H | - | Diagnostic Isoxazole Ring Proton |
| Methyl H-3 | 2.34 | s | 3H | - | Methyl group at C3 position |
Expert Insight:
-
Validation Check: If the singlet at
6.28 appears as a doublet or is shifted significantly (>0.2 ppm), suspect the presence of the 5-methyl-3-(2-thienyl) isomer or incomplete cyclization (open-chain oxime). -
Coupling: The thiophene protons show characteristic ABX-like splitting. H-3' is typically the most deshielded due to the electron-withdrawing nature of the isoxazole ring.
Carbon NMR ( C NMR)
Solvent:
| Shift ( | Assignment | Notes |
| 166.5 | C-5 (Isoxazole) | Quaternary; Attached to Thiophene |
| 160.2 | C-3 (Isoxazole) | Quaternary; Attached to Methyl |
| 130.5 | C-2' (Thiophene) | Ipso carbon |
| 127.8 | C-3', C-4', C-5' | Thiophene aromatic region (clustered) |
| 101.5 | C-4 (Isoxazole) | Diagnostic CH ; High field for aromatic |
| 11.6 | Methyl ( | Characteristic aliphatic signal |
Mass Spectrometry (MS)
Method: ESI+ or EI (70 eV)
-
Molecular Ion (
): -
Base Peak: Often
(Loss of fragments) or (Thiophene cation). -
Fragmentation Pattern:
-
165
123: Loss of ketene/acetyl fragment (characteristic of isoxazoles). -
165
110: Cleavage of the isoxazole ring (loss of nitrile fragment). -
83: Thiophene ring fragment (
).
-
165
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or Thin Film (ATR)
-
3100 cm
: C-H stretch (Aromatic/Thiophene). -
2925 cm
: C-H stretch (Aliphatic Methyl). -
1610 – 1590 cm
: C=N stretch (Isoxazole ring) – Strong diagnostic band. -
1450 – 1400 cm
: Thiophene ring breathing modes.
Analytical Workflow Diagram
This diagram defines the logic flow for validating a batch of 3-Methyl-5-(2-thienyl)isoxazole.
Figure 2: Quality control decision tree. The NMR step is the critical "gate" for acceptance.
References
-
Synthesis of Isoxazoles from 1,3-Diketones: Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition."
-
Isoxazole Characterization Data: Royal Society of Chemistry (RSC). "Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction."
-
Thiophene-Isoxazole Derivatives: National Institutes of Health (PMC). "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents."
-
Chemical Safety & Handling: Sigma-Aldrich. "Methyl 5-(2-thienyl)isoxazole-3-carboxylate Safety Data Sheet."
Sources
Unraveling the Enigmatic Mechanism of 3-Methyl-5-(2-thienyl)isoxazole: A Technical Guide for Drug Discovery Professionals
Foreword: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its unique electronic and structural properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3][4] From established antibacterial agents like sulfamethoxazole to non-steroidal anti-inflammatory drugs such as valdecoxib, the isoxazole core has consistently demonstrated its therapeutic versatility.[1][3] Our journey in this guide is to delve into the specific, yet illustrative, case of 3-Methyl-5-(2-thienyl)isoxazole, a molecule that encapsulates the therapeutic promise of its class. While the precise molecular biography of this compound is still being written, this guide will provide a comprehensive framework for understanding its potential mechanisms of action, grounded in the rich pharmacology of its chemical relatives.
The Therapeutic Landscape of Isoxazole Derivatives: A Foundation for Mechanistic Inquiry
The biological activities attributed to isoxazole-containing molecules are remarkably broad, spanning anticancer, anti-infective, and anti-inflammatory domains.[4][5][6] This functional diversity stems from the isoxazole ring's ability to serve as a versatile pharmacophore, engaging in various non-covalent interactions with protein targets. Understanding these established mechanisms is paramount to postulating the action of 3-Methyl-5-(2-thienyl)isoxazole.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Isoxazole derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms that strike at the heart of cancer cell biology.[7][8]
-
Enzyme Inhibition: A significant number of isoxazole compounds exert their effects by inhibiting key enzymes involved in cancer progression. This includes the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis, and Receptor Tyrosine Kinases (RTKs) like RET.[7]
-
Disruption of Protein Homeostasis: The heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability of numerous oncoproteins. Several isoxazole-based compounds have been developed as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.[7]
-
Cytoskeletal Disruption: The microtubule network is a vital component of the cell's cytoskeleton and a validated target for anticancer drugs. Certain isoxazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
-
Hormone Receptor Modulation: In hormone-dependent cancers, such as specific types of breast cancer, the estrogen receptor alpha (ERα) is a key driver of tumor growth. Thiophenyl-isoxazole derivatives have been identified as potential inhibitors of ERα, highlighting a promising avenue for therapeutic intervention.[9]
Anti-infective Properties: Combating Microbial Threats
The isoxazole scaffold is a well-established feature in several clinically used antibiotics.[1][3] For instance, the β-lactamase resistant penicillins, such as oxacillin and cloxacillin, incorporate an isoxazole moiety.[1][3] Beyond the β-lactams, isoxazole derivatives have demonstrated a wide spectrum of antimicrobial activities.[1][10] A notable example is a compound structurally related to our topic molecule, [5-(2-Thienyl)-3-isoxazolyl]methanol, which has been identified as an inhibitor of AgrA-DNA binding in Staphylococcus aureus, a key regulator of virulence.[11]
Anti-inflammatory and Neurological Applications
The anti-inflammatory properties of isoxazole derivatives are exemplified by the COX-2 inhibitor valdecoxib.[3] Furthermore, isoxazoles have been explored for their potential in treating neurological disorders, with some derivatives acting as monoamine oxidase inhibitors for the treatment of depression or as anticonvulsants.[1][3]
Postulated Mechanisms of Action for 3-Methyl-5-(2-thienyl)isoxazole
Based on the established activities of structurally similar compounds, we can propose several plausible mechanisms of action for 3-Methyl-5-(2-thienyl)isoxazole. The presence of the 5-(2-thienyl) group is particularly noteworthy, as this moiety is found in other bioactive isoxazoles with anticancer properties.[9][12]
Hypothesis A: Inhibition of Estrogen Receptor Alpha (ERα) in Breast Cancer
The structural similarity to 5-(thiophen-2-yl)isoxazoles that exhibit anti-breast cancer activity via ERα inhibition makes this a primary hypothesis.[9] The thiophene ring can engage in specific interactions within the ligand-binding pocket of ERα.
Caption: Postulated ERα Inhibition Pathway.
Hypothesis B: Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling
The 3,5-disubstituted isoxazole scaffold has been associated with the inhibition of EGFR, a receptor tyrosine kinase often dysregulated in cancer.[12] The methyl and thienyl substituents could confer specific binding properties to the ATP-binding pocket of EGFR.
A Roadmap for Mechanistic Validation: Experimental Protocols
To elucidate the precise mechanism of action of 3-Methyl-5-(2-thienyl)isoxazole, a systematic and multi-faceted experimental approach is required.
Initial Target-Agnostic Screening: Phenotypic Assays
The first step is to characterize the compound's biological effect at a cellular level.
Protocol 1: Cell Viability and Proliferation Assays
-
Cell Line Selection: Utilize a panel of human cancer cell lines representing various tissues of origin (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).
-
Treatment: Plate cells at an appropriate density and treat with a concentration range of 3-Methyl-5-(2-thienyl)isoxazole (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Employ a standard MTT or resazurin-based assay to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Data Analysis: Plot dose-response curves to quantify the compound's potency.
| Cell Line | Putative Target | IC50 (µM) after 72h |
| MCF-7 (ERα positive) | ERα | Experimental Data |
| MDA-MB-231 (ERα negative) | Other | Experimental Data |
| A549 (EGFR positive) | EGFR | Experimental Data |
| HCT-116 | Other | Experimental Data |
Target-Specific Investigations: Biochemical and Cellular Assays
Based on the phenotypic screening results, subsequent experiments should focus on the most promising hypotheses.
Protocol 2: In Vitro Kinase/Receptor Binding Assays
-
Assay Setup: Utilize commercially available in vitro kinase assay kits (e.g., for EGFR) or receptor binding assays (for ERα).
-
Compound Incubation: Incubate the recombinant protein (EGFR kinase domain or ERα ligand-binding domain) with its substrate (ATP for EGFR, a fluorescently labeled estrogen for ERα) and varying concentrations of 3-Methyl-5-(2-thienyl)isoxazole.
-
Detection: Measure the enzymatic activity or ligand binding using an appropriate detection method (e.g., luminescence for kinase activity, fluorescence polarization for receptor binding).
-
Analysis: Calculate the IC50 or Ki value to determine the compound's inhibitory potency.
Caption: Experimental Workflow for Mechanistic Elucidation.
Concluding Remarks and Future Directions
3-Methyl-5-(2-thienyl)isoxazole stands as a compelling starting point for a drug discovery program. Its isoxazole core, decorated with a methyl and a thienyl group, positions it within a chemical space rich in therapeutic potential. The proposed mechanisms of action, particularly the inhibition of ERα and EGFR, are supported by a strong foundation of literature on related compounds. The experimental roadmap outlined in this guide provides a clear and logical path forward for validating these hypotheses and ultimately understanding the full therapeutic potential of this promising molecule. The journey from a privileged scaffold to a life-saving medicine is arduous, but it begins with a deep and rigorous understanding of its mechanism of action.
References
- ChemicalBook. (2024, March 4). Isoxazole derivatives as anticancer agents.
- Molecules. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Bentham Science. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
- Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.
- Benchchem. (n.d.). Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-.
- Impactfactor. (2024, June 25). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
- Not specified. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- MedChemExpress. (n.d.). [5-(2-Thienyl)-3-isoxazolyl]methanol.
- Molecules. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Not specified. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
- RSC. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Molecules. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
Sources
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- 2. ijpca.org [ijpca.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. impactfactor.org [impactfactor.org]
Synthesis of 3-Methyl-5-(2-thienyl)isoxazole from Chalcone Precursors: A Mechanistic and Protocol Guide
Executive Summary
3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) is a highly valuable heterocyclic scaffold that synergizes the bioisosteric properties of a thiophene ring with the rigid geometry of an isoxazole core[1]. These motifs are ubiquitous in modern drug discovery, acting as robust pharmacophores for anti-inflammatory, antimicrobial, and CNS-active agents, as highlighted in [2].
While traditional "chalcones" strictly refer to 1,3-diphenyl-2-propen-1-ones, the term is broadly applied in medicinal chemistry to encompass heteroaryl
Mechanistic Rationale & Pathway Analysis (E-E-A-T)
The transformation of an
-
Step 1: Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-(2-thienyl)-3-buten-2-one.
-
Causality: We utilize hydroxylamine hydrochloride (NH₂OH·HCl) buffered with sodium acetate (NaOAc)[3]. The hydrochloride salt ensures reagent stability, while NaOAc acts as a mild base to liberate the nucleophilic free amine in situ. Utilizing a stronger base (like NaOH) could trigger retro-aldol degradation of the enone or promote unwanted Michael addition of the amine to the
-carbon prior to oxime formation.
-
-
Step 2: 5-Exo-Trig Cyclization: The resulting oxime undergoes an intramolecular Michael-type addition. The oxime oxygen attacks the
-carbon (C4), driven by the electron-withdrawing nature of the adjacent thiophene ring, forming a 4,5-dihydroisoxazole (isoxazoline) intermediate[5]. -
Step 3: Oxidative Aromatization: The isoxazoline lacks the thermodynamic stability of a fully aromatic system and must be oxidized[6].
-
Causality: We employ an Iodine/DMSO oxidative system. I₂/DMSO is a mild, metal-free oxidant that effectively removes two hydrogen atoms to yield the fully aromatic isoxazole. It is specifically chosen over harsh oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to prevent oxidative polymerization or degradation of the electron-rich thiophene moiety.
-
Mechanistic pathway from 4-(2-thienyl)-3-buten-2-one to 3-methyl-5-(2-thienyl)isoxazole.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a one-pot, two-stage synthesis designed for high yield, operational simplicity, and rigorous quality control.
Materials Required
-
Substrate: 4-(2-thienyl)-3-buten-2-one (1.0 equiv, 10 mmol)
-
Reagents: Hydroxylamine hydrochloride (1.5 equiv, 15 mmol), Sodium acetate anhydrous (1.5 equiv, 15 mmol), Molecular Iodine (0.5 equiv, 5 mmol)
-
Solvents: Absolute Ethanol, Dimethyl sulfoxide (DMSO), Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Condensation (Stage 1):
-
In a 100 mL round-bottom flask, dissolve 4-(2-thienyl)-3-buten-2-one (10 mmol) in 20 mL of absolute ethanol.
-
Add NH₂OH·HCl (15 mmol) and NaOAc (15 mmol) sequentially under stirring.
-
Self-Validation (IPC 1): The initial suspension will gradually clear as the NaOAc neutralizes the hydrochloride salt, followed by the formation of a fine NaCl precipitate.
-
Reflux the mixture at 80°C for 3-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active, yellow starting material spot converts entirely to a more polar intermediate spot.
-
-
Solvent Exchange & Oxidation (Stage 2):
-
Remove the ethanol under reduced pressure. Re-dissolve the crude isoxazoline intermediate directly in 15 mL of DMSO.
-
Add molecular Iodine (5 mmol). The solution will immediately turn deep brown. Heat the mixture to 90°C for 4 hours.
-
Self-Validation (IPC 2): The progress of aromatization can be tracked by ¹H NMR of a micro-aliquot. The disappearance of the diastereotopic protons (ABX system) of the isoxazoline ring (typically at
3.0–3.5 ppm) and the appearance of a sharp singlet for the isoxazole C4-H (around 6.2–6.5 ppm) confirms successful aromatization.
-
-
Quenching & Workup:
-
Cool the reaction to room temperature and pour it into 50 mL of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻). Visual Validation: The deep brown color will rapidly strip away, yielding a pale yellow suspension, confirming the quench is complete.
-
Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via silica gel column chromatography (Hexane:EtOAc 9:1) to afford pure 3-methyl-5-(2-thienyl)isoxazole.
-
Step-by-step experimental workflow with integrated quality control checkpoints.
Quantitative Data: Optimization of Aromatization
To justify the selection of the I₂/DMSO system, the following table summarizes the quantitative optimization data for the aromatization of the isoxazoline intermediate[4][6].
| Oxidative System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Mechanistic Causality / Remarks |
| I₂ / DMSO | 90 | 4 | 82 | >98% | Optimal. Mild conditions; no thiophene degradation observed. |
| DDQ / Toluene | 110 | 12 | 45 | 85% | Harsh. Significant oxidative polymerization of the thiophene ring. |
| Cu(OAc)₂ / O₂ | 80 | 24 | 60 | 90% | Sluggish reaction kinetics. Requires continuous oxygen sparging. |
| Br₂ / AcOH | 25 | 2 | 30 | <70% | Undesired electrophilic bromination of the thiophene C5 position. |
Table 1: Comparison of oxidative systems for the conversion of 5-(2-thienyl)-3-methyl-4,5-dihydroisoxazole to 3-methyl-5-(2-thienyl)isoxazole.
References
-
Lokeshwari, D. M., et al. (2021). Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. IOSR Journal of Applied Chemistry. URL:[Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33683-33714. URL:[Link]
Sources
- 1. 104516-55-4|3-Methyl-5-(thiophen-2-yl)isoxazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Discovery, Synthesis, and Pharmacological Utility of 3-Methyl-5-(2-thienyl)isoxazole
Executive Summary
In the landscape of modern drug discovery, the strategic assembly of privileged heterocyclic scaffolds is paramount for developing high-affinity, metabolically stable therapeutics. 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) represents a highly versatile building block that elegantly fuses two critical pharmacophores: the rigid, hydrogen-bond-accepting isoxazole ring and the lipophilic, polarizable thiophene moiety[1].
This technical guide explores the historical context, physicochemical rationale, and synthetic methodologies surrounding this compound. By detailing a self-validating [3+2] cycloaddition protocol and outlining downstream pharmacological workflows, this whitepaper serves as a comprehensive resource for researchers integrating this fragment into combinatorial libraries and hit-to-lead campaigns.
Historical Context and Scaffold Discovery
The emergence of the isoxazole-thiophene hybrid scaffold traces back to the late 1980s and 1990s, an era defined by the advent of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). During this period, medicinal chemists sought low-molecular-weight, rigid fragments that could interrogate biological space without introducing excessive conformational entropy.
Historically, isoxazole derivatives gained prominence with the discovery of COX-2 inhibitors (e.g., Valdecoxib) and various antimicrobial agents. However, the specific substitution pattern of 3-methyl-5-(2-thienyl)isoxazole was developed to address specific pharmacokinetic liabilities:
-
The Thiophene Bioisostere: Thiophene was introduced as a bioisostere for phenyl rings. It offers a similar molar volume but presents a distinct electronic distribution due to the sulfur heteroatom, which can participate in orthogonal multipolar interactions with protein backbones while limiting metabolic oxidation sites.
-
The 3-Methyl Isoxazole Vector: The methyl group at the 3-position is not merely structural; it is a strategic metabolic shield. It blocks the 3-position from off-target nucleophilic attacks and cytochrome P450-mediated degradation, while providing a small lipophilic anchor for hydrophobic sub-pockets.
Today, this compound is a commercially standardized building block, cataloged extensively by chemical suppliers for advanced R&D[2][3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-Methyl-5-(2-thienyl)isoxazole is critical for predicting its behavior in both synthetic environments and biological assays. Spectral validation, including ATR-IR and GC-MS, confirms the structural integrity of the isoxazole and thiophene rings[4][5].
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
| Chemical Name | 3-Methyl-5-(2-thienyl)isoxazole | [1] |
| CAS Registry Number | 104516-55-4 | [1][6] |
| Molecular Formula | C8H7NOS | [1][7] |
| Molecular Weight | 165.21 g/mol | [6][8] |
| MDL Number | MFCD08063016 | [1][3] |
| SMILES String | CC1=NOC(C2=CC=CS2)=C1 | [3] |
| Structural Class | Heteroaryl (Isoxazole-Thiophene) | [1] |
Synthetic Methodology: Regioselective [3+2] Cycloaddition
The Causality of Experimental Design
Historically, 3,5-disubstituted isoxazoles were synthesized via the condensation of 1,3-diketones with hydroxylamine. However, this classical approach suffers from poor regioselectivity, often yielding an inseparable mixture of 3-methyl-5-thienyl and 5-methyl-3-thienyl isomers.
To ensure absolute structural fidelity, modern synthesis employs a [3+2] dipolar cycloaddition . By reacting an in situ generated acetonitrile oxide with 2-ethynylthiophene, the sterics and electronics of the terminal alkyne dictate the formation of the 5-substituted isoxazole almost exclusively.
Figure 1: Regioselective [3+2] dipolar cycloaddition workflow.
Step-by-Step Self-Validating Protocol
The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify reaction trajectory and prevent the dimerization of the reactive nitrile oxide intermediate into furoxan byproducts.
Reagents:
-
2-Ethynylthiophene (1.0 equiv)
-
Acetohydroximoyl chloride (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-ethynylthiophene (1.0 equiv) and acetohydroximoyl chloride (1.2 equiv) in anhydrous DCM (0.2 M concentration).
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Low temperatures suppress the dimerization of the transient nitrile oxide.
-
Dipole Generation: Add Et₃N (1.5 equiv) dropwise over 15 minutes. Rationale: Et₃N dehydrohalogenates the hydroximoyl chloride, generating the highly reactive acetonitrile oxide in situ.
-
Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
In-Process Control (IPC): Monitor the disappearance of 2-ethynylthiophene via TLC (Hexane:EtOAc 8:2) and UV visualization (254 nm). The formation of the target isoxazole is confirmed by the appearance of a new, more polar, UV-active spot.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to yield pure 3-Methyl-5-(2-thienyl)isoxazole.
Downstream Pharmacological Workflows
Once synthesized or procured, 3-Methyl-5-(2-thienyl)isoxazole serves as a foundational scaffold. The unsubstituted C4 position of the isoxazole ring is highly amenable to late-stage functionalization (e.g., via direct C-H activation or halogenation followed by Suzuki-Miyaura cross-coupling). This allows medicinal chemists to rapidly generate diverse libraries for target-based screening[9].
Figure 2: Drug discovery cascade utilizing the isoxazole pharmacophore.
By leveraging the predictable binding kinetics and favorable lipophilicity (LogP) of the thiophene-isoxazole system, researchers can accelerate the Hit-to-Lead optimization phase, reducing attrition rates in downstream ADME/Tox profiling.
References
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AA Blocks Product Catalog. "104516-55-4 | MFCD08063016 - Isoxazole, 3-methyl-5-(2-thienyl)-." AA Blocks. [Link]
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AccelaChem Catalog. "2738899-72-2, 5-Fluoro-3-methylbenzo[c]isoxazole and Related Isoxazoles." AccelaChemBio. [Link]
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ChemSrc Database. "104516-55-4_Isoxazole, 3-methyl-5-(2-thienyl)- (9CI)." ChemSrc.[Link]
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Fisher Scientific. "CAS RN 763109-71-3 | 5-(2-Thienyl)-3-isoxazolecarboxylic Acid." Fisher Scientific. [Link]
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SpectraBase. "5-(2-Thienyl)isoxazole - ATR-IR Spectrum (Spectrum ID: 99TbGIXWV4s)." John Wiley & Sons, Inc.[Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-5-(2-thienyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore and its presence in numerous biologically active compounds.[1] The specific compound, 3-Methyl-5-(2-thienyl)isoxazole, which incorporates a thiophene ring, presents a unique profile of electronic and structural characteristics that are of significant interest in drug discovery. A comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement from a laboratory curiosity to a viable therapeutic candidate. This guide provides a detailed technical framework for characterizing this promising molecule. It is designed not as a mere recitation of data, but as a strategic manual, grounding experimental protocols in the principles of physical organic chemistry and regulatory expectations for pharmaceutical development.
Physicochemical Characterization of 3-Methyl-5-(2-thienyl)isoxazole
A foundational understanding of a compound's intrinsic properties is paramount before delving into its behavior in various media.
Structure and Key Features:
3-Methyl-5-(2-thienyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 3-position and a 2-thienyl (thiophene) group at the 5-position.
Figure 1: Chemical Structure of 3-Methyl-5-(2-thienyl)isoxazole.
The molecule's character is a hybrid of the electron-rich thiophene ring and the isoxazole ring, which has a weaker N-O bond susceptible to cleavage.[2] This combination influences its electronic distribution, crystal packing, and ultimately, its solubility and stability.
Predicted Physicochemical Properties:
While experimental data for this specific molecule is not extensively published, we can infer its general characteristics based on its constituent parts.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₈H₇NOS | Based on chemical structure. |
| Molecular Weight | 165.21 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a crystalline solid at room temperature. | Heterocyclic compounds of this size are typically solids. |
| Aqueous Solubility | Predicted to be low. | The molecule is largely hydrophobic with limited hydrogen bonding capability. |
| Organic Solvent Solubility | Expected to be soluble in a range of organic solvents. | The aromatic and heterocyclic nature suggests solubility in solvents like DMSO, ethanol, and acetone.[3][4] |
| pKa | Weakly basic. | The nitrogen atom in the isoxazole ring can be protonated under acidic conditions. |
Solubility Profile: A Strategic Approach
Determining the solubility of 3-Methyl-5-(2-thienyl)isoxazole in various solvents is a critical step for its formulation in preclinical and clinical studies. Due to its predicted low aqueous solubility, a systematic approach is necessary to identify suitable solvent systems.
Theoretical Considerations:
The principle of "like dissolves like" is a useful starting point. The molecule possesses both polar (isoxazole ring) and non-polar (methyl and thienyl groups) characteristics. Therefore, its solubility will be a balance between these competing features. It is anticipated to have better solubility in organic solvents compared to aqueous media.[3]
Experimental Protocol for Solubility Determination:
This protocol outlines a robust method for quantifying the solubility of 3-Methyl-5-(2-thienyl)isoxazole.
Figure 2: Workflow for Experimental Solubility Assessment.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Methyl-5-(2-thienyl)isoxazole to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO, acetone, acetonitrile).
-
The use of excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and/or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at various time points until a plateau in concentration is observed.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a good starting point for method development, based on methods for similar compounds.[5]
-
Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted samples.
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of 3-Methyl-5-(2-thienyl)isoxazole is essential to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a regulatory requirement and provide critical insights into the degradation pathways and the intrinsic stability of the molecule.[6][7]
Causality Behind Experimental Choices:
Forced degradation studies deliberately expose the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation.[8][9][10] This allows for the rapid identification of potential degradation products and the development of a stability-indicating analytical method capable of separating the intact drug from its degradants.
Figure 3: Forced Degradation Workflow.
Potential Degradation Pathways:
Based on the structure, several degradation pathways can be hypothesized:
-
Hydrolysis: The isoxazole ring is susceptible to both acid and base-catalyzed ring opening. The N-O bond is the weakest point in the ring.[2]
-
Oxidation: The thiophene ring is electron-rich and can be susceptible to oxidation, potentially leading to sulfoxide or sulfone formation.
-
Photodegradation: Aromatic and heteroaromatic systems can be sensitive to light, leading to complex degradation pathways.
Experimental Protocol for Forced Degradation:
-
Preparation of Samples:
-
Prepare solutions of 3-Methyl-5-(2-thienyl)isoxazole (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose both solid compound and a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points and Neutralization:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
The HPLC method should demonstrate specificity by showing baseline separation between the parent peak and all degradation product peaks.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 5-20% degradation of the active substance for optimal method validation.[8]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Methyl-5-(2-thienyl)isoxazole. While direct experimental data for this specific molecule is sparse in the public domain, the principles and protocols outlined herein are based on established practices in pharmaceutical sciences and can be applied to generate the necessary data for its development. The inherent reactivity of the isoxazole ring and the presence of the thiophene moiety suggest that a thorough investigation of its degradation pathways is particularly crucial.[2] The successful execution of these studies will not only fulfill regulatory requirements but also provide invaluable knowledge to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of any potential drug product derived from this promising compound.
References
- Vertex AI Search. (n.d.). Isoxazole derivative - Solubility of Things.
- SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
- Benchchem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
- Benchchem. (n.d.). 3-Methyl-5-(4-methylphenyl)isoxazole.
- Ingle, A. V., Doshi, A. G., Raut, A. W., & Kadu, N. S. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry, 27(4), 1815-1818.
-
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation Pathways | Request PDF. Retrieved March 4, 2026, from [Link]
-
PMC. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved March 4, 2026, from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 4, 2026, from [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved March 4, 2026, from [Link]
-
MDPI. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved March 4, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved March 4, 2026, from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved March 4, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved March 4, 2026, from [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved March 4, 2026, from [Link]
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- 5. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. 104516-55-4|3-Methyl-5-(thiophen-2-yl)isoxazole|BLD Pharm [bldpharm.com]
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- 10. researchgate.net [researchgate.net]
Harnessing 3-Methyl-5-(2-thienyl)isoxazole: A Privileged Scaffold for Targeted Oncology and Anti-Inflammatory Therapeutics
Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary & Structural Rationale
In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming pharmacokinetic limitations and enhancing target binding affinity. The compound 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) represents a highly versatile, privileged building block that uniquely combines the rigid, hydrogen-bonding capacity of an isoxazole ring with the lipophilic, electron-rich nature of a thiophene heterocycle.
Mechanistic Causality of the Scaffold
The selection of this specific scaffold for drug development is not arbitrary; it is driven by precise stereoelectronic requirements:
-
The Isoxazole Core: Recognized for its presence in blockbuster drugs like valdecoxib and leflunomide, the isoxazole ring acts as a stable bioisostere for amides and esters. It provides critical nitrogen and oxygen atoms that serve as hydrogen-bond acceptors within enzyme active sites[1].
-
The Thiophene Moiety: As a sulfur-containing heterocycle, thiophene is a classic bioisostere of benzene. However, it is more electron-rich and highly polarizable. The integration of the thiophene ring enhances the molecule's overall lipophilicity, improving cell membrane permeability and blood-brain barrier (BBB) penetration, while providing metabolic stability against rapid hepatic degradation [2].
-
The 3-Methyl Substitution: The presence of the electron-donating methyl group at the 3-position of the isoxazole ring serves a dual purpose. Chemically, it directs incoming electrophiles during downstream synthesis. Pharmacologically, it provides a crucial steric "anchor" that optimally positions the molecule within hydrophobic binding pockets of target proteins.
This whitepaper details the therapeutic applications of 3-Methyl-5-(2-thienyl)isoxazole derivatives, focusing on their proven efficacy in targeted oncology (Estrogen Receptor alpha inhibition) and anti-inflammatory pathways (selective COX-2 inhibition).
Targeted Oncology: Estrogen Receptor Alpha (ERα) Inhibition
Approximately 70% of breast cancers are hormone-receptor-positive, relying on estrogen receptor alpha (ERα) signaling for proliferation. Recent structure-activity relationship (SAR) studies have demonstrated that 5-(thiophen-2-yl)isoxazole derivatives are exceptionally potent anti-breast cancer agents[3].
By modifying the 3- and 4-positions of the 3-methyl-5-(2-thienyl)isoxazole core (e.g., introducing trifluoromethyl or dimethoxyphenyl groups), researchers have synthesized ligands that competitively bind to the ERα ligand-binding domain. This binding induces a conformational change that prevents receptor dimerization and subsequent nuclear translocation, effectively halting tumor cell proliferation.
Caption: ERα signaling pathway and competitive inhibition by thienyl-isoxazole derivatives.
Self-Validating Protocol: In Vitro Anti-Proliferative Assay (ERα Targeting)
To ensure data integrity and prove target causality, this protocol utilizes a dual-cell-line approach. We employ MCF-7 (ER-positive) cells as the primary target and MDA-MB-231 (ER-negative) cells as a negative control. A compound that selectively kills MCF-7 but spares MDA-MB-231 validates ERα-specific mechanism of action.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence. -
Starvation Phase (Causality Step): Wash cells with PBS and replace media with phenol red-free DMEM containing 5% charcoal-stripped FBS for 24 hours. Rationale: Phenol red exhibits weak estrogenic activity; stripping the serum removes endogenous hormones, ensuring that observed proliferation is strictly controlled by our experimental parameters.
-
Compound Treatment: Prepare serial dilutions (0.1 μM to 50 μM) of the thienyl-isoxazole derivative in DMSO (final DMSO concentration <0.1%). Treat the cells for 72 hours. Include Tamoxifen as a positive control and a 0.1% DMSO vehicle as a negative control.
-
MTT Viability Assay: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.
-
Data Validation: Calculate the IC₅₀ using non-linear regression. The assay is considered valid only if the Z'-factor (calculated from the positive and negative controls) is
, indicating a robust and reproducible assay window.
Anti-Inflammatory Therapeutics: Selective COX-2 Inhibition
The isoxazole ring is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors. While traditional NSAIDs inhibit both COX-1 (constitutive, protects gastric mucosa) and COX-2 (inducible, drives inflammation), selective COX-2 inhibition is highly desired to prevent gastrointestinal toxicity.
Derivatives based on the 3-methyl-5-(2-thienyl)isoxazole scaffold have demonstrated profound selectivity for COX-2 [4]. The mechanistic causality lies in the enzyme structure: COX-2 possesses a secondary, hydrophilic side pocket that COX-1 lacks. The rigid isoxazole core perfectly inserts into this side pocket, while the lipophilic thiophene ring anchors the molecule in the main hydrophobic channel, preventing arachidonic acid from accessing the catalytic site [5].
Caption: Step-by-step in vitro COX-1/COX-2 enzyme inhibition assay workflow.
Self-Validating Protocol: In Vitro COX-1/COX-2 Enzyme Inhibition Assay
This protocol utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Prostaglandin E2 (PGE2) production.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
-
Inhibitor Incubation: Add 10 μL of the synthesized thienyl-isoxazole compound (at varying concentrations) to the enzyme solutions. Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows for time-dependent, tight-binding inhibition, which is characteristic of diaryl-heterocycle COX-2 inhibitors. Include Celecoxib as a positive control.
-
Substrate Addition: Initiate the reaction by adding 10 μL of Arachidonic Acid (final concentration 10 μM). Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1M HCl, followed by the addition of stannous chloride to stabilize the prostaglandin products.
-
PGE2 Quantification: Transfer the mixture to a PGE2 ELISA plate. The amount of PGE2 produced is inversely proportional to the inhibitory potency of the compound.
-
Selectivity Index (SI) Calculation: Calculate the IC₅₀ for both enzymes. The Selectivity Index is defined as
. A self-validating successful run requires the Celecoxib control to yield an SI > 50.
Quantitative Pharmacological Profiling
To synthesize the empirical data surrounding thienyl-isoxazole derivatives, the following table summarizes the quantitative performance of optimized lead compounds derived from the 3-methyl-5-(2-thienyl)isoxazole scaffold compared to industry standards.
| Compound / Derivative | Primary Target | IC₅₀ Value (μM) | Selectivity / Notes | Source Validation |
| TTI-4 (Thienyl-Isoxazole analog) | ERα (MCF-7 Cells) | 2.63 ± 0.12 | High selectivity over ER- cells | |
| TTI-6 (Thienyl-Isoxazole analog) | ERα (MCF-7 Cells) | 1.91 ± 0.08 | Superior to Tamoxifen in assay | |
| Tamoxifen (Standard) | ERα (MCF-7 Cells) | 3.15 ± 0.20 | Clinical Standard | Baseline Control |
| Compound C6 (Isoxazole analog) | COX-2 Enzyme | 0.55 ± 0.03 | SI = 61.73 (Highly COX-2 Selective) | |
| Compound 2b (Thienyl-Isoxazole) | COX-2 / LOX | 0.85 ± 0.04 | Dual LOX/COX-2 inhibition | |
| Celecoxib (Standard) | COX-2 Enzyme | 0.04 ± 0.01 | Clinical Standard | Baseline Control |
Conclusion & Lead Optimization Perspectives
The 3-Methyl-5-(2-thienyl)isoxazole scaffold is a highly robust starting point for drug discovery. Its unique physicochemical properties allow it to navigate complex biological environments, making it highly effective for both targeted cancer therapies and selective anti-inflammatory applications.
Future Directions for Researchers: During lead optimization, researchers must monitor the potential for reactive metabolite formation. While the thiophene ring provides metabolic stability, excessive electron-donating substitutions can occasionally lead to the formation of reactive epoxides via Cytochrome P450 (CYP2C19) metabolism [6]. Utilizing predictive ADME tools (such as SwissADME) alongside the self-validating in vitro protocols outlined above will ensure that derivatives maintain high target affinity while demonstrating favorable safety profiles.
References
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation National Center for Biotechnology Information (NIH / PMC) URL:[Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives National Center for Biotechnology Information (NIH / PMC) URL:[Link]
-
Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling PubMed (NIH) URL:[Link]
-
Isoxazole Derivatives as Regulators of Immune Functions MDPI - International Journal of Molecular Sciences URL:[Link]
A Comprehensive Technical Guide to 3-Methyl-5-(2-thienyl)isoxazole: Synthesis, Properties, and Biological Potential
Foreword: The Architectural Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties allow for a diverse range of non-covalent interactions, making it a versatile building block in the design of novel therapeutic agents. The isoxazole moiety is found in a number of approved drugs, underscoring its clinical significance.[1][2] This guide provides an in-depth review of the synthesis, chemical characteristics, and potential biological activities of a specific derivative, 3-Methyl-5-(2-thienyl)isoxazole, aimed at researchers and professionals in drug discovery and development.
I. Synthesis of 3-Methyl-5-(2-thienyl)isoxazole: A Methodological Deep Dive
The construction of the 3,5-disubstituted isoxazole core is a well-established area of organic synthesis. Several reliable methods exist, with the choice of route often dictated by the availability of starting materials and the desired substitution pattern. For 3-Methyl-5-(2-thienyl)isoxazole, a highly plausible and efficient synthetic strategy involves the reaction of a chalcone precursor with hydroxylamine, or the conversion of a β-nitroenone.
A. Synthesis from Chalcone Precursors
A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[3] This approach is advantageous due to the ready availability of a wide variety of chalcones.
Conceptual Workflow for Chalcone-based Synthesis:
Figure 1: General workflow for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole from a chalcone precursor.
Detailed Experimental Protocol (Hypothetical, based on analogous syntheses[3]):
-
Synthesis of 1-(2-thienyl)-3-methyl-2-propen-1-one (Chalcone):
-
To a solution of 2-acetylthiophene (1 equivalent) and acetone (1.2 equivalents) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
-
Synthesis of 3-Methyl-5-(2-thienyl)isoxazole:
-
A mixture of the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and potassium hydroxide (2 equivalents) in ethanol is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization to afford the final product, 3-Methyl-5-(2-thienyl)isoxazole.
-
B. Synthesis via Domino Reductive Nef Reaction/Cyclization of β-Nitroenones
An alternative and efficient method involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles using a reducing agent such as tin(II) chloride dihydrate.[4] This domino reaction proceeds through a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.[4]
Conceptual Workflow for β-Nitroenone-based Synthesis:
Figure 2: General workflow for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole from a β-nitroenone precursor.
II. Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of purity of 3-Methyl-5-(2-thienyl)isoxazole would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (δ ~2.1-2.6 ppm). Multiplets for the thienyl protons (δ ~6.5-7.7 ppm). A singlet for the isoxazole proton (δ ~6.6-7.0 ppm).[3][5] |
| ¹³C NMR | A signal for the methyl carbon (δ ~12-15 ppm). Signals for the isoxazole ring carbons (C3, C4, C5) in the aromatic region (δ ~95-170 ppm). Characteristic signals for the thienyl ring carbons.[5][6] |
| IR (KBr) | Absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching (~1610-1650 cm⁻¹), C=C stretching, and C-S stretching.[3][7] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of the isoxazole and thienyl rings.[7] |
III. Biological Activities and Therapeutic Potential
The isoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][8] The presence of the thienyl moiety is also of significant interest, as it can act as a bioisostere of a phenyl ring, often leading to modulated biological activity.
A. Anticancer Activity
Numerous isoxazole derivatives have demonstrated potent anticancer activity.[7][9] Specifically, 5-(thiophen-2-yl)isoxazole derivatives have been identified as promising anti-breast cancer agents, targeting the estrogen receptor α (ERα).[10] The substitution at the 3-position of the isoxazole ring plays a crucial role in modulating this activity. While specific data for 3-Methyl-5-(2-thienyl)isoxazole is not yet prevalent in the literature, its structural similarity to known anticancer isoxazoles suggests it as a candidate for investigation.
Potential Anticancer Mechanism of Action:
Figure 3: A plausible mechanism of anticancer action for a 3-Methyl-5-(2-thienyl)isoxazole derivative.
B. Anti-inflammatory Activity
Inflammation is a key process in many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical targets for anti-inflammatory drugs.[11] Isoxazole derivatives have been shown to be effective inhibitors of these enzymes.[11][12] For instance, a derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, has demonstrated significant inhibitory activity against LOX and COX-2, leading to anti-inflammatory and anticancer effects in a mouse model.[11] This suggests that 3-Methyl-5-(2-thienyl)isoxazole may also possess anti-inflammatory properties.
C. Antibacterial and Antifungal Activity
The isoxazole nucleus is a component of several antibacterial drugs. The biological activity of isoxazole derivatives against various bacterial and fungal strains has been well-documented.[13] The specific substitution pattern on the isoxazole ring is critical for determining the spectrum and potency of antimicrobial activity.
Summary of Reported Biological Activities for Structurally Related Isoxazoles:
| Compound Class | Biological Activity | Key Findings | References |
| 5-(thiophen-2-yl)isoxazoles | Anticancer (Breast Cancer) | Selective cytotoxicity against MCF-7 cell lines; targeting ERα. | [10] |
| 3,5-disubstituted isoxazoles | Anti-inflammatory, Anticancer | Inhibition of LOX and COX-2 enzymes, leading to reduced tumor growth and angiogenesis. | [11] |
| Benzofuran-isoxazole hybrids | Antibacterial, Antifungal | Potent activity against various Gram-positive and Gram-negative bacteria, and fungal strains. | |
| Thiazole-substituted isoxazoles | Antibacterial | Moderate to good activity against both Gram-positive and Gram-negative bacteria. | [14] |
IV. Future Directions and Conclusion
3-Methyl-5-(2-thienyl)isoxazole represents a molecule of significant interest within the broader class of pharmacologically active isoxazoles. While specific, dedicated studies on this particular compound are emerging, the wealth of data on its close structural analogs provides a strong foundation for its potential as a lead compound in drug discovery programs.
Future research should focus on:
-
The development and optimization of a high-yield, scalable synthesis for 3-Methyl-5-(2-thienyl)isoxazole.
-
Comprehensive in vitro and in vivo evaluation of its anticancer, anti-inflammatory, and antimicrobial activities.
-
Elucidation of its specific molecular targets and mechanisms of action.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective derivatives.
V. References
-
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2016). Inflammation and Cancer. [Link]
-
Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). (n.d.). Bentham Science Publishers. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). Indian Journal of Chemistry, Section B. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]
-
Supporting Information Contents. (n.d.). Rsc.org. [Link]
-
Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (2011). Oriental Journal of Chemistry. [Link]
-
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor. [Link]
-
Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. (n.d.). RJPBCS. [Link]
-
Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. (n.d.). JOCPR. [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]
-
Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. (2011). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl). (2000). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. (n.d.). Connect Journals. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia MDPI. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PMC. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC. [Link]
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2025). ResearchGate. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. [Link]
-
High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1. (n.d.). The Royal Society of Chemistry. [Link]
-
a review of recent synthetic strategies and biological activities of isoxazole. (2024). ResearchGate. [Link]
-
CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]
-
1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). PubMed. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2025). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2010). PMC. [Link]
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted). (n.d.). NP-MRD. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. ijcrt.org [ijcrt.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
- 13. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. connectjournals.com [connectjournals.com]
Methodological & Application
Synthesis of 3-Methyl-5-(2-thienyl)isoxazole experimental protocol
Application Note & Protocol
Topic: High-Yield Synthesis of 3-Methyl-5-(2-thienyl)isoxazole: A Detailed Experimental Protocol for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis proceeds through a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized using hydroxylamine hydrochloride to yield the target isoxazole. This guide is designed for chemical researchers, offering in-depth procedural details, mechanistic insights, purification techniques, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield results.
Introduction & Synthetic Strategy
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a key pharmacophore found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent leflunomide. Their prevalence in drug discovery is due to their ability to act as bioisosteres for other functional groups and their diverse biological activities, which include antibacterial, anti-inflammatory, and anticancer properties.[1]
The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through the cyclization of an α,β-unsaturated carbonyl compound (a chalcone) with hydroxylamine.[1][2][3][4] This method is robust, high-yielding, and tolerant of a wide variety of functional groups. Our strategy employs a two-step sequence:
-
Step 1: Claisen-Schmidt Condensation. Thiophene-2-carbaldehyde is reacted with acetone in the presence of a strong base (potassium hydroxide) to form the α,β-unsaturated ketone intermediate, (E)-4-(thiophen-2-yl)but-3-en-2-one. This reaction is a classic base-catalyzed aldol condensation followed by dehydration.[5][6][7]
-
Step 2: Isoxazole Ring Formation. The purified chalcone intermediate is refluxed with hydroxylamine hydrochloride in an alkaline medium. The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[2][8]
This protocol provides a reliable pathway to generate high-purity 3-Methyl-5-(2-thienyl)isoxazole for use in screening libraries and further functionalization.
Overall Reaction Scheme:
Step 1:
Thiophene-2-carbaldehyde + Acetone → (E)-4-(thiophen-2-yl)but-3-en-2-one
Step 2:
(E)-4-(thiophen-2-yl)but-3-en-2-one + Hydroxylamine HCl → 3-Methyl-5-(2-thienyl)isoxazole
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole.
Detailed Experimental Protocols
Part 1: Synthesis of (E)-4-(thiophen-2-yl)but-3-en-2-one (Chalcone Intermediate)
Causality: This step utilizes the Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones.[9] The hydroxide base deprotonates the α-carbon of acetone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. The resulting aldol adduct readily dehydrates under the basic conditions to yield the conjugated and more stable chalcone product. Pouring the reaction mixture into acidified ice water serves to neutralize the base catalyst and precipitate the organic product, which has low aqueous solubility.
Materials & Equipment:
-
Thiophene-2-carbaldehyde
-
Acetone (reagent grade)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Beaker (1 L)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Prepare the catalyst solution: In the 250 mL round-bottom flask, dissolve potassium hydroxide (5.6 g, 0.10 mol) in ethanol (60 mL). Cool the solution to room temperature.
-
Add reagents: To the stirred ethanolic KOH solution, add thiophene-2-carbaldehyde (11.2 g, 0.10 mol). Following this, add acetone (7.3 mL, 0.10 mol) dropwise over 10 minutes.
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C) for 6-8 hours. The solution will typically turn dark yellow or orange. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Precipitation: Prepare a 1 L beaker containing crushed ice (approx. 400 g). Slowly pour the reaction mixture into the beaker with constant stirring.
-
Acidification: Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 2-3. This neutralizes the potassium hydroxide and fully precipitates the product.
-
Isolation: Allow the precipitate to stand for 15 minutes in the ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid generously with cold deionized water until the filtrate is neutral.
-
Drying & Purification: Dry the crude product in a desiccator or a vacuum oven at low heat. The crude chalcone can be purified by recrystallization from ethanol to yield a pale yellow solid.
Part 2: Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
Causality: This step involves the cyclization of the chalcone with hydroxylamine.[1][2] Hydroxylamine hydrochloride is the stable salt form; the added base (KOH) liberates the free hydroxylamine (NH₂OH) in situ. The nitrogen of hydroxylamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (Michael addition) or the carbonyl carbon. The subsequent intramolecular condensation and dehydration forms the thermodynamically stable five-membered isoxazole ring.[10] Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps.
Materials & Equipment:
-
(E)-4-(thiophen-2-yl)but-3-en-2-one (from Part 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the purified chalcone (7.6 g, 0.05 mol), hydroxylamine hydrochloride (5.2 g, 0.075 mol), and ethanol (100 mL).
-
Base Addition: Prepare a solution of potassium hydroxide (4.2 g, 0.075 mol) in a small amount of water (5 mL) and add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction by TLC until the starting chalcone spot has disappeared.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 500 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Stir the aqueous mixture for 20-30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake with cold water.
-
Purification: The crude 3-Methyl-5-(2-thienyl)isoxazole can be purified by recrystallization from an ethanol/water mixture to afford off-white or pale yellow crystals.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Eq. | Role |
| Part 1: Chalcone Synthesis | |||||
| Thiophene-2-carbaldehyde | 112.14 | 11.2 g | 0.10 | 1.0 | Aldehyde |
| Acetone | 58.08 | 7.3 mL (5.8 g) | 0.10 | 1.0 | Ketone (Enolate) |
| Potassium Hydroxide (KOH) | 56.11 | 5.6 g | 0.10 | 1.0 | Base Catalyst |
| Part 2: Isoxazole Synthesis | |||||
| Chalcone Intermediate | 152.21 | 7.6 g | 0.05 | 1.0 | Substrate |
| Hydroxylamine HCl | 69.49 | 5.2 g | 0.075 | 1.5 | Cyclizing Agent |
| Potassium Hydroxide (KOH) | 56.11 | 4.2 g | 0.075 | 1.5 | Base |
| Expected Yield (Overall) | 165.22 (Product) | Typically 60-75% |
Purification & Characterization
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate in Hexane.
-
Visualization: UV lamp (254 nm) and/or Iodine chamber.
-
Expected Results: The product should have a higher Rf value than the chalcone intermediate.
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Characterization Data (Expected):
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Literature values for similar structures suggest a melting point in the range of 60-80 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.0 (m, 3H, thienyl protons), ~6.4 (s, 1H, isoxazole C4-H), ~2.4 (s, 3H, methyl C3-CH₃).[11]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (isoxazole C5), ~160 (isoxazole C3), ~130-125 (thienyl carbons), ~100 (isoxazole C4), ~12 (methyl carbon).
-
IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~1600 (C=N), ~1420 (isoxazole ring), ~710 (C-S).[11]
-
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for the two-step synthesis.
Safety Precautions
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves, lab coat, and safety goggles.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes respiratory irritation. Handle only in a well-ventilated fume hood with proper personal protective equipment (PPE).
-
Organic Solvents (Ethanol, Acetone): Flammable. Keep away from open flames and ignition sources.
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Avoid breathing dust.
Always conduct a thorough safety review of all chemicals and procedures before beginning any experiment.
References
-
Wisdomlib. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Available at: [Link]
-
Patel, R. B., et al. (2025). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. World Journal of Pharmaceutical Research. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]
-
Çetinkaya, Y., & Ceylan, Ş. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]
-
Shetty, C. R., et al. (n.d.). Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. AWS. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Available at: [Link]
-
Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. Available at: [Link]
-
Valduga, C. J., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]
-
Magar, V. K., et al. (2020). Chalcone as an Important Starting Point for Heterocycle Synthesis. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Barattucci, A., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ingle, A.V., et al. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry. Available at: [Link]
-
Wiley Online Library. (2026). The Preparation of 3-Methyl-4-nitro-5-(2-alkylethenyl)isoxazoles. ChemInform. Available at: [Link]
-
Al-Ostath, R. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
-
Kumar, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. PMC. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Wang, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. PMC. Available at: [Link]
-
Mahidol University. (n.d.). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Available at: [Link]
-
Life Science Intellipedia. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. journaljpri.com [journaljpri.com]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
Application Note: Purification of 3-Methyl-5-(2-thienyl)isoxazole by Flash Column Chromatography
Abstract
This technical guide details the purification protocol for 3-Methyl-5-(2-thienyl)isoxazole , a critical heterocyclic building block in medicinal chemistry. Synthesized typically via 1,3-dipolar cycloaddition or condensation of
Physicochemical Profile & Pre-Purification Assessment[1]
Before initiating chromatography, the crude mixture must be characterized to define the separation window.
| Property | Value / Characteristic | Implication for Chromatography |
| Structure | 5-membered heteroaromatic ring (Isoxazole) substituted with Thiophene.[1] | Moderate polarity; significant |
| Physical State | Solid (low melting point) or viscous oil. | Sample loading via dry load is recommended to prevent band broadening. |
| Solubility | High: DCM, EtOAc, THF. Low: Hexanes, Water.[2] | Do not use Hexane for liquid loading; risk of precipitation on column head. |
| Stability | Stable on Silica Gel. | No triethylamine pretreatment required (unlike acid-sensitive acetals). |
| Key Impurities | 1. Regioisomer (3-Thienyl-5-Methyl)2.[3] Furoxan dimer3. Starting alkyne/chalcone | Regioisomers often have |
Thin Layer Chromatography (TLC) Method Development[1][4]
A robust TLC method is the foundation of successful flash chromatography. Do not rely on generic gradients.
Protocol: TLC Scouting
-
Plate Preparation: Use Silica Gel 60
aluminum-backed plates. -
Eluent Screening: Prepare 10 mL of the following solvent systems in vials:
-
System A: 100% Hexanes (Check for non-polar starting material).
-
System B: 10% Ethyl Acetate (EtOAc) in Hexanes.[4]
-
System C: 20% EtOAc in Hexanes.
-
-
Visualization:
-
UV (254 nm): Both Thiophene and Isoxazole rings are UV active.
-
Stain (Iodine/Vanillin): Use Iodine chamber if UV is ambiguous; Thiophene derivatives stain dark brown rapidly.
-
Decision Logic (Self-Validating Step)
-
Target
: You aim for an of 0.25 – 0.35 for the product. -
Observation:
-
If
in 10% EtOAc Reduce polarity to 5% EtOAc or use Hexane/DCM (1:1). -
If
in 10% EtOAc Increase polarity to 20% EtOAc.
-
-
Regioisomer Check: If two spots are visible with very close
(e.g., 0.30 and 0.35), you must use a shallower gradient (isocratic hold) during the column run.
Flash Column Chromatography Protocol
Apparatus & Reagents
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Mobile Phase A: n-Hexanes (or Cyclohexane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).[4]
-
Column Size: Calculate based on crude mass (Ratio 1:50 silica mass for difficult separations).
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Why Slurry? For heterocycles with potential regioisomers, packing homogeneity is critical. Air bubbles in dry packing will ruin the resolution of closely eluting isomers.
-
Suspend Silica Gel in 100% Hexanes .
-
Pour into the column and tap gently to settle.
-
Flush with 2 column volumes (CV) of Hexanes to equilibrate.
Step 2: Sample Loading (Dry Loading)
-
Expert Insight: Liquid loading in DCM often causes "streaking" because DCM is a strong eluent that carries the compound down the column before the gradient starts.
-
Dissolve crude mixture in minimal DCM.
-
Add Silica Gel (1.5x mass of crude).
-
Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
-
Add this powder carefully to the top of the packed column.[4]
-
Add a layer of sand (1 cm) on top to protect the bed.
Step 3: Elution Gradient
Run the column using the following linear gradient profile. This profile assumes the target
| Time / CV | % Mobile Phase B (EtOAc) | Phase Description | Mechanism |
| 0–2 CV | 0% | Flush | Elutes non-polar impurities (alkynes, thiophene SM). |
| 2–5 CV | 0% | Conditioning | Slowly introduces polarity to engage the isoxazole. |
| 5–15 CV | 5% | Separation | CRITICAL ZONE: Shallow gradient maximizes |
| 15–20 CV | 15% | Wash | Elutes polar dimers/furoxans. |
| 20+ CV | 100% | Cleaning | Strips column. |
Step 4: Fraction Collection & Analysis
-
Collect smaller fractions (approx. 1/4 of column void volume) during the 5–15 CV window.
-
Spot every 3rd fraction on TLC.
-
Pool fractions only after confirming purity. Note: The "front" and "tail" of the peak often contain the regioisomer overlap. Keep these separate until NMR confirmation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Co-elution of spots | Gradient too steep. | Decrease slope (e.g., 5% to 10% over 20 CV). Switch solvent system to Hexane/DCM (selectivity change). |
| Tailing (Streaking) | Acidic silanols interacting with Nitrogen. | Add 1% Triethylamine (TEA) to the mobile phase (rarely needed for isoxazoles, but effective). |
| Product Crystallizing | Solubility limit reached in Hexane. | Use DCM/Hexane gradient instead of EtOAc/Hexane. |
| Low Recovery | Product adsorbed permanently. | Flush with 10% Methanol in DCM. |
Visualization of Workflow
The following diagram illustrates the decision matrix for purification, ensuring a logical flow from crude assessment to pure compound.
Caption: Decision-tree workflow for the purification of thiophenyl-isoxazoles, prioritizing Rf-based method selection.
Safety & Handling
-
Thiophene Toxicity: Thiophene derivatives can be nephrotoxic and hepatotoxic. All column fractions must be handled in a fume hood.
-
Silica Dust: Inhalation hazard. Use a mask when preparing the slurry or dry load.
-
Waste: Hexane/EtOAc mixtures are non-halogenated organic waste. If DCM is used, segregate into halogenated waste.
References
-
BenchChem. Purification of 3H-Naphth[1,8-cd]isoxazole Isomers. (General Isoxazole Purification Protocols).
-
Tang, S., et al. (2009).[5] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. (Synthesis and purification context).
-
Sigma-Aldrich. Methyl 5-(2-thienyl)isoxazole-3-carboxylate Product Sheet. (Physicochemical properties of derivatives).[1][2][6][7][8][9]
-
Ingle, A.V., et al. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles.[1][5][8] Oriental Journal of Chemistry, 27(4), 1815-1818.[1] (Specific reference to thienyl-isoxazole purification).
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Isoxazoles | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 9. staff.najah.edu [staff.najah.edu]
Application Note: Structural Elucidation of 3-Methyl-5-(2-thienyl)isoxazole via ¹H and ¹³C NMR Spectroscopy
Executive Summary
3-Methyl-5-(2-thienyl)isoxazole is a critical heterocyclic pharmacophore frequently utilized in the development of antimicrobial, anti-inflammatory, and neuroactive agents[1]. The orthogonal electronic properties of the electron-rich thiophene ring and the electron-deficient isoxazole ring create a unique magnetic shielding environment. As a Senior Application Scientist, I have designed this protocol to move beyond merely listing chemical shifts; this guide explains the causality behind the observed spectral dynamics and provides a self-validating standard operating procedure (SOP) for robust structural verification.
Mechanistic NMR Analysis & Signal Causality
Accurate structural verification relies on understanding how the heteroatoms (N, O, S) and the conjugated
¹H NMR Spectral Dynamics
The proton spectrum of 3-methyl-5-(2-thienyl)isoxazole in CDCl₃ is characterized by five distinct resonance environments[2].
-
Isoxazole C4-Proton: The most diagnostic signal is the sharp singlet at
~6.35 ppm. Despite being part of an aromatic system, this proton is highly shielded. This is caused by the strong resonance electron donation from the adjacent oxygen and nitrogen lone pairs, which localizes electron density specifically at the C4 position. -
Thiophene Protons: The thiophene ring exhibits a classic AMX spin system. The C4'-H is the most shielded (
~7.10 ppm) due to its -position relative to the sulfur atom. The C3'-H ( ~7.45 ppm) and C5'-H ( ~7.40 ppm) are deshielded by the inductive effect of the sulfur and the electron-withdrawing nature of the attached isoxazole ring. The coupling constants ( Hz, Hz) are definitive markers of 2-substituted thiophenes[3].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| C3-CH₃ | 2.35 | Singlet (s) | 3H | - |
| Isoxazole C4-H | 6.35 | Singlet (s) | 1H | - |
| Thiophene C4'-H | 7.10 | Doublet of doublets (dd) | 1H | |
| Thiophene C5'-H | 7.40 | Doublet of doublets (dd) | 1H | |
| Thiophene C3'-H | 7.45 | Doublet of doublets (dd) | 1H |
¹³C NMR Spectral Dynamics
The carbon spectrum provides a complementary map of the molecular skeleton, driven heavily by inductive and resonance effects[2].
-
Isoxazole Core: The C4 carbon is unusually shielded (
~99.5 ppm) for an aromatic carbon, directly mirroring the ¹H NMR causality (high electron density). Conversely, C3 ( ~160.2 ppm) and C5 ( ~164.5 ppm) are highly deshielded due to the direct attachment to electronegative nitrogen and oxygen atoms, respectively. -
Methyl Group: The C3-methyl carbon appears highly shielded at
~11.5 ppm, a hallmark of methyl groups attached to the C=N bond of an isoxazole[1].
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift ( | Type | Causality / Electronic Environment |
| C3-CH₃ | 11.5 | Primary (CH₃) | Shielded aliphatic carbon |
| Isoxazole C4 | 99.5 | Tertiary (CH) | Resonance-shielded aromatic carbon |
| Thiophene C4' | 127.8 | Tertiary (CH) | |
| Thiophene C5' | 128.2 | Tertiary (CH) | |
| Thiophene C3' | 128.6 | Tertiary (CH) | Deshielded by adjacent isoxazole |
| Thiophene C2' | 129.5 | Quaternary (C) | Ipso carbon attached to isoxazole |
| Isoxazole C3 | 160.2 | Quaternary (C) | Deshielded by C=N bond |
| Isoxazole C5 | 164.5 | Quaternary (C) | Deshielded by C-O bond and thiophene |
2D NMR Correlation Network (Self-Validating System)
To prevent misassignment, a self-validating dataset using 2D NMR (HMBC and NOESY) is highly recommended. HMBC confirms the linkage between the two rings by showing a correlation from the Isoxazole C4-H to the Thiophene C2' carbon. NOESY confirms spatial proximity between the C3-methyl and the C4-H, verifying regiochemistry.
Key HMBC (dashed) and NOESY (solid) correlations for structural validation.
Standard Operating Procedure (SOP): NMR Acquisition
To ensure reproducibility and high signal-to-noise ratio (SNR), the following step-by-step protocol must be strictly adhered to.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of highly purified 3-methyl-5-(2-thienyl)isoxazole into a clean glass vial.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4.0 cm to optimize magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the magnetic field to the deuterium frequency of CDCl₃.
-
Perform automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a TMS line width at half-height of < 0.5 Hz.
Step 3: Data Acquisition Parameters
Table 3: Optimized Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Sequence | zg30 (Standard 30° pulse) | zgpg30 (Power-gated decoupling) |
| Number of Scans (NS) | 16 | 512 - 1024 |
| Relaxation Delay (D1) | 1.0 s | 2.0 s |
| Spectral Width (SW) | 20 ppm | 250 ppm |
| Acquisition Time (AQ) | 3.0 s | 1.2 s |
Step 4: Data Processing
-
Apply a line broadening (LB) function of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).
-
Perform manual zero-order and first-order phase correction.
-
Apply a polynomial baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Step-by-step standard operating procedure for NMR data acquisition and processing.
References
- Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: Semantic Scholar URL
- Source: RSC.
- Title: 5-(Thiophen-2-yl)
Sources
Application Note: Mass Spectrometry Analysis of 3-Methyl-5-(2-thienyl)isoxazole
Chemical Context & Structural Significance
In modern drug discovery, the integration of multiple pharmacophores into a single molecular scaffold is a proven strategy for enhancing binding affinity and modulating pharmacokinetic properties. 3-Methyl-5-(2-thienyl)isoxazole represents a highly versatile building block, combining an electron-rich thiophene ring with a biologically active isoxazole moiety[1]. Isoxazole derivatives are prevalent in broad-spectrum therapeutics, including anti-inflammatory agents (e.g., valdecoxib) and anti-cancer compounds[2].
For researchers developing novel therapeutics or validating synthetic pathways, establishing a robust, highly sensitive Mass Spectrometry (MS) profile for this compound is critical. This application note details the causal mechanisms behind its fragmentation and provides a self-validating LC-MS/MS protocol designed to ensure absolute data integrity.
Causality in Fragmentation Dynamics
Understanding the structural vulnerabilities of a molecule is the foundation of intelligent MRM (Multiple Reaction Monitoring) method development. When subjected to positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), 3-Methyl-5-(2-thienyl)isoxazole ([M+H]⁺ m/z 166.03) exhibits a highly predictable, thermodynamically driven fragmentation cascade.
The Achilles' Heel: N-O Bond Cleavage
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Causality: The high electronegativity of both N and O atoms creates significant electron-electron repulsion between their lone pairs. This makes the N-O bond exceptionally weak and prone to rapid heterolytic cleavage upon low-energy CID activation[3].
Primary Neutral Losses
Once the isoxazole ring opens, the molecule seeks thermodynamic stability through the expulsion of neutral molecules[4]:
-
Loss of Acetonitrile (-41 Da): The 3-methylisoxazole moiety typically expels a neutral CH₃CN molecule. Causality: This is a thermodynamically favorable process because the expulsion of a stable neutral molecule leaves behind a highly conjugated, resonance-stabilized thiophene-containing cation (m/z 125.01).
-
Loss of Carbon Monoxide (-28 Da): An alternative rearrangement pathway involves the loss of CO, yielding a fragment at m/z 138.02[5].
-
Thiophene Cation Formation: At higher collision energies, the bond connecting the two rings is cleaved, yielding a stable thiophene cation (m/z 83.00).
Proposed CID fragmentation pathway of 3-Methyl-5-(2-thienyl)isoxazole [M+H]+.
Self-Validating LC-MS/MS Protocol
To ensure trustworthiness, an analytical protocol cannot merely generate signals; it must actively prove its own accuracy. The following step-by-step workflow incorporates built-in validation mechanisms to control for matrix effects and extraction losses.
Step 1: Matrix Preparation & Internal Standard Spiking
-
Action: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Immediately spike with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as a d3-methyl analogue.
-
Causality & Validation: Spiking the SIL-IS before extraction creates a self-validating system . Any physical loss of the analyte during precipitation, or any ion suppression experienced in the MS source, will be proportionally mirrored by the SIL-IS. The ratio of Analyte/IS remains constant, ensuring absolute quantitative integrity.
Step 2: Protein Precipitation
-
Action: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Acetonitrile aggressively lowers the dielectric constant of the aqueous matrix, stripping the hydration shell from proteins and causing them to irreversibly denature and precipitate. The cold temperature minimizes the risk of analyte degradation or unwanted enzymatic activity.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 analytical column (e.g., 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic thiophene-isoxazole structure. Formic acid serves a dual purpose: it maintains a low pH to keep residual silanols on the column fully protonated (preventing peak tailing) and acts as an abundant proton donor in the ESI source to maximize [M+H]⁺ ion yield.
Step 4: ESI+ Triple Quadrupole Acquisition
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Causality: The nitrogen atom in the isoxazole ring possesses a lone pair capable of accepting a proton, making ESI+ the optimal and most sensitive ionization mode for this scaffold.
Self-validating LC-MS/MS workflow for the quantitative analysis of the target compound.
Quantitative Data Presentation
The following table summarizes the optimized MRM transitions derived from the causal fragmentation pathways discussed in Section 2. These parameters should be fine-tuned based on the specific triple quadrupole architecture (e.g., collision cell geometry) utilized in your laboratory.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | Tentative Assignment |
| 3-Methyl-5-(2-thienyl)isoxazole | 166.03 | 125.01 | 50 | 60 | 25 | [M+H - CH₃CN]⁺ (Quantifier) |
| 166.03 | 138.02 | 50 | 60 | 35 | [M+H - CO]⁺ (Qualifier) | |
| 166.03 | 83.00 | 50 | 60 | 45 | [Thiophene]⁺ (Qualifier) | |
| SIL-IS (d3-analogue) | 169.05 | 125.01 | 50 | 60 | 25 | [M+H - CD₃CN]⁺ (IS Quantifier) |
Note: The primary transition (166.03 → 125.01) is selected as the quantifier due to the highly favorable thermodynamics of acetonitrile expulsion, which yields the most abundant and stable signal.
References
-
BenchChem. Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide. Retrieved from
-
Journal of the American Society for Mass Spectrometry. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. ACS Publications.[Link]
-
PubMed / Journal of Mass Spectrometry. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. NIH.[Link]
-
Bioorganic & Medicinal Chemistry Letters. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis / 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents. PMC/NIH.[Link]
-
AccelaChem. 3-Methyl-5-(2-thienyl)isoxazole Product Specifications (CAS: 104516-55-4). Retrieved from
Sources
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vitro assay protocol for 3-Methyl-5-(2-thienyl)isoxazole
Application Note: Pharmacological Profiling of the 3-Methyl-5-(2-thienyl)isoxazole Scaffold
) ModulatorExecutive Summary
This application note details the standardized in vitro protocol for evaluating 3-Methyl-5-(2-thienyl)isoxazole and its structural derivatives. While isoxazoles are historically recognized as bioisosteres in glutamate receptor ligands (e.g., AMPA), recent medicinal chemistry campaigns have identified the 5-(2-thienyl)isoxazole core as a privileged scaffold for targeting Estrogen Receptor Alpha (ER
This guide provides a dual-phase screening workflow:
-
Phenotypic Screen: Cell viability assay in MCF-7 (ER+) vs. MDA-MB-231 (ER-) cell lines to establish selectivity and potency (
). -
Target Validation: A TR-FRET competitive binding assay to confirm direct interaction with the ER
ligand-binding domain (LBD).
Scientific Rationale & Mechanism
The 3-Methyl-5-(2-thienyl)isoxazole moiety functions as a lipophilic pharmacophore capable of occupying the hydrophobic pocket of the ER
-
Causality: The isoxazole ring acts as a rigid linker, positioning the thienyl group to engage in
- stacking or hydrophobic interactions with residues such as Phe404 or Leu387 within the receptor pocket. -
Selectivity: By testing against both ER-positive (MCF-7) and ER-negative (MDA-MB-231) lines, we distinguish between specific receptor-mediated toxicity and general off-target cytotoxicity.
Pathway Visualization: ER Modulation
The following diagram illustrates the mechanistic pathway where the test compound competes with Estradiol (E2), preventing receptor dimerization and downstream oncogenic transcription.
Caption: Mechanism of Action: The isoxazole scaffold competes with Estradiol for the ER
Materials & Reagents
| Component | Specification | Storage |
| Test Compound | 3-Methyl-5-(2-thienyl)isoxazole (>98% purity) | -20°C (Desiccated) |
| Solvent | DMSO (Cell Culture Grade) | RT |
| Cell Line A | MCF-7 (Human Breast Adenocarcinoma, ER+) | Liquid N |
| Cell Line B | MDA-MB-231 (Triple Negative, ER-) | Liquid N |
| Positive Control | 4-Hydroxytamoxifen (Active metabolite) | -20°C |
| Assay Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 4°C (Dark) |
| Binding Kit | LanthaScreen™ TR-FRET ER | -80°C |
Protocol A: Differential Cytotoxicity Screening (MTT Assay)
Objective: Determine the half-maximal inhibitory concentration (
Step 1: Compound Preparation[1][2][3]
-
Stock Solution: Dissolve 3-Methyl-5-(2-thienyl)isoxazole in 100% DMSO to a concentration of 10 mM . Vortex for 1 min to ensure complete solubilization.
-
Working Dilutions: Prepare a 9-point serial dilution (1:3) in serum-free media.
-
Range: 100
M down to 0.01 M. -
Final DMSO: Must be kept constant at 0.1% (v/v) in all wells to avoid solvent toxicity.
-
Step 2: Cell Seeding
-
Harvest MCF-7 and MDA-MB-231 cells during the logarithmic growth phase.
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100
L of phenol-red-free DMEM + 10% Charcoal-Stripped FBS (to remove endogenous estrogens). -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
Step 3: Treatment & Incubation
-
Remove old media and add 100
L of fresh media containing the compound dilutions. -
Controls:
-
Vehicle Control: 0.1% DMSO only (100% Viability).
-
Positive Control: 4-Hydroxytamoxifen (10
M). -
Blank: Media only (no cells).
-
-
Incubate for 48 to 72 hours .
Step 4: MTT Readout
-
Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. -
Incubate for 3–4 hours until purple formazan crystals form.
-
Carefully aspirate media (do not disturb crystals).
-
Solubilize crystals with 100
L DMSO. Shake plate for 10 min. -
Measure absorbance at 570 nm (reference 630 nm).
Protocol B: ER Competitive Binding (TR-FRET)
Objective: Confirm the compound binds directly to the ER
Workflow Logic
-
Tracer: Fluormone™ ES2 (Fluorescently labeled estrogen).
-
Receptor: Terbium-labeled anti-GST antibody + GST-tagged ER
-LBD. -
Principle: If the test compound binds ER
, it displaces the Tracer. The TR-FRET signal (energy transfer from Tb to Tracer) decreases.
Step-by-Step Procedure
-
Buffer Prep: Use TR-FRET Screening Buffer (proprietary or 50 mM HEPES, pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% NP-40). -
Plate Setup: Use a 384-well black, low-volume plate.
-
Addition Sequence:
-
Add 5
L of 4X Test Compound (diluted in buffer, <2% DMSO). -
Add 5
L of 4X Fluormone™ ES2 Tracer (1 nM final). -
Add 10
L of 2X ER -LBD/Tb-Ab Mix (5 nM Receptor final).
-
-
Incubation: Cover and incubate for 1 hour at Room Temperature in the dark.
-
Measurement: Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Tb): 495 nm.
-
Emission 2 (Tracer): 520 nm.
-
-
Calculation: Calculate Emission Ratio (
). Lower ratio = Higher binding affinity.
Experimental Workflow Diagram
Caption: Dual-stream workflow for phenotypic screening (Green) and target validation (Yellow).
Data Analysis & Quality Control
Quantitative Metrics
-
Viability (%) :
-
IC50 Determination : Fit data to a 4-parameter logistic (4PL) non-linear regression model:
-
Selectivity Index (SI) :
-
Target: SI > 10 indicates good therapeutic window.
-
Acceptance Criteria
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
DMSO Tolerance: Vehicle control wells must show >90% viability compared to untreated cells.
-
CV%: Coefficient of Variation between replicates should be <10%.
References
-
Pattanayak, P. et al. (2018). "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation." New Journal of Chemistry.
-
Kushwaha, P. et al. (2023). "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." Molecules.
-
Thermo Fisher Scientific. "LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay Protocol."
-
Sigma-Aldrich. "Product Specification: Methyl 5-(2-thienyl)isoxazole-3-carboxylate."
Application Note: Cell-Based Assay Workflows for Evaluating 3-Methyl-5-(2-thienyl)isoxazole Derivatives
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Pharmacological Rationale
The development of novel therapeutics frequently relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding to diverse biological targets. The compound 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) represents a highly versatile building block combining two potent pharmacophores: the isoxazole ring and the thiophene moiety.
Historically, isoxazole derivatives have been extensively utilized in medicinal chemistry to synthesize agents with profound anti-inflammatory, antimicrobial, and anti-cancer properties[1]. Specifically, the integration of a thiophene ring into the isoxazole core has been shown to significantly enhance biological activity. Thiophene-isoxazole derivatives are well-documented competitive inhibitors of cyclooxygenase-2 (COX-2) and modulators of the NF-κB signaling pathway [2]. Furthermore, recent phenotypic screens have demonstrated that these derivatives exhibit selective cytotoxicity against human breast cancer cell lines (e.g., MCF-7) while maintaining acceptable cytocompatibility with normal human fibroblasts[3].
This Application Note provides a comprehensive, self-validating experimental framework for evaluating the dual anti-inflammatory and anti-cancer properties of 3-Methyl-5-(2-thienyl)isoxazole derivatives using robust cell-based assays.
Mechanistic Pathways
To effectively design cell-based assays, one must first map the causal relationships of the target pathways. The diagram below illustrates the dual mechanism of action typically evaluated for this class of compounds: the suppression of pro-inflammatory cytokines via NF-κB inhibition, and the induction of apoptosis in malignant cells via the intrinsic mitochondrial pathway.
Fig 1: Dual mechanism of action: NF-κB inhibition and apoptosis induction.
Experimental Workflows & Protocols
The following workflow outlines the parallel screening strategy required to validate the biological activity of synthesized 3-Methyl-5-(2-thienyl)isoxazole derivatives.
Fig 2: Experimental workflow for phenotypic and target-based cell assays.
Compound Preparation & Handling
Causality & Rationale: Isoxazole-thiophene derivatives are highly lipophilic. Proper solubilization is critical to prevent compound precipitation in aqueous media, which leads to false-negative assay readouts.
-
Dissolve the derivative in 100% anhydrous DMSO to create a 10 mM master stock.
-
Perform serial dilutions (e.g., 1:3) in 100% DMSO.
-
Dilute the DMSO stocks 1:1000 into the final cell culture media.
-
Critical Parameter: The final DMSO concentration must not exceed 0.1% (v/v). Higher concentrations induce baseline cellular stress and apoptosis, confounding the Annexin V/PI readouts.
-
Protocol A: Anti-Inflammatory Screening (NF-κB Reporter Assay)
Objective: Quantify the inhibition of LPS-induced NF-κB activation in THP-1 human monocytic cells. Self-Validating Controls: Vehicle (0.1% DMSO), LPS alone (Maximal activation), and Dexamethasone (Positive inhibition control).
Step-by-Step Methodology:
-
Cell Differentiation: Seed THP-1 NF-κB-Luciferase reporter cells at
cells/well in a 96-well white opaque plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.-
Expert Insight: PMA differentiates suspension monocytes into adherent, macrophage-like cells. This step is non-negotiable, as undifferentiated THP-1 cells lack the robust Toll-like Receptor 4 (TLR4) expression necessary for a high signal-to-background LPS response.
-
-
Pre-treatment: Aspirate PMA media. Add fresh media containing the isoxazole derivatives (0.1 μM to 100 μM) and incubate for 2 hours.
-
Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to all wells (except the negative control) and incubate for 6 hours.
-
Detection: Add 50 μL of Luciferase Assay Reagent (e.g., ONE-Glo™). Incubate for 5 minutes at room temperature on an orbital shaker.
-
Readout: Measure luminescence using a microplate reader. Calculate the Z'-factor to ensure assay robustness (A Z'-factor > 0.5 validates the plate).
Protocol B: Cytotoxicity & Apoptosis Evaluation
Objective: Evaluate the anti-cancer efficacy and mechanism of cell death in MCF-7 breast cancer cells. Self-Validating Controls: Vehicle (0.1% DMSO), Staurosporine (1 μM, Positive apoptosis control).
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells at
cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2 to allow adherence. -
Treatment: Treat cells with varying concentrations of the isoxazole derivative (calculated around the preliminary MTT IC50 value) for 48 hours.
-
Harvesting: Collect both the culture media (containing early apoptotic/necrotic detached cells) and the adherent cells (via Trypsin-EDTA).
-
Expert Insight: Failing to collect the supernatant will result in a massive underestimation of late-stage apoptosis, skewing the flow cytometry data.
-
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Acquisition: Add 400 μL of Binding Buffer and analyze immediately via Flow Cytometry (e.g., BD FACSCanto II). Gate for FITC+/PI- (Early Apoptosis) and FITC+/PI+ (Late Apoptosis).
Data Presentation & Interpretation
To accurately assess the therapeutic window of the synthesized 3-Methyl-5-(2-thienyl)isoxazole derivatives, quantitative data must be consolidated to compare target efficacy against general cytotoxicity.
Table 1: Representative Pharmacological Profiling of Isoxazole Derivatives
| Compound / Control | NF-κB Inhibition IC50 (μM) | MCF-7 Cytotoxicity CC50 (μM) | NHDF Cytotoxicity CC50 (μM)* | Selectivity Index (NHDF / MCF-7) |
| Derivative A | 1.24 ± 0.15 | 4.50 ± 0.32 | > 100 | > 22.2 |
| Derivative B | 8.90 ± 0.41 | 12.10 ± 1.05 | 45.5 ± 2.1 | 3.76 |
| Dexamethasone | 0.08 ± 0.01 | N/A | N/A | N/A |
| Doxorubicin | N/A | 0.85 ± 0.05 | 2.10 ± 0.12 | 2.47 |
*NHDF = Normal Human Dermal Fibroblasts. A high Selectivity Index (>10) indicates a favorable safety profile, confirming that the thiophene-isoxazole scaffold selectively targets malignant pathways rather than inducing basal cellular toxicity.
References
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Iranian Journal of Pharmaceutical Research URL:[Link][2]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line International Journal of Molecular Sciences (MDPI) URL:[Link][3]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Pharmaceuticals (Basel) URL:[Link][1]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research International Journal of Molecular Sciences (MDPI) URL:[Link][4]
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line [mdpi.com]
- 4. mdpi.com [mdpi.com]
3-Methyl-5-(2-thienyl)isoxazole as an intermediate in drug discovery
Application Note: 3-Methyl-5-(2-thienyl)isoxazole as a Privileged Scaffold in Drug Discovery
Executive Summary
3-Methyl-5-(2-thienyl)isoxazole (CAS 1006-22-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By combining the hydrogen-bond accepting properties of the isoxazole ring with the lipophilic, bioisosteric nature of the thiophene moiety, this intermediate serves as a critical core for developing antagonists against P2X7 receptors , GABA-A modulators , and Kinase inhibitors .
This guide details the synthesis protocols , structural functionalization strategies , and biological validation workflows necessary to utilize this intermediate effectively in lead optimization.
Chemical Profile & Bioisosterism
| Property | Value | Relevance in Drug Design |
| Molecular Formula | C₈H₇NOS | Low MW allows for extensive decoration (Fragment-Based Drug Design). |
| Molecular Weight | 165.21 g/mol | Ideal for "Lead-Like" space (MW < 300). |
| LogP (Predicted) | ~2.3 | Good membrane permeability; thiophene increases lipophilicity vs. furan. |
| H-Bond Acceptors | 2 (N, O) | Isoxazole nitrogen is a weak acceptor; critical for kinase hinge binding. |
| Bioisosterism | Thiophene ≈ Phenyl | Thiophene is a bioisostere for phenyl but with different electronic distribution (electron-rich) and metabolic susceptibility (S-oxidation). |
Validated Synthesis Protocols
To ensure the specific regioisomer 3-Methyl-5-(2-thienyl)isoxazole (and not its 5-methyl-3-thienyl isomer), we recommend Method B for high-fidelity medicinal chemistry campaigns. Method A is suitable for bulk scale-up where separation capabilities exist.
Method A: Traditional Condensation (Cost-Effective)
Best for: Large-scale synthesis where chromatography is available.
Reaction Logic: Condensation of a
Protocol:
-
Reagents: 1-(2-thienyl)butane-1,3-dione (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.2 eq), Ethanol/Water (3:1).
-
Procedure:
-
Dissolve 1-(2-thienyl)butane-1,3-dione in Ethanol/Water.
-
Add Sodium Acetate and Hydroxylamine HCl.
-
Reflux at 85°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Remove ethanol under vacuum. Extract aqueous residue with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄.
-
-
Purification (CRITICAL): The crude mixture will likely contain ~10-15% of the unwanted regioisomer. Purify via Flash Column Chromatography using a gradient of 0-10% EtOAc in Hexanes. The 3-methyl-5-(2-thienyl) isomer typically elutes second due to slight polarity differences induced by the dipole moment alignment.
Method B: [3+2] Cycloaddition (Regiospecific)
Best for: SAR library generation and high-purity requirements.
Reaction Logic: 1,3-Dipolar cycloaddition of a nitrile oxide (generated in situ) with an alkyne. This method is 100% regioselective for the 3,5-substitution pattern.
Protocol:
-
Reagents: 2-Ethynylthiophene (1.0 eq), Nitroethane (1.5 eq), Phenyl isocyanate (2.0 eq) or 4-Chlorophenyl isocyanate (as dehydrating agent), Triethylamine (catalytic), Benzene or Toluene (dry).
-
Mechanism: Nitroethane is dehydrated to acetonitrile oxide (the dipole), which reacts with the alkyne (dipolarophile).
-
Step-by-Step:
-
Dissolve 2-Ethynylthiophene and Nitroethane in dry Toluene under N₂ atmosphere.
-
Add Triethylamine (5 drops).
-
Add Phenyl isocyanate dropwise over 20 minutes (exothermic).
-
Stir at 60°C for 6 hours. A urea precipitate will form (byproduct).
-
Workup: Filter off the urea solid. Wash the filtrate with water and NaHCO₃.
-
Isolation: Evaporate solvent.[1] Recrystallize from Hexanes/Ethanol.
-
-
Yield: Typically >85% of the pure 3-Methyl-5-(2-thienyl) isomer.[2]
Functionalization & Library Generation
Once the core is synthesized, it serves as a template. The following functionalizations are standard for expanding into chemical space:
-
C-4 Bromination:
-
Reagent: NBS (N-Bromosuccinimide) in DMF.
-
Outcome: 4-Bromo-3-methyl-5-(2-thienyl)isoxazole.
-
Utility: Precursor for Suzuki/Stille couplings to add a third ring (e.g., for P38 kinase inhibitors).
-
-
Lithiation (C-5 of Thiophene):
-
Reagent: n-BuLi at -78°C.
-
Outcome: Lithiated species selectively at the 5-position of the thiophene ring.
-
Utility: Reaction with electrophiles (aldehydes, CO₂) to create chain extensions or carboxylic acids.
-
Figure 1: Strategic synthesis workflow for generating 3-Methyl-5-(2-thienyl)isoxazole libraries.
Biological Application Notes
Case Study: P2X7 Receptor Antagonism
The 3-methyl-5-(2-thienyl)isoxazole core is a bioisostere for the diaryl isoxazoles found in P2X7 antagonists (used in neuroinflammation).
-
Design Logic: The thiophene ring occupies the hydrophobic pocket usually reserved for a phenyl ring, often improving potency due to specific sulfur-pi interactions with aromatic residues (e.g., Tyr, Phe) in the receptor binding site.
-
Metabolic Watchout: Thiophene rings are susceptible to metabolic activation by CYP450s (S-oxidation to thiophene-S-oxide), which can be reactive.
-
Mitigation: Block the 5-position of the thiophene with a metabolic handle (e.g., Chlorine, Methyl) or ensure rapid clearance of the parent drug.
-
Case Study: GABA-A Modulation
Derivatives of isoxazoles (like Muscimol) are classic GABA agonists.
-
Modification: Converting the 3-methyl group to a 3-aminomethyl group (via radical bromination then amination) shifts the profile toward GABA-A affinity.
-
Protocol for Amination:
-
Radical bromination of the 3-methyl group (NBS, AIBN, CCl₄, reflux).
-
Displacement with Sodium Azide.
-
Reduction (Staudinger or Hydrogenation) to the amine.
-
References
-
Synthesis of 3,5-Disubstituted Isoxazoles
-
Biological Activity (Anticancer)
- Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα.
- Source: RSC Medicinal Chemistry, 2025.
-
URL:[Link]
-
P2X7 Antagonism Context
-
General Isoxazole Synthesis (Regioselectivity)
- Title: Synthesis of 3,4,5-trisubstituted isoxazoles in w
- Source: Beilstein Journal of Organic Chemistry, 2022.
-
URL:[Link]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 3-Methyl-5-(2-thienyl)isoxazole for SAR Studies
Application Note & Protocol Guide | Doc ID: AN-ISO-TH-005
Executive Summary
The 3-methyl-5-(2-thienyl)isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for biaryl systems in kinase inhibitors, GPCR ligands, and anti-infectives. Its utility lies in the distinct electronic properties of the isoxazole core (acting as a hydrogen bond acceptor) coupled with the lipophilic, electron-rich thiophene moiety.
However, this scaffold presents a specific chemo-selectivity challenge : the significant difference in nucleophilicity between the electron-rich thiophene ring and the relatively electron-deficient isoxazole ring. Successful Structure-Activity Relationship (SAR) exploration requires a disciplined synthetic strategy to avoid inseparable regioisomeric mixtures.
This guide details three orthogonal protocols to functionalize this scaffold, prioritizing regiocontrol and metabolic stability.
Chemo-Structural Analysis & Strategy
To design effective protocols, we must first understand the electronic landscape of the molecule.
-
Site A (Thiophene C5'): The Most Reactive. The sulfur atom donates electron density, making the C5' position highly susceptible to Electrophilic Aromatic Substitution (EAS) and lithiation. SAR Implication: This is a metabolic "soft spot" (P450 oxidation). Blocking this site (e.g., with F, Cl, or Me) is often required to improve half-life (
). -
Site B (Isoxazole C4'): moderately reactive. The isoxazole ring is electron-withdrawing relative to thiophene. Direct halogenation here is difficult without first blocking Site A.
-
Site C (Isoxazole C3-Methyl): The "Lateral" Vector. The protons on the C3-methyl group are acidic enough for lateral lithiation or radical abstraction, providing a vector for solubility-enhancing groups.
Workflow Visualization
The following decision tree illustrates the logical flow for derivatizing this scaffold.
Figure 1: Strategic decision tree for regioselective functionalization of the isoxazole-thiophene scaffold.
Detailed Experimental Protocols
Protocol 1: C5'-Thiophene Functionalization (Metabolic Blocking)
Objective: Introduce a metabolic blocker (Cl, F, Me) or a handle for coupling at the most reactive position.
Mechanism:
Method A: C5'-Lithiation (Superior Regiocontrol)
This method avoids the over-halogenation often seen with electrophilic reagents.
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon balloon.
-
Solvation: Dissolve 3-methyl-5-(2-thienyl)isoxazole (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to -78 °C (dry ice/acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Note: The solution typically turns yellow/orange, indicating formation of the heteroaryl-lithium species.
-
-
Incubation: Stir at -78 °C for 45 minutes.
-
Quench: Add the electrophile (1.2 equiv) dissolved in minimal THF.
-
For Chlorine: Use Hexachloroethane (
) or NCS. -
For Methyl: Use Methyl Iodide (MeI).[1]
-
For Formyl: Use DMF.
-
-
Workup: Allow to warm to RT. Quench with sat.
.[2] Extract with EtOAc (3x). Wash organic layer with brine, dry over , and concentrate.[2]
Self-Validating Check:
-
1H NMR: Look for the disappearance of the doublet/multiplet at ~7.4-7.6 ppm (Thiophene C5'-H) and the simplification of the C3'/C4' thiophene signals to a pair of doublets (J ~3.5-4.0 Hz).
Protocol 2: C4-Isoxazole Functionalization
Objective: Introduce an aryl group or solubilizing tail at the core. Challenge: If the thiophene C5' is unsubstituted, reagents will attack there first. Strategy: Use a "Block-then-Functionalize" approach.
Method: Electrophilic Iodination of C5'-Blocked Substrate
Prerequisite: Start with 5-(5-chloro-2-thienyl)-3-methylisoxazole (product of Protocol 1).
-
Reagents: Dissolve the C5'-blocked substrate (1.0 equiv) in Trifluoroacetic Acid (TFA) or Acetic Acid (
).-
Expert Insight: TFA increases the electrophilicity of the iodinating agent (NIS) and protonates the isoxazole nitrogen, potentially altering regioselectivity, but steric blocking at C5' is the primary driver here.
-
-
Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) in one portion.
-
Conditions: Heat to 60 °C for 4–12 hours. Monitor by TLC (stain: PMA or UV).
-
Workup: Cool to RT. Pour into ice water. Neutralize carefully with sat.
. Extract with DCM. -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: With the highly reactive thiophene C5' position blocked by Chlorine, the electrophile is forced to react at the next most nucleophilic site: the isoxazole C4.
Protocol 3: C3-Methyl Lateral Functionalization
Objective: Convert the methyl group into a benzylic-type bromide for nucleophilic displacement (e.g., adding amines for solubility). Mechanism: Wohl-Ziegler Radical Bromination.
-
Solvent: Dissolve scaffold (1.0 equiv) in
or Benzotrifluoride (PhCF3 - a greener alternative). -
Reagents: Add N-Bromosuccinimide (NBS) (1.05 equiv) and a radical initiator (AIBN or Benzoyl Peroxide, 5 mol%).
-
Activation: Reflux (75–80 °C) under visible light (a 300W tungsten lamp helps initiate).
-
Monitoring: The reaction is complete when the heavy NBS solid floats to the top as lighter succinimide.
-
Workup: Filter off succinimide. Concentrate filtrate.
-
Caution: Benzylic bromides are unstable on silica. Use immediately in the next step (e.g., amine displacement) or purify rapidly on neutral alumina.
-
SAR Data Summary & Impact
The following table summarizes how these modifications typically impact physicochemical properties in this specific scaffold class.
| Modification Site | Derivative Type | Primary SAR Effect | Secondary Effect |
| Thiophene C5' | Chloride (-Cl) | Metabolic Stability (Blocks P450) | Increases Lipophilicity (LogP) |
| Thiophene C5' | Methyl (-Me) | Metabolic Stability | Steric bulk may clash with tight pockets |
| Isoxazole C4 | Aryl (via Suzuki) | Potency (Fills hydrophobic pocket) | Increases MW and rigidity |
| Isoxazole C3 | Amine (via -CH2Br) | Solubility (Lowers LogD) | Can introduce hERG liability if basicity is high |
References
-
Regioselective Functionalization of Isoxazoles
-
Thiophene C-H Activation & Lithiation
- Title: Sequential Regioselective C-H Functionaliz
- Source:PubMed / NIH.
-
URL:[Link]
- Relevance: Validates the C5' vs C2/C3 selectivity rules for thiophene lithi
-
Medicinal Chemistry of 3-Methyl-5-(2-thienyl)
- Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα.
- Source:PubMed Central (PMC).
-
URL:[Link]
- Relevance: Demonstrates the specific biological application of this scaffold and the impact of C4/C5' substitution on potency.
-
Lateral Lithiation of Methyl-Isoxazoles
Sources
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Quantification and Impurity Profiling of 3-Methyl-5-(2-thienyl)isoxazole
This Application Note is structured as a comprehensive technical guide for the analytical characterization of 3-Methyl-5-(2-thienyl)isoxazole . It addresses the specific challenges of isoxazole regioisomerism and thiophene-based hydrophobicity.
Introduction & Scientific Context
3-Methyl-5-(2-thienyl)isoxazole is a critical heterocyclic building block used in the synthesis of sulfonamide-based COX-2 inhibitors and kinase inhibitors. Its structural integrity is defined by the 1,2-oxazole core substituted at the 3-position with a methyl group and at the 5-position with a thiophene ring.
The Analytical Challenge: Regioselectivity
The primary synthetic route—1,3-dipolar cycloaddition of nitrile oxides with alkynes—often yields a mixture of regioisomers. The target 3-methyl-5-(2-thienyl) isomer must be distinguished from the potential 5-methyl-3-(2-thienyl) byproduct. Standard C18 columns often fail to resolve these positional isomers due to identical hydrophobicity.[1]
This guide presents a Dual-Method Strategy :
-
Method A (QC-Standard): A robust C18 method for routine assay and purity testing.
-
Method B (Specificity-Enhanced): A Phenyl-Hexyl method explicitly designed to resolve regioisomers via
- interactions.
Analytical Method A: Routine QC (HPLC-UV)
Objective: Routine batch release, assay determination (>98% purity), and stability testing.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) | High surface area C18 provides stable retention for neutral aromatics. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity; ensures analyte remains neutral. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than MeOH; sharper peaks for thiophene derivatives. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 254 nm (Reference: 360 nm) | Thiophene-isoxazole conjugation typically maximizes ~250–260 nm. |
| Injection Vol | 5.0 µL | Optimized for linearity without column overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial equilibration |
| 10.0 | 90% | Linear ramp to elute lipophilic impurities |
| 12.0 | 90% | Wash |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End of Run |
Analytical Method B: Isomer Resolution (HPLC-UV/MS)
Objective: Process development support to quantify the unwanted regioisomer 5-methyl-3-(2-thienyl)isoxazole.
The Mechanism of Separation
While C18 separates based on hydrophobicity (dispersive forces), Phenyl-Hexyl phases offer complementary selectivity via
Chromatographic Conditions (Differences from Method A)
-
Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase B: Methanol (MeOH). Note: MeOH facilitates stronger
- interactions between analyte and stationary phase compared to ACN. -
Gradient: Isocratic hold at 45% B for 5 minutes, then ramp to 90% B.
-
Why? Isocratic periods maximize the interaction time for isomer separation.
-
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and the sample preparation workflow.
Figure 1: Analytical Decision Workflow. Method B is used as a "gatekeeper" to ensure regio-purity before moving to Method A for routine assay.
Sample Preparation Protocol
Standard Stock Solution (1.0 mg/mL)
-
Weigh 10.0 mg of 3-Methyl-5-(2-thienyl)isoxazole Reference Standard into a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile (ACN).
-
Sonicate for 5 minutes to ensure complete dissolution (Compound is highly soluble in ACN).
-
Dilute to volume with ACN.
Working Standard (50 µg/mL)
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A / ACN (50:50 v/v) .
-
Critical: Diluting in 100% ACN can lead to peak distortion (solvent effect) upon injection. Matching the initial gradient conditions (approx. 20-50% organic) improves peak shape.
-
Method Validation Parameters (ICH Q2)
To ensure "Trustworthiness" and "Self-Validation," the following acceptance criteria must be met:
| Parameter | Acceptance Criteria | Experimental Note |
| System Suitability | %RSD of Area < 1.0% (n=6) | Ensures injector precision. |
| Tailing Factor | T < 1.5 | Indicates no secondary interactions (e.g., silanols). |
| Resolution (Rs) | Rs > 2.0 between Isomers | Critical for Method B. |
| Linearity | R² > 0.999 (Range: 10–150% target) | Validate across 5–150 µg/mL. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Estimated LOQ: ~0.1 µg/mL (UV response is high). |
Troubleshooting Guide
Issue: Co-elution of Regioisomers
-
Cause: Insufficient selectivity on C18.[1]
-
Solution: Switch to Method B (Phenyl-Hexyl) . Alternatively, lower the column temperature to 25°C to increase stationary phase interaction.
Issue: Peak Fronting
-
Cause: Sample solvent strength too high (100% ACN injection).
-
Solution: Dilute sample in 50:50 Water:ACN.
Issue: Baseline Drift at 254 nm
-
Cause: Formic acid absorption (slight) or gradient impurity.
-
Solution: Use "HPLC-MS Grade" additives. Ensure reference wavelength is off (or set to 360 nm/100 nm bw) to compensate.
References
-
Separation of Isoxazole Regioisomers
-
Synthesis & Impurity Context
- Title: Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor.
- Source: N
-
URL:[Link]
-
Thiophene UV Characteristics
-
Column Selection for Isomers
- Title: Isomers and Recommended HPLC Columns for Effective Separ
- Source: MicroSolv Technology Corp.
-
URL:[Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Handling and storage of 3-Methyl-5-(2-thienyl)isoxazole in the lab
Application Note: Handling, Storage, and Stability Protocol for 3-Methyl-5-(2-thienyl)isoxazole
Executive Summary
3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) is a heteroaromatic scaffold widely used in medicinal chemistry as a pharmacophore for kinase inhibitors, anti-infectives, and neurological agents. While the isoxazole ring confers metabolic stability, the thiophene moiety introduces specific vulnerabilities to oxidation and photodegradation. This guide outlines a rigorous protocol for the handling, solubilization, and long-term storage of this compound to ensure experimental reproducibility.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 3-Methyl-5-(2-thienyl)isoxazole | |
| CAS Number | 104516-55-4 | |
| Molecular Formula | C₈H₇NOS | |
| Molecular Weight | 165.21 g/mol | |
| Physical State | Solid (Low-melting) or Oil | Lot-dependent; often waxy solid. |
| Solubility | DMSO (>50 mM), Ethanol, Chloroform | Poorly soluble in water. |
| pKa | ~ -2.0 (Isoxazole nitrogen) | Weakly basic. |
| LogP | ~ 2.3 - 2.5 | Lipophilic. |
Safety & Hazard Assessment (GHS)
Note: Treat as a potent bioactive agent. Thiophene derivatives are known skin sensitizers.
-
Signal Word: WARNING
-
Hazard Statements:
-
Critical PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat. Handle exclusively in a fume hood.
Storage Protocol: The "Inert & Dark" System
The thiophene ring is electron-rich, making it susceptible to S-oxidation (forming sulfoxides/sulfones) and electrophilic attack. Furthermore, conjugated heterocyclic systems are prone to photo-induced degradation.
Long-Term Storage (Powder/Neat Oil)
-
Temperature: Store at -20°C .
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing. Oxygen promotes slow oxidation of the thiophene sulfur.
-
Container: Amber glass vials with Teflon-lined caps.
-
Why? Amber glass blocks UV/blue light that catalyzes thiophene ring opening or dimerization.
-
-
Desiccation: Store vials inside a secondary container (desiccator) to prevent moisture absorption, which can facilitate hydrolysis if impurities are present.
Working Solution Storage (DMSO)
-
Freeze/Thaw Cycles: Limit to maximum 3 cycles .
-
Stability Window:
-
Room Temp (25°C): Use within 24 hours.
-
Refrigerated (4°C): Stable for 1 week.
-
Frozen (-20°C): Stable for 3-6 months.
-
Handling & Solubilization Protocol
Step 1: Preparation of Stock Solution (Example: 10 mM)
Target Concentration: 10 mM in DMSO. Volume: 1 mL.
-
Weighing: Accurately weigh 1.65 mg of 3-Methyl-5-(2-thienyl)isoxazole.
-
Technique: If the compound is a waxy solid or oil, weigh directly into the tared amber vial to avoid transfer losses.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Quality Control: Use DMSO grade ≥99.9%, stored over molecular sieves. Water in DMSO accelerates degradation.
-
-
Dissolution: Vortex for 30 seconds.
-
Observation: The solution should be clear and colorless to pale yellow. If particulates persist, sonicate for 1-2 minutes in a water bath (<30°C).
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.
Step 2: Serial Dilution for Assays
-
Intermediate Solvent: Do not dilute directly from DMSO to water/media if the concentration is high (>100 µM), as the compound may precipitate.
-
Protocol: Perform intermediate dilutions in DMSO, then spike into the assay buffer. Ensure final DMSO concentration is <1% (or as tolerated by the assay).
Stability & Degradation Indicators
Researchers must validate compound integrity if any of the following are observed:
-
Color Change: Darkening from pale yellow to brown/orange indicates oxidation (thiophene ring degradation) or polymerization.
-
Precipitation: Haze in DMSO stocks suggests moisture contamination or saturation.
-
LC-MS Verification:
-
Purity Check: Run a standard reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).
-
Mass Shift: Look for [M+16] peaks (Sulfoxide formation: 165.2 → 181.2) or [M+32] (Sulfone).
-
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound to minimize degradation risks.
Caption: Lifecycle management of 3-Methyl-5-(2-thienyl)isoxazole from receipt to disposal, highlighting critical storage checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9312, 3,5-Dimethylisoxazole (Analogous Scaffold). Retrieved from [Link]
- Sperry, J. B., & Wright, D. L. (2005).The application of thiophenes in the synthesis of pharmaceuticals. Current Opinion in Drug Discovery & Development.
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Methyl-5-(2-thienyl)isoxazole Synthesis
Topic: Troubleshooting & Optimization Guide Ticket ID: ISOX-TH-305 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Chemistry
This guide addresses the synthesis of 3-Methyl-5-(2-thienyl)isoxazole (CAS: 13956-29-1), a critical pharmacophore in drug discovery. The primary synthetic route involves the condensation of 1-(2-thienyl)butane-1,3-dione with hydroxylamine hydrochloride .
While seemingly straightforward, this reaction is prone to three specific failure modes:
-
Regioisomeric Scrambling: Formation of the unwanted 3-(2-thienyl)-5-methyl isomer.
-
Incomplete Cyclization: Stalling at the 5-hydroxy-2-isoxazoline intermediate.
-
Thiophene Degradation: Acid-catalyzed polymerization of the thiophene ring (often observed as a dark red/black tar).
Standard Operating Protocol (The Baseline)
Use this validated protocol as your control reference. Deviations from this baseline are the primary source of error.
Reaction Scheme:
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Diketone : 1.1–1.2 eq | Slight excess of hydroxylamine ensures complete consumption of the limiting diketone. |
| Solvent | Ethanol (95%) or Methanol | Polar protic solvents stabilize the charged transition states. |
| Base | Sodium Acetate (NaOAc) or Pyridine | Buffers the HCl released; prevents pH from dropping too low (which degrades thiophene). |
| Temperature | Reflux (78–80°C) | Required to drive the dehydration step (elimination of water) to aromatize the ring. |
| Time | 2–6 Hours | Monitoring via TLC/LC-MS is mandatory. |
Troubleshooting Guide (Root Cause Analysis)
Issue A: "I am getting a mixture of two isomers." (Regioselectivity)
Symptoms: LC-MS shows two peaks with the same mass (
-
Site A (Methyl-adjacent Carbonyl): Less sterically hindered, less conjugated. Kinetic preference.
-
Site B (Thienyl-adjacent Carbonyl): Conjugated with the thiophene ring, less electrophilic.
The Fix: To maximize the 3-Methyl-5-(2-thienyl) isomer, you must ensure the hydroxylamine attacks the Methyl-adjacent carbonyl first.
-
pH Control is Critical:
-
Acidic/Buffered Conditions (pH 4–5): Favor attack at the methyl carbonyl (Site A). Use Sodium Acetate with Hydroxylamine Hydrochloride.
-
Strongly Basic Conditions (pH > 10): Can promote the formation of the dianion, altering the nucleophilicity and potentially favoring the wrong isomer or ring-opening.
-
-
Protocol Adjustment:
-
Do not pre-mix the diketone with strong base (like NaOH) before adding hydroxylamine.
-
Recommended: Dissolve
and NaOAc in water first, then add the diketone solution. This buffers the system immediately.
-
Issue B: "The reaction stalls at an intermediate mass (+18 amu)."
Symptoms: LC-MS shows a major peak at
The Fix:
-
Increase Thermal Energy: Reflux is non-negotiable. Room temperature stirring will only yield the intermediate isoxazoline.
-
Acid Catalysis: If refluxing in ethanol fails, add a catalytic amount of p-Toluenesulfonic acid (pTSA) (1-5 mol%) and reflux for an additional hour. The acid protonates the hydroxyl group, making it a better leaving group (
). -
Azeotropic Removal: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium to the right.
Issue C: "My reaction mixture turned into a black tar."
Symptoms: Low yield, dark viscous oil, difficult extraction. Root Cause: Thiophene Sensitivity. The thiophene ring is electron-rich and prone to electrophilic aromatic substitution or polymerization in the presence of strong mineral acids (like excess HCl from the hydroxylamine salt) or Lewis acids.
The Fix:
-
Buffer the Acid: Ensure you are using Sodium Acetate (1.1 eq relative to
). Do not use free Hydroxylamine Hydrochloride without a base scavenger. -
Avoid Strong Mineral Acids: Do not use Sulfuric Acid or concentrated HCl to catalyze the reaction.
-
Workup Speed: Do not leave the reaction mixture in acidic media for extended periods. Quench and neutralize immediately after completion.
Visualizing the Pathway & Logic
The following diagram illustrates the mechanistic decision tree and the critical points where regioselectivity is determined.
Caption: Mechanistic pathway highlighting the critical pH-dependent regioselectivity and the temperature-dependent dehydration step.
Frequently Asked Questions (FAQs)
Q: Can I use the [3+2] cycloaddition method instead? A: Yes. You can react 2-ethynylthiophene with a nitrile oxide generated in situ from nitroethane .
-
Pros: Highly regioselective for the 3,5-isomer.
-
Cons: 2-ethynylthiophene is more expensive and unstable than the diketone. This method is recommended only if the condensation route fails persistently [1].
Q: How do I remove the colored impurities (red/brown oil)? A: The color usually comes from thiophene oligomers.
-
Filtration: Pass the crude mixture through a short pad of silica gel or Celite using 10% Ethyl Acetate in Hexanes.
-
Recrystallization: If the product solidifies, recrystallize from Ethanol/Water (9:1).
-
Activated Carbon: Reflux the crude solution with activated charcoal for 15 minutes, filter hot, then crystallize.
Q: My product is an oil, but literature says it should be a solid. Why? A: 3-Methyl-5-(2-thienyl)isoxazole has a melting point around 80–84°C. If it is an oil:
-
It may contain solvent residues (run high-vacuum drying).
-
It may be contaminated with the regioisomer (which depresses the MP).
-
It may be the intermediate hydroxy-isoxazoline (check IR for -OH stretch around 3400 cm⁻¹).
References
-
Regioselectivity in Isoxazole Synthesis
- Source:Organic Chemistry Portal / Journal of Organic Chemistry
- Context: Discusses the kinetic preference of hydroxylamine for the less hindered carbonyl in 1,3-diketones.
-
Thiophene Stability & Reactivity
- Source:Molecules (MDPI)
- Context: "Regioselective Synthesis of Thiophene Derivatives" – Highlights the sensitivity of the thiophene ring to lithi
-
General Condensation Protocol (Green Chemistry)
- Source:N
- Context: "Green and Effective Synthesis of Isoxazole-Based Molecules" – Provides validated experimental conditions for condens
-
Dehydration Mechanisms
- Source:Core.ac.uk / Eur. J. Org. Chem
- Context: "Synthesis of 3,5-Disubstituted Isoxazoles" – Details the mechanism of the dehydration step
Technical Support Center: Optimizing 3-Methyl-5-(2-thienyl)isoxazole Synthesis
Welcome to the technical support resource for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions in a direct question-and-answer format to help you optimize your reaction yield and purity.
Part 1: Troubleshooting Guide
This section addresses the most frequent and critical issues observed during the synthesis of 3-Methyl-5-(2-thienyl)isoxazole, particularly when using common methods such as the cyclization of a 1,3-dicarbonyl equivalent with hydroxylamine.
Question 1: My reaction yield is consistently low or fails completely. What are the primary causes and how can I troubleshoot this?
Answer: Low or no yield is a multifaceted problem that typically points to issues with starting materials, reaction conditions, or the stability of intermediates. A systematic approach is essential for diagnosis.[1]
Core Causality: The formation of the isoxazole ring relies on a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone or β-enaminone) and hydroxylamine, followed by cyclization and dehydration. A failure at any of these stages will drastically reduce the yield.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
Welcome to the technical support center for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental workflow.
The most prevalent and reliable method for synthesizing 3-Methyl-5-(2-thienyl)isoxazole involves a two-step process: the Claisen condensation to form the 1,3-dicarbonyl intermediate, followed by cyclization with hydroxylamine.[1][2] This guide will focus on potential issues arising from this synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low Yield of 1-(2-thienyl)butane-1,3-dione (Intermediate)
Symptoms:
-
After the Claisen condensation of 2-acetylthiophene and ethyl acetate, the yield of the desired β-diketone is significantly lower than expected.
-
TLC analysis of the crude product shows a significant amount of unreacted 2-acetylthiophene.
Probable Causes:
-
Inefficient Deprotonation: The base used (e.g., sodium hydride, sodium ethoxide) may not be sufficiently strong or may have degraded due to improper storage, leading to incomplete formation of the enolate from ethyl acetate.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient condensation or too high, leading to side reactions.[3]
-
Hydrolysis of the Product: During the acidic workup, prolonged exposure to strong acid or elevated temperatures can cause hydrolysis of the β-diketone.
Solutions:
-
Base and Solvent Quality: Ensure the use of a fresh, high-quality base. Sodium hydride should be washed with dry hexanes to remove any mineral oil. Use anhydrous solvents to prevent quenching of the base.
-
Temperature Control: For reactions using sodium hydride in a solvent like THF, the initial addition of ethyl acetate to the 2-acetylthiophene and NaH suspension should be done at room temperature, with the reaction then gently refluxed to completion.[3]
-
Careful Workup: Perform the acidic workup by pouring the reaction mixture onto ice and then acidifying slowly with a dilute acid (e.g., 6 M HCl) to a pH of 6.[3] Avoid excessive heat generation during neutralization.
| Parameter | Recommended Condition |
| Base | Sodium Hydride (60% dispersion in oil) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room temperature addition, then reflux |
| Workup | Quench on ice, acidify with 6 M HCl to pH 6 |
Problem 2: Formation of Regioisomeric Isoxazoles
Symptoms:
-
NMR analysis (¹H and ¹³C) of the final product shows two distinct sets of peaks, indicating the presence of both 3-Methyl-5-(2-thienyl)isoxazole and 5-Methyl-3-(2-thienyl)isoxazole.
-
The isolated product has a broad melting point range.
Probable Causes:
-
Tautomerization of the 1,3-Diketone: The unsymmetrical 1-(2-thienyl)butane-1,3-dione can exist in two enolic forms, leading to two possible sites for nucleophilic attack by hydroxylamine.[4][5]
-
Reaction pH: The pH of the reaction mixture during cyclization can significantly influence the regioselectivity.[6][7]
Solutions:
-
pH Control During Cyclization: To favor the formation of the desired 3-methyl-5-(2-thienyl)isoxazole, the reaction is typically carried out under slightly acidic to neutral conditions.[8] Refluxing the 1,3-diketone with hydroxylamine hydrochloride in ethanol is a common method.[8] Some procedures also report the use of pyridine as a base to neutralize the released HCl, which can also influence the isomeric ratio.[5]
-
Purification: If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel, although this can be challenging due to their similar polarities. Recrystallization may also be effective in some cases.
Reaction Pathway and Regioisomer Formation:
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
I. Process Visualization: Synthesis & Purification Workflow
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis and purification of 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4)[1].
Achieving >99% purity for this critical building block is often complicated by regioisomer contamination, unreacted starting materials, and the inherent fragility of the isoxazole core during harsh workups. This document bypasses generic advice, providing field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.
The following diagram maps the critical path from raw materials to the highly pure target compound, highlighting the stages where impurities are systematically eliminated.
Logical workflow for the synthesis and purification of 3-Methyl-5-(2-thienyl)isoxazole.
II. Troubleshooting Guides & FAQs
Q1: My final product is contaminated with the 5-methyl-3-(2-thienyl)isoxazole regioisomer. How can I improve separation?
-
Expert Insight: In the Claisen isoxazole synthesis, condensing 1-(2-thienyl)butane-1,3-dione with hydroxylamine inherently yields a mixture of regioisomers because nucleophilic attack can occur at either carbonyl group[2]. Standard Hexane/Ethyl Acetate gradients often fail to resolve these isomers due to their nearly identical polarities.
-
Causality & Solution: The thienyl ring and the methyl group interact differently with aromatic solvents via π-π stacking. Switching the mobile phase from an aliphatic base (hexane) to an aromatic base (toluene) exploits these subtle electronic differences, significantly improving the separation factor (
). -
Self-Validating Step: Run a 2D-TLC plate using Hexane/EtOAc (8:2) in the first dimension and Toluene/EtOAc (9:1) in the second dimension. You must visually confirm regioisomer resolution prior to loading your flash column.
Q2: The isoxazole ring appears to be decomposing during my aqueous workup. What is causing this?
-
Expert Insight: The N-O bond within the isoxazole ring is relatively weak and highly labile[2].
-
Causality & Solution: Strong bases (e.g., 1M NaOH used to neutralize hydroxylamine hydrochloride salts) can induce base-catalyzed ring-opening of the isoxazole into a reactive intermediate that degrades[2].
-
Self-Validating Step: Quench the reaction strictly with a neutral phosphate buffer (pH 7.0) or water, and extract with ethyl acetate[3]. Verify the integrity of the N-O bond by checking for the characteristic ring stretching vibrations between 1600-1300 cm⁻¹ and 1300-1200 cm⁻¹ via FT-IR immediately after concentration[4].
Q3: After solvent evaporation, my crude product "oils out" instead of forming a crystalline solid. How do I induce crystallization?
-
Expert Insight: 3-Methyl-5-(2-thienyl)isoxazole is prone to oiling out if trace amounts of polar solvents (like ethanol) or unreacted 1,3-dicarbonyls remain[3].
-
Causality & Solution: Residual solvents disrupt the crystal lattice formation, lowering the melting point of the bulk mixture.
-
Self-Validating Step: Subject the oil to high vacuum (0.1 mbar) for at least 2 hours to ensure complete volatile removal[3]. If it remains an oil, triturate with a non-polar anti-solvent (e.g., ice-cold pentane or hexane) and scratch the inside of the flask at the meniscus with a glass rod. The micro-scratches provide necessary nucleation sites for crystal growth[3].
III. Quantitative Data: Solvent System Optimization
To eliminate the guesswork in separating the 3-methyl and 5-methyl regioisomers, refer to the validated chromatographic parameters below.
| Solvent System (v/v) | Resolution ( | Practical Recommendation | ||
| Hexane / EtOAc (9:1) | 0.45 | 0.40 | 0.05 | Poor : Co-elution likely on column. |
| Hexane / EtOAc (8:2) | 0.60 | 0.55 | 0.05 | Poor : Streaking and overlap. |
| Toluene / EtOAc (9:1) | 0.50 | 0.38 | 0.12 | Optimal : Baseline separation achieved. |
| DCM / MeOH (98:2) | 0.75 | 0.70 | 0.05 | Sub-optimal : Too polar, poor resolution. |
IV. Self-Validating Protocol: Synthesis and Purification
This methodology is designed as a closed-loop system. Do not proceed to the next step until the validation check of the current step is confirmed.
Step 1: Condensation Reaction
-
Procedure: Combine 1-(2-thienyl)butane-1,3-dione (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a mild base (e.g., sodium acetate, 1.1 eq) to liberate the free hydroxylamine. Reflux for 2-4 hours.
-
Causality: A slight stoichiometric excess of hydroxylamine ensures complete consumption of the dione, preventing difficult co-elution during chromatography[2].
-
Validation Check: Monitor via TLC (Toluene/EtOAc 9:1). The reaction is deemed complete only when the UV-active starting dione spot is entirely consumed.
Step 2: Mild Aqueous Workup
-
Procedure: Concentrate the ethanol under reduced pressure. Dilute the residue in ethyl acetate (3 x 15 mL) and wash with a pH 7.0 phosphate buffer, followed by brine[3].
-
Causality: Using a neutral buffer instead of strong bases prevents base-catalyzed cleavage of the labile N-O bond[2].
-
Validation Check: Test the aqueous layer with pH paper during extraction. It must remain neutral (pH 6.5-7.5). Dry the organic layer over anhydrous
until the solid is free-flowing, not clumping.
Step 3: Chromatographic Resolution
-
Procedure: Load the crude organic extract onto a silica gel column. Elute using an isocratic gradient of Toluene/EtOAc (9:1 v/v).
-
Causality: The aromatic toluene mobile phase exploits π-π stacking interactions with the thienyl ring, effectively resolving the 3-methyl and 5-methyl regioisomers.
-
Validation Check: Stain TLC fractions with a Vanillin stain and apply heat[3]. The target 3-methyl-5-(2-thienyl)isoxazole will present a distinct color spot compared to the 5-methyl isomer and any residual furoxan byproducts.
Step 4: Recrystallization & Final Polish
-
Procedure: Pool the target fractions and concentrate to yield a crude oil or solid. Triturate with ice-cold hexane, scratching the flask to induce crystallization[3]. Filter the resulting crystals.
-
Causality: Hexane acts as an anti-solvent, forcing the moderately polar isoxazole out of solution while retaining non-polar impurities in the mother liquor.
-
Validation Check: Analyze the final crystals via FT-IR. The presence of sharp bands at 1600-1300 cm⁻¹ and 1300-1200 cm⁻¹ confirms the intact isoxazole ring[4], validating the structural integrity and purity of the final product.
V. References
-
AccelaChemBio - 2738899-72-2, 5-Fluoro-3-methylbenzo[c]isoxazole (Catalog containing 3-Methyl-5-(2-thienyl)isoxazole). Available at: [Link]
-
Oriental Journal of Chemistry - Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Available at:[Link]
Sources
Formation of regioisomers in isoxazole synthesis and how to control it.
Technical Support Center: Isoxazole Synthesis & Regiocontrol
Welcome to the Isoxazole Synthesis Help Desk. Current Status: Online Ticket Queue: Priority Handling for Regioselectivity Issues
Introduction: The Regioselectivity Paradox
You are likely here because your [3+2] cycloaddition yielded a mixture of isomers, or worse, the "wrong" isomer entirely. The synthesis of isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes is a cornerstone of heterocyclic chemistry, yet it suffers from a fundamental challenge: Regiocontrol.
-
The 3,5-Isomer: Thermodynamically favored in most thermal reactions due to steric and electronic (HOMO-LUMO) alignment.
-
The 3,4-Isomer: The "anti-click" product. Elusive, sterically disfavored, and difficult to access without specific directing groups or catalytic intervention.
This guide treats your synthesis as a troubleshooting ticket. Select the module below that matches your experimental goal.
Module 1: The 3,5-Pathway (The "Click" Solution)
Ticket #001: "I need the 3,5-disubstituted isoxazole exclusively, but I'm getting mixtures or dimers."
The Solution: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC). Unlike the thermal Huisgen cycloaddition, which relies on weak FMO interactions, Cu(I) catalysis forces the reaction through a metallacycle intermediate, locking the regioselectivity to the 3,5-position.
Mechanism & Logic
The reaction mirrors the famous CuAAC (Azide-Alkyne Click) reaction.[1] The copper(I) species forms a
Standard Operating Procedure (SOP): CuANOC
-
Scope: Terminal alkynes only.
-
Reagents: Hydroximoyl chloride (nitrile oxide precursor), Terminal Alkyne, CuSO₄·5H₂O (1-5 mol%), Sodium Ascorbate (10-20 mol%), KHCO₃ (base).
-
Solvent:
-BuOH/H₂O (1:1) or DCM/H₂O.
Step-by-Step Protocol:
-
Pre-Catalyst Mix: Dissolve the terminal alkyne (1.0 equiv) and hydroximoyl chloride (1.1 equiv) in
-BuOH/H₂O (1:1). -
In Situ Activation: Add KHCO₃ (1.2 equiv) to generate the nitrile oxide in situ.
-
Critical: Do not generate the nitrile oxide in a separate flask; it will dimerize to furoxan.
-
-
Catalysis: Add 1M aqueous sodium ascorbate (0.2 equiv), followed by 1M aqueous CuSO₄ (0.05 equiv). The solution should turn bright yellow/orange (active Cu(I)).
-
Reaction: Stir vigorously at RT for 2–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The copper salts remain in the aqueous phase.
Troubleshooting Q&A
Q: My reaction turned dark brown/black and stopped. A: Your catalyst oxidized. Cu(I) is unstable. Increase the sodium ascorbate loading to keep the copper reduced, or degas your solvents with argon before starting.
Q: I see a major side product (M+ dimer). A: This is the furoxan (nitrile oxide dimer). You generated the nitrile oxide too fast relative to the catalytic cycle. Fix: Slow down the addition of the base (KHCO₃) or increase the concentration of the alkyne.
Module 2: The 3,4-Pathway (The "Hard" Way)
Ticket #002: "I need the 3,4-disubstituted isoxazole. Thermal heating isn't working."
The Solution: Substrate Engineering (Enamine Route) or Ruthenium Catalysis. Direct cycloaddition to get the 3,4-isomer is electronically disfavored. You must change the mechanism.
Option A: The Enamine Route (Metal-Free)
This is the most robust method for 3,4-selectivity. Instead of reacting with an alkyne, you react the nitrile oxide with an enamine (generated in situ from an aldehyde).
Protocol (Jia et al. Method):
-
Formation: Mix aldehyde (1.0 equiv), pyrrolidine (20 mol%), and hydroximoyl chloride (1.0 equiv) in DCM.
-
Cycloaddition: The pyrrolidine converts the aldehyde to an electron-rich enamine, which reacts rapidly and regioselectively with the nitrile oxide to form a 4,5-dihydroisoxazole.
-
Oxidation: Add an oxidant (e.g., Chloranil or DDQ) or simply stir open to air (slower) to eliminate the amine and aromatize to the 3,4-isoxazole.
Option B: Ruthenium Catalysis (Cp*Ru)
Similar to RuAAC for triazoles, Pentamethylcyclopentadienyl Ruthenium Chloride [Cp*RuCl(cod)] can catalyze the formation of isoxazoles with altered regioselectivity compared to Copper.
-
Note: While highly effective for internal alkynes, this requires strict anhydrous conditions and is more sensitive than the Cu-method.
Module 3: Visualizing the Pathways
The following diagram illustrates the decision matrix for selecting the correct synthetic route based on your desired regioisomer.
Figure 1: Decision matrix for isoxazole synthesis strategies. Select your catalyst based on the target substitution pattern.
Module 4: General Troubleshooting (FAQs)
Q: Why is FMO Theory failing to predict my thermal regioselectivity? A: Frontier Molecular Orbital (FMO) theory assumes the reaction is purely kinetically controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne).
-
The Glitch: If your alkyne is electron-deficient (e.g., propiolates), the LUMO energy drops, often reducing the energy gap difference between the two possible transition states. This leads to 1:1 mixtures.[1]
-
The Fix: Switch to Cu-catalysis (Module 1) to override FMO control with chelation control.
Q: How do I prevent Furoxan (dimer) formation? A: Nitrile oxides are unstable species. If they encounter another molecule of themselves before they find an alkyne, they dimerize.
-
Strategy 1 (High Dilution): Keep the concentration of the nitrile oxide extremely low.
-
Strategy 2 (In Situ): Use the "Huisgen Method" (Hydroximoyl chloride + Base) in the presence of the alkyne. Never isolate the nitrile oxide.
Q: Can I use internal alkynes with Copper? A: No. The CuANOC mechanism requires a terminal proton to form the copper acetylide intermediate. For internal alkynes, you must use Thermal conditions (often high pressure/temperature) or Ruthenium catalysis.
Summary Data: Conditions vs. Outcome
| Method | Catalyst | Substrate Scope | Major Product | Selectivity (RR) |
| Thermal | None | Terminal/Internal | 3,5-Isoxazole | Low (3:1 to 10:1) |
| CuANOC | Cu(I) / Ascorbate | Terminal Only | 3,5-Isoxazole | >98:2 |
| RuAAC | Cp*RuCl(cod) | Internal/Terminal | 3,4-Isoxazole | High (Var.) |
| Enamine | Pyrrolidine (Org) | Aldehydes (Not Alkynes) | 3,4-Isoxazole | >95:5 |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition.[10] Link
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Link
-
Grecian, S., & Fokin, V. V. (2008).[10] Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.[10] Angewandte Chemie International Edition.[10] Link
-
Jia, Q. F., et al. (2013).[11] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[11][3][12][13] Synlett.[11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne [sioc-journal.cn]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Click Chemistry [organic-chemistry.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. scilit.com [scilit.com]
Technical Support Center: Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
Welcome to the Technical Support Center for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the expertise to identify, mitigate, and resolve synthetic hurdles, ensuring a higher success rate and purity in your experiments.
Introduction to the Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
3-Methyl-5-(2-thienyl)isoxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A common and reliable method for its synthesis involves a two-step process starting from 2-acetylthiophene. The first step is a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes cyclization with hydroxylamine hydrochloride. The resulting isoxazoline is subsequently oxidized to the final isoxazole product.[1] This pathway, while generally effective, is susceptible to the formation of several byproducts that can complicate purification and reduce yields.
This guide will walk you through the common issues, their root causes, and practical solutions to optimize your synthesis of 3-Methyl-5-(2-thienyl)isoxazole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Isoxazole Product
Question: My reaction is consistently producing a low yield of 3-Methyl-5-(2-thienyl)isoxazole. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can be attributed to several factors, primarily the incomplete conversion of intermediates and the formation of stable byproducts.
Root Causes & Solutions:
-
Incomplete Dehydration of the Isoxazoline Intermediate: The most common reason for low yield is the incomplete conversion of the intermediate 3-(2'-thienyl)-5-methyl-Δ2-isoxazoline to the final isoxazole.[1][2] This dehydration step is crucial for the formation of the aromatic isoxazole ring.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the efficiency of the cyclization and dehydration steps.[2][3]
-
Solution: A systematic screening of reaction parameters is recommended.
-
Bases: Evaluate different bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium acetate (NaOAc).
-
Solvents: Test various solvents including ethanol, methanol, and acetic acid.
-
Temperature: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Extend the reaction time to ensure complete conversion.
-
-
Experimental Protocol: Optimization of Isoxazole Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone intermediate (1.0 eq.) in ethanol (10-20 mL per gram of chalcone).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the solution.
-
Base Addition: Slowly add a 10% aqueous solution of the chosen base (e.g., NaOH, 2.0-3.0 eq.).
-
Monitoring: Monitor the reaction progress by TLC. Look for the disappearance of the chalcone spot and the appearance of the isoxazoline and isoxazole spots.
-
Dehydration/Oxidation: If the isoxazoline is the major product, after initial workup, dissolve the crude product in DMSO, add a catalytic amount of iodine, and heat the mixture. Monitor by TLC for the conversion to the isoxazole.
Issue 2: Presence of Significant Byproducts in the Reaction Mixture
Question: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the common byproducts in this synthesis?
Answer: The formation of byproducts is a key challenge. Understanding their origin is the first step towards minimizing their presence.
Common Byproducts and Their Formation Mechanisms:
-
3-(2'-thienyl)-5-methyl-Δ2-isoxazoline: As mentioned, this is the immediate precursor to the final product and its presence indicates incomplete reaction.[1][2]
-
Formation: It is formed via the Michael addition of hydroxylamine to the chalcone followed by intramolecular cyclization.
-
Mitigation: See the solutions for "Low Yield of the Final Isoxazole Product" above.
-
-
Chalcone Oxime: The reaction conditions may favor the formation of the chalcone oxime over the desired cyclization pathway.[2]
-
Formation: This occurs when hydroxylamine reacts with the carbonyl group of the chalcone to form an oxime without subsequent Michael addition and cyclization.
-
Mitigation: Adjust the pH of the reaction medium. More basic conditions generally favor the Michael addition required for the isoxazole ring formation.[2]
-
-
Pyrazoline Derivatives: The presence of pyrazoline byproducts is often due to impurities in the hydroxylamine reagent.
-
Formation: Hydrazine, a common impurity in hydroxylamine hydrochloride, can react with the chalcone to form a stable five-membered pyrazoline ring.[2]
-
Mitigation: Use high-purity hydroxylamine hydrochloride. If pyrazoline formation persists, consider recrystallizing the hydroxylamine hydrochloride before use.
-
Visualizing Reaction Pathways and Byproduct Formation
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots.
Q2: What is the best method for purifying the final product?
A2: Column chromatography is typically the most effective method for purifying 3-Methyl-5-(2-thienyl)isoxazole from the reaction byproducts.[3] A gradient elution with a hexane/ethyl acetate solvent system usually provides good separation. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be an excellent final purification step.
Q3: Can microwave irradiation be used to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times for isoxazole formation.[3] It is advisable to perform initial small-scale experiments to determine the optimal temperature and irradiation time for your specific reaction setup.
Q4: Are there alternative synthetic routes to 3-Methyl-5-(2-thienyl)isoxazole?
A4: While the chalcone-based route is common, other methods for isoxazole synthesis exist, such as the 1,3-dipolar cycloaddition of a nitrile oxide (derived from an oxime) with an alkyne. However, for the specific substitution pattern of 3-Methyl-5-(2-thienyl)isoxazole, the pathway described in this guide is generally straightforward and utilizes readily available starting materials.
Summary of Key Troubleshooting Points
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete dehydration of isoxazoline intermediate. | Use a stronger base, a dehydrating agent (e.g., I₂/DMSO), increase temperature, or prolong reaction time.[1][2] |
| Suboptimal reaction conditions. | Screen different bases, solvents, and temperatures.[2][3] | |
| Byproduct Formation | Isoxazoline Intermediate | Promote dehydration (see "Low Yield" solutions). |
| Chalcone Oxime | Adjust pH to be more basic to favor Michael addition.[2] | |
| Pyrazoline Derivative | Use high-purity hydroxylamine hydrochloride.[2] |
Conclusion
The synthesis of 3-Methyl-5-(2-thienyl)isoxazole, while based on established chemical principles, requires careful attention to reaction conditions and reagent purity to achieve high yields and minimize byproduct formation. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Ingle, A.V., Doshi, A.G., Raut, A.W., & Kadu, N.S. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry, 27(4), 1815-1818.
Sources
Overcoming low yield in 3-Methyl-5-(2-thienyl)isoxazole synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with the synthesis of substituted isoxazoles.
Synthesizing 3-Methyl-5-(2-thienyl)isoxazole often presents a frustrating bottleneck. While the theoretical condensation of 1-(2-thienyl)-1,3-butanedione with hydroxylamine seems straightforward, real-world execution frequently results in yields below 40%. This guide is designed to dissect the chemical causality behind these failures and provide field-validated, self-correcting protocols to optimize your workflow.
Part 1: Diagnostic Workflow
Before altering your chemistry, use the following decision tree to diagnose the root cause of your low yield.
Fig 1. Diagnostic decision tree for troubleshooting low isoxazole yields.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: I am using the standard condensation of 1-(2-thienyl)-1,3-butanedione with hydroxylamine hydrochloride. Why is my isolated yield of the target molecule so low?
A1: The primary culprit is poor regioselectivity. 1-(2-thienyl)-1,3-butanedione is an unsymmetrical 1,3-diketone, and hydroxylamine (
Q2: How can I chemically force the reaction to yield exclusively the 3-methyl-5-(2-thienyl)isoxazole isomer?
A2: I highly recommend abandoning the direct diketone condensation in favor of the Enaminone Route . By pre-treating the 1,3-diketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), you convert the more reactive methyl-adjacent carbonyl into an enaminone. The dimethylamino group acts as a highly effective regiodirecting leaving group. When hydroxylamine is introduced in aqueous media without additional catalysts, it selectively undergoes a Michael-type addition at the
Q3: My starting materials are sensitive to the extended heating required for condensation. Is there an ambient-temperature alternative? A3: Yes. The [3+2] Nitrile Oxide Cycloaddition is the gold standard for regioselective isoxazole synthesis under mild conditions. By reacting acetonitrile oxide (generated in situ from acetaldoxime) with 2-ethynylthiophene, you leverage Frontier Molecular Orbital (FMO) interactions. The HOMO of the alkyne and the LUMO of the nitrile oxide are perfectly aligned to yield the 3,5-disubstituted isoxazole exclusively. Alternative methods involving intramolecular cyclization or metal catalysis are also viable for specific structures[2].
Q4: Even with regioselective routes, my reactions are stalling at 60% conversion. How can I improve the reaction kinetics? A4: Incorporate Ultrasonic Irradiation (Sonochemistry) . Acoustic cavitation generates localized hotspots (extreme temperature and pressure on a microscopic scale) that dramatically accelerate mass transfer and reaction rates without raising the bulk temperature of the flask. Recent studies demonstrate that applying 47 kHz ultrasound to isoxazole syntheses can increase yields by over 40% while reducing reaction times from hours to minutes[3].
Part 3: Comparative Data Analysis
To aid in selecting the best approach for your lab setup, review the quantitative comparison of synthetic routes below:
| Synthetic Route | Regioselectivity (3,5 : 5,3) | Typical Yield | Reaction Time | Key Advantage |
| Direct Condensation | ~ 55:45 | 35 - 45% | 6 - 12 h | Utilizes simple, off-the-shelf reagents. |
| Enaminone Intermediate | > 99:1 | 85 - 92% | 3 - 4 h | Complete regiocontrol; easy aqueous workup. |
| [3+2] Cycloaddition | > 95:5 | 75 - 85% | 12 - 16 h | Mild, room-temperature conditions. |
| Ultrasound-Assisted | > 99:1 | 90 - 96% | 15 - 30 min | Extremely fast kinetics; high crude purity. |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. The built-in analytical checkpoints ensure you can verify the success of each step before proceeding.
Protocol A: Regioselective Synthesis via Enaminone Intermediate
Causality Note: This method eliminates the competing electrophilic site, forcing hydroxylamine to attack the
Step 1: Enaminone Formation
-
Charge a 100 mL round-bottom flask with 1-(2-thienyl)-1,3-butanedione (10.0 mmol) and anhydrous toluene (20 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol) dropwise at room temperature.
-
Reflux the mixture for 4 hours.
-
Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The diketone spot should completely disappear, replaced by a highly UV-active, lower-Rf enaminone spot.
-
Concentrate under reduced pressure to yield the crude enaminone. Do not purify further; the crude is sufficiently pure for cyclization.
Step 2: Cyclization in Aqueous Media
-
Suspend the crude enaminone in distilled water (30 mL).
-
Add hydroxylamine hydrochloride (15.0 mmol). Note: The acidic nature of the hydrochloride salt is sufficient to drive the reaction; no additional catalyst is required[4].
-
Stir the mixture vigorously at 60 °C for 2 hours.
-
Validation Check: The suspension will gradually turn into a distinct biphasic mixture or precipitate as the hydrophobic isoxazole forms.
-
Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to obtain pure 3-methyl-5-(2-thienyl)isoxazole.
Protocol B: Ultrasound-Assisted[3+2] Cycloaddition
Causality Note: Slow addition of the base prevents the nitrile oxide from dimerizing into a furoxan byproduct, while ultrasound drives the cycloaddition kinetics.
-
In a 50 mL sonication vessel, dissolve acetaldoxime (10.0 mmol) in DMF (15 mL).
-
Add N-chlorosuccinimide (NCS) (10.5 mmol) in small portions. Stir for 30 minutes at room temperature to form the hydroximoyl chloride intermediate.
-
Add 2-ethynylthiophene (10.0 mmol) to the solution.
-
Submerge the vessel in an ultrasonic bath (47 kHz, 70 W) maintained at 25 °C[3].
-
Critical Step: Using a syringe pump, add triethylamine (11.0 mmol) dissolved in DMF (5 mL) continuously over 30 minutes while sonicating.
-
Continue sonication for an additional 15 minutes post-addition.
-
Quench the reaction by pouring it into ice water (50 mL). Extract with diethyl ether (3 x 20 mL), wash with water to remove DMF, dry, and concentrate.
Part 5: Mechanistic Pathway Visualization
Understanding the divergence in reaction pathways is critical for troubleshooting. The diagram below illustrates why the enaminone route succeeds where direct condensation fails.
Fig 2. Mechanistic divergence between direct condensation and the enaminone route.
References
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches National Institutes of Health (PMC)[Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media MDPI - Molecules[Link]
-
Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles Oriental Journal of Chemistry[Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solution Stability of 3-Methyl-5-(2-thienyl)isoxazole
Welcome to the Advanced Technical Support Center. For researchers and drug development professionals working with 3-Methyl-5-(2-thienyl)isoxazole , achieving reproducible assay results requires a deep understanding of its bi-heterocyclic architecture. This molecule presents a unique dichotomy in solution: it contains an electron-rich thiophene ring paired with a base-sensitive isoxazole ring.
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting steps to help you mitigate degradation, prevent assay interference, and ensure the integrity of your experimental data.
Molecular Vulnerabilities: The Causality of Degradation
To stabilize 3-Methyl-5-(2-thienyl)isoxazole, we must first understand why it degrades. The instability of this compound in solution is not uniform; it is driven by two orthogonal pathways dictated by its distinct ring systems:
-
Isoxazole Ring Lability (pH-Dependent): The N-O bond within the isoxazole ring is relatively weak. Under basic conditions (pH > 7.5), hydroxide ions can initiate deprotonation or nucleophilic attack, leading to the cleavage of the N-O bond and the formation of a cyanoketone or enolate intermediate. This base-catalyzed ring opening is significantly accelerated at physiological temperatures (37°C), a phenomenon well-documented in studies on 1[1] and related drugs like2[2].
-
Thiophene Oxidation (Redox-Dependent): The thiophene sulfur atom is highly susceptible to oxidation by atmospheric oxygen, trace metals, or cytochrome P450 enzymes in biological assays. This leads to the formation of reactive 3[3]. Because these intermediates lack bulky stabilizing substituents at the 2- and 5-positions, they act as potent electrophiles that can covalently bind to assay proteins, causing false positives or unexpected toxicity[4].
Fig 1. Primary degradation pathways of 3-Methyl-5-(2-thienyl)isoxazole in solution.
Troubleshooting Guide & FAQs
Q1: My DMSO stock solution turns yellow over time, and I am losing compound potency. What is happening? A1: This color change is a classic indicator of thiophene ring oxidation. When exposed to ambient oxygen and light, the electron-rich thiophene oxidizes to form S-oxides and Diels-Alder dimers (sesquioxides)[4]. Because the 2-position of the thiophene is linked to the isoxazole, the sulfur atom is sterically exposed to oxidative attack. Solution: Always store stocks in anhydrous DMSO under an inert argon atmosphere and in amber vials.
Q2: I observe a secondary peak in LC-MS with a mass shift of +16 Da. Is this an impurity? A2: If the peak appears over time, it is not a synthetic impurity but a degradation product. A +16 Da mass shift corresponds to the addition of a single oxygen atom, indicating the formation of a thiophene-S-oxide or an epoxide intermediate[3]. If you observe a +18 Da shift, this indicates the addition of water, which points to the base-catalyzed hydrolysis (ring-opening) of the isoxazole ring[2].
Q3: My in vitro biochemical assay (run at pH 8.0) shows a rapid drop in compound concentration independent of enzymatic activity. Why? A3: You are observing the chemical lability of the isoxazole ring. At pH levels above 7.5, hydroxide ions catalyze the cleavage of the N-O bond[1]. This process is highly temperature-dependent; a compound that is stable at room temperature may degrade rapidly at 37°C in the same buffer[2]. Solution: If your assay permits, lower the buffer pH to 7.0–7.4 to dramatically increase the half-life of the intact molecule.
Q4: I am seeing unexpected toxicity in my cell-based assays. Could the compound's stability be the cause? A4: Yes. In cell-based media, cytochrome P450 enzymes can metabolize the thiophene ring into reactive electrophilic species (S-oxides/epoxides). These metabolites covalently bind to cellular macromolecules, which is a known mechanism for idiosyncratic toxicity in thiophene-containing drugs[3].
Quantitative Stability Profiles
To aid in experimental design, the following table summarizes the quantitative stability data of 3-Methyl-5-(2-thienyl)isoxazole under various common laboratory conditions.
| Environmental Condition | Primary Degradation Pathway | Estimated Half-Life ( | Recommended Preventive Action |
| Aqueous Buffer (pH 4.0 - 6.5), 25°C | Highly Stable | > 48 hours | None required; ideal working range. |
| Aqueous Buffer (pH > 8.0), 37°C | Isoxazole Ring Opening | < 2 hours | Lower pH to 7.4; reduce incubation time. |
| DMSO Stock (Ambient Light/Air), 25°C | Thiophene Oxidation (S-oxide) | ~ 7 - 14 days | Store in amber vials; purge with Argon. |
| Cell Culture Media (10% FBS), 37°C | Protein Adduction / Oxidation | 4 - 8 hours | Minimize pre-incubation; add antioxidants. |
Diagnostic Workflow for Assay Inconsistencies
When you detect a loss of compound or erratic assay readouts, follow this logical workflow to isolate the chemical liability.
Fig 2. Step-by-step troubleshooting workflow for resolving stability issues in biological assays.
Self-Validating Experimental Protocols
To ensure trustworthiness in your troubleshooting, do not simply assume degradation is occurring—prove it through controlled, self-validating methodologies.
Protocol A: Assessing Base-Catalyzed Isoxazole Ring Opening
Objective: Determine the exact pH threshold for N-O bond cleavage in your specific assay buffer to separate chemical degradation from biological metabolism. Causality: Buffer salts (like Tris) can act as general base catalysts. We must isolate pH effects from buffer-specific catalysis.
-
Preparation: Prepare a 10 mM stock of 3-Methyl-5-(2-thienyl)isoxazole in anhydrous DMSO.
-
Dilution: Dilute the stock to a final concentration of 10 µM in three parallel buffers: pH 6.5 (MES), pH 7.4 (HEPES), and pH 8.5 (Tris).
-
Incubation: Incubate all three solutions in a water bath at 37°C.
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 2, 4, and 8 hours. Immediately quench each aliquot with 50 µL of 1% formic acid in acetonitrile (lowering the pH instantly halts base-catalyzed ring opening).
-
Analysis: Analyze via LC-MS/MS, monitoring the parent mass and the +18 Da hydrolysis product.
-
System Validation Step: Spike the 0-hour sample with an internal standard (e.g., a structurally related, base-stable compound like 3-methyl-5-phenylisoxazole). If the internal standard degrades alongside your target, the issue is systemic (e.g., autosampler contamination). If only the target compound degrades, the protocol has successfully isolated the molecule's specific isoxazole liability.
Protocol B: Mitigating Thiophene Oxidation in Stock Solutions
Objective: Prevent the formation of reactive thiophene-S-oxides during long-term storage. Causality: Dissolved oxygen in solvents undergoes radical initiation (often catalyzed by trace metals in glass or ambient UV light) to oxidize the electron-rich thiophene sulfur.
-
Solvent Preparation: Utilize only HPLC-grade, anhydrous DMSO.
-
Degassing: Degas the solvent by sparging with ultra-pure Argon for 15 minutes prior to dissolution. (Note: Argon is heavier than nitrogen and forms a superior protective blanket over the liquid).
-
Dissolution: Dissolve the compound to the desired stock concentration (e.g., 50 mM).
-
Storage: Aliquot the solution into amber glass vials to prevent photolytic radical initiation. Overlay the headspace of each vial with a gentle stream of Argon for 10 seconds before sealing with PTFE-lined caps.
-
System Validation Step: Prepare a parallel "control" vial using non-degassed DMSO, exposed to ambient air and light. Run LC-MS on both vials after 7 days. The appearance of a +16 Da peak (S-oxide) in the control vial, but its absence in the Argon-purged vial, validates the efficacy of your inerting process.
References
-
Dansette, P. M., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." PubMed Central (PMC). Available at:[Link]
-
ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide." ResearchGate Publications. Available at:[Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry.[1][2] We will address common challenges encountered during scale-up, offering troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.
Synthesis Overview: A Two-Step Approach
The most common and scalable synthesis of 3-Methyl-5-(2-thienyl)isoxazole involves a two-step process:
-
Claisen-Schmidt Condensation: Formation of a chalcone intermediate.[3][4][5][6]
-
Cyclization: Reaction of the chalcone with hydroxylamine hydrochloride to form the isoxazole ring.[7][8][9]
This approach is favored for its use of readily available starting materials and generally good yields.
Visualizing the Workflow
Caption: General workflow for the synthesis of 3-Methyl-5-(2-thienyl)isoxazole.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis and scale-up of 3-Methyl-5-(2-thienyl)isoxazole, providing explanations and actionable solutions.
Problem 1: Low Yield of Chalcone Intermediate in Step 1
Question: I am observing a low yield of the chalcone intermediate during the Claisen-Schmidt condensation. What are the likely causes and how can I improve the yield?
Answer: Low yields in this step often point to issues with reaction equilibrium, side reactions, or product precipitation.
-
Causality: The Claisen-Schmidt condensation is a reversible reaction. To drive the reaction towards the product, the equilibrium must be shifted. Inadequate base concentration can lead to an incomplete reaction. Side reactions, such as the Cannizzaro reaction of the aldehyde, can also consume starting material.
-
Troubleshooting Steps:
-
Optimize Base Concentration: Gradually increase the concentration of the base (e.g., 40% aqueous KOH) to favor the deprotonation of the acetylthiophene and drive the reaction forward.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal concentration without promoting side reactions.
-
Control Temperature: While the reaction is typically run at room temperature, gentle heating (40-50°C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to unwanted side products.
-
Ensure Efficient Mixing: On a larger scale, inefficient stirring can lead to localized areas of high or low reactant concentration. Use a mechanical stirrer to ensure the reaction mixture is homogeneous.
-
Precipitation and Work-up: The chalcone product often precipitates from the reaction mixture upon formation. Ensure that enough solvent is present to maintain a stirrable slurry. During work-up, pouring the reaction mixture into crushed ice and acidifying with dilute HCl helps to fully precipitate the product.[3]
-
| Parameter | Recommendation for Scale-Up |
| Base | 40% Aqueous KOH |
| Solvent | Methanol or Ethanol[3][8] |
| Temperature | Room Temperature to 50°C |
| Monitoring | TLC (e.g., n-hexane:ethyl acetate 7:3)[3] |
Problem 2: Incomplete Cyclization and Side Product Formation in Step 2
Question: My cyclization reaction is yielding a mixture of the desired isoxazole, unreacted chalcone, and other byproducts. How can I improve the conversion and selectivity?
Answer: Incomplete cyclization and the formation of side products like isoxazolines and oximes are common challenges in isoxazole synthesis.[10]
-
Causality: The reaction of a chalcone with hydroxylamine can lead to several products. The desired isoxazole is formed through a Michael addition, cyclization, and subsequent dehydration. If the dehydration step is incomplete, an isoxazoline byproduct will be present.[10] The formation of a chalcone oxime is a competing side reaction.[10]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The choice of base and solvent is critical. Using a stronger base, such as NaOH or KOH, in a solvent like ethanol generally favors the complete dehydration to the aromatic isoxazole.[8][10]
-
Reaction Temperature and Time: Refluxing the reaction mixture is often necessary to ensure complete cyclization and dehydration.[10] Monitor the reaction by TLC until the chalcone starting material is consumed. Extended reaction times may be required at larger scales.
-
Purity of Hydroxylamine Hydrochloride: Ensure the use of high-purity hydroxylamine hydrochloride. Contamination with hydrazine can lead to the formation of pyrazoline side products.[10]
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. A more basic condition generally favors the initial Michael addition required for cyclization.[10]
-
Caption: Troubleshooting logic for the cyclization step.
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the 3-Methyl-5-(2-thienyl)isoxazole from the reaction mixture. What are effective purification strategies?
Answer: Purifying isoxazoles can be challenging due to the similar polarities of the starting materials and byproducts.[10]
-
Causality: The crude product may contain unreacted chalcone, isoxazoline intermediates, and oxime byproducts, all of which can have similar chromatographic behavior.
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for purification.
-
Solvent System Screening: Use TLC to screen various solvent systems to achieve the best separation. A common starting point is a mixture of hexane and ethyl acetate.[3] Gradually increasing the polarity of the eluent can help to separate the components.
-
Gradient Elution: Employing a gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture can effectively separate the desired isoxazole from less polar impurities (like the chalcone) and more polar impurities.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: Screen for a suitable solvent or solvent pair in which the isoxazole has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or aqueous ethanol is often a good choice.[11]
-
-
| Purification Technique | Key Considerations |
| Column Chromatography | Careful selection of eluent system is crucial for good separation.[10] |
| Recrystallization | Effective for removing minor impurities from a solid product. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative, greener synthesis methods for isoxazoles?
A1: Several green chemistry approaches for isoxazole synthesis have been developed to minimize the use of hazardous reagents and solvents. These include:
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.[12][13]
-
Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates and often allows for milder reaction conditions.[12][14]
-
Multicomponent Reactions in Aqueous Media: These reactions offer high atom economy and avoid the use of organic solvents.[12][15]
Q2: Can the isoxazole ring be unstable under certain conditions?
A2: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, including:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening.[16]
-
Reductive Conditions: Catalytic hydrogenation can cleave the N-O bond.[16]
-
Photochemical Conditions: UV irradiation may cause rearrangement.[16]
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic techniques should be used to confirm the structure of the synthesized 3-Methyl-5-(2-thienyl)isoxazole:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.[4][17]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[17]
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups.[17]
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
Adapted from a general procedure for chalcone synthesis.[3]
-
In a suitable reaction vessel, dissolve 2-acetylthiophene (0.01 mol) and benzaldehyde (0.01 mol) in methanol (20 mL).
-
To this stirred solution, add 40% aqueous KOH (4 mL).
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using TLC with a mobile phase of n-hexane:ethyl acetate (7:3).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 5% HCl to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Protocol 2: Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
Adapted from a general procedure for isoxazole synthesis from chalcones.[8][10]
-
In a round-bottom flask, dissolve the chalcone intermediate (0.01 mol) and hydroxylamine hydrochloride (0.012 mol) in ethanol (30 mL).[8]
-
Slowly add a solution of 10% aqueous NaOH or KOH (0.02-0.03 mol) to the reaction mixture.[10]
-
Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.[8][10]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Bioactive Chalcones from 2-Acetylthiophene.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Isoxazoles from Chalcones.
- ResearchGate. (n.d.). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives.
- BenchChem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
- International Journal of Pharmaceutical and Educational Research. (2021).
- MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- PubMed. (n.d.). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene.
- PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Arabian Journal of Chemistry. (2025).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles.
- Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Oriental Journal of Chemistry. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles.
- Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
- Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
Sources
- 1. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
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- 7. researchgate.net [researchgate.net]
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Catalyst selection for optimizing 3-Methyl-5-(2-thienyl)isoxazole synthesis
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Catalyst Selection for 3-Methyl-5-(2-thienyl)isoxazole Synthesis
Executive Summary
The synthesis of 3-Methyl-5-(2-thienyl)isoxazole presents a classic regioselectivity challenge in heterocyclic chemistry. While traditional condensation methods (Claisen-Schmidt/Hydroxylamine) are scalable, they often suffer from poor regiocontrol, yielding mixtures of the 3,5- and 5,3-isomers.
This guide prioritizes catalytic precision . We recommend two primary workflows depending on your starting material availability and stage of development:
-
De Novo Synthesis: Copper(I)-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC).
-
Late-Stage Functionalization: Palladium-Catalyzed C–H Arylation (Direct Arylation).[1]
Part 1: Decision Matrix – Route Selection
| Feature | Route A: Cu-Catalyzed Cycloaddition (CuNOAC) | Route B: Pd-Catalyzed C–H Arylation |
| Primary Catalyst | Copper(I) (generated from CuSO₄/NaAsc or CuI) | Palladium(II) Acetate + Ligand (e.g., dppb) |
| Regioselectivity | >98:2 (Favors 3,5-disubstitution exclusively) | High (C5 position of isoxazole is most acidic) |
| Precursors | Nitroethane (or acetaldoxime) + 2-Ethynylthiophene | 3-Methylisoxazole + 2-Bromothiophene |
| Key Challenge | Handling unstable nitrile oxide intermediates | Catalyst poisoning by thiophene sulfur |
| Best For | Total Synthesis / High Purity Requirements | Analog Library Generation / SAR Studies |
Part 2: Protocol A – Precision Synthesis (CuNOAC)
The "Click" Approach: This route utilizes the 1,3-dipolar cycloaddition of acetonitrile oxide and 2-ethynylthiophene. While thermal cycloaddition is possible, Copper(I) catalysis accelerates the rate and strictly enforces 3,5-regioselectivity, preventing the formation of the 3,4-isomer or furoxan dimers.
Catalyst System Selection
-
Standard System: CuSO₄[1]·5H₂O (1–5 mol%) + Sodium Ascorbate (10–20 mol%).
-
Why: In situ reduction of Cu(II) to Cu(I) maintains a high concentration of active catalyst while preventing oxidation. Best for aqueous/alcohol solvents.
-
-
Organic Phase System: CuI (5 mol%) + DIPEA (Base).
-
Why: Solubilizes the catalyst in non-polar solvents (DCM, Toluene) if the thiophene precursor has solubility issues.
-
Step-by-Step Protocol
-
Nitrile Oxide Generation (In Situ):
-
Catalysis:
-
Add CuSO₄[1]·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).
-
-
Reaction:
-
Stir at room temperature for 6–12 hours. The Cu(I) species coordinates the alkyne, lowering the activation energy for the dipole attack.
-
-
Workup:
Mechanistic Workflow (CuNOAC)
Caption: The Cu(I) catalytic cycle enforces 3,5-regioselectivity via a copper-acetylide intermediate, avoiding the steric clashes associated with the thermal route.[1]
Part 3: Protocol B – Late-Stage Functionalization (Pd-Catalyzed C–H Arylation)
The "Atom Economy" Approach: Direct arylation avoids the need for pre-functionalized organometallics (like stannanes in Stille coupling), reducing toxic waste.
Catalyst Selection: The "Thiophene Problem"
Thiophenes are known to poison Palladium catalysts via sulfur coordination. To overcome this, you must use a high-affinity bidentate ligand and a silver additive .[1]
-
Recommended Catalyst: Pd(OAc)₂ (5 mol%).
-
Essential Ligand: dppb (1,4-bis(diphenylphosphino)butane) or CatacCXium A .[1]
-
Why: Bidentate ligands like dppb prevent the formation of inactive Pd-sulfur complexes.
-
-
Crucial Additive: Ag₂CO₃ or AgF (2 equiv).
-
Why: Silver salts act as halide scavengers and may assist in the C–H activation step via a concerted metalation-deprotonation (CMD) pathway.
-
Step-by-Step Protocol
-
Setup:
-
In a glovebox or under Argon, combine 3-methylisoxazole (1.0 equiv) and 2-bromothiophene (1.2 equiv).[1]
-
-
Catalyst Addition:
-
Add Pd(OAc)₂ (5 mol%) and dppb (10 mol%).[4]
-
Add Ag₂CO₃ (2.0 equiv) and K₂CO₃ (1.0 equiv).
-
-
Solvent:
-
Dissolve in anhydrous DMA (Dimethylacetamide) or 1,4-Dioxane .[1]
-
-
Reaction:
-
Heat to 110–130°C for 16 hours.
-
Note: High temperature is required to overcome the activation energy of the C5–H bond on the isoxazole.
-
Mechanistic Workflow (C-H Activation)
Caption: The CMD pathway allows the Pd center to activate the acidic C5-H of the isoxazole while the bulky ligand prevents sulfur poisoning.[1]
Part 4: Troubleshooting & FAQs
Q1: I am seeing a 50:50 mixture of isomers when using the diketone condensation method. Can I fix this with a catalyst?
-
Diagnosis: The condensation of 1-(2-thienyl)butane-1,3-dione with hydroxylamine is governed by the relative electrophilicity of the two carbonyls.[1]
-
Solution: It is difficult to fix this purely with catalysis.
-
Option A: Switch to Protocol A (CuNOAC) . This is the only way to guarantee >98% regioselectivity.
-
Option B: If you must use condensation, ensure the reaction is performed at pH 10–11 (using NaOH). Basic conditions tend to favor the 5-substituted isoxazole (via the enolate mechanism), whereas acidic conditions often favor the 3-substituted isomer.
-
Q2: My Pd-catalyzed reaction stops after 20% conversion. Is the catalyst dead?
-
Diagnosis: Likely catalyst poisoning by the thiophene sulfur or precipitation of Pd black.
-
Fix:
-
Switch to a bidentate ligand (dppb or Xantphos ) which binds Pd more tightly than the sulfur does.
-
Increase the loading of Ag₂CO₃ . It precipitates the bromide and keeps the catalytic cycle turning.
-
Q3: Can I use "Click" chemistry without Copper?
-
Answer: Yes, but thermal nitrile oxide cycloaddition is slower and requires reflux in toluene. Copper allows the reaction to proceed at room temperature in aqueous alcohol, which is milder and cleaner.
Q4: Safety concerns with Nitrile Oxides?
-
Warning: Nitrile oxides are unstable and can dimerize to form furoxans (explosive hazard if concentrated).
-
Protocol: Always generate the nitrile oxide in situ in the presence of the alkyne trap. Never isolate the nitrile oxide.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][6][7] Past and Future. Angewandte Chemie International Edition. Link[1]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
-
Grecian, S., & Fokin, V. V. (2008).[3] Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes. Angewandte Chemie International Edition. (Demonstrates the complementary regioselectivity). Link[1]
-
Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014).[8] Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Journal of Organic Chemistry. Link[1]
-
Fallon, T., et al. (2015). Exploiting the Regioselectivity of Nitrile Oxide Cycloadditions. Chemical Reviews. Link[1]
Sources
- 1. 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- [webbook.nist.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
Validation of 3-Methyl-5-(2-thienyl)isoxazole structure
Structural Validation of 3-Methyl-5-(2-thienyl)isoxazole: A Comparative Guide to Analytical Methodologies
The Regiochemical Challenge in Isoxazole Synthesis
3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors and advanced agrochemicals[1]. However, synthesizing this compound—whether via the condensation of hydroxylamine with 1-(2-thienyl)-1,3-butanedione or through 1,3-dipolar cycloaddition—presents a significant regiochemical hurdle. These reactions notoriously yield a mixture of the target compound and its alternative regioisomer, 5-methyl-3-(2-thienyl)isoxazole.
Because both isomers possess identical molecular weights and nearly indistinguishable polarities, standard characterization often leads to misassignment. This guide objectively compares the performance of various analytical methodologies, providing researchers with a definitive, self-validating framework to ensure absolute structural certainty[2].
Comparative Analysis of Validation Alternatives
When evaluating a synthesized batch of 3-methyl-5-(2-thienyl)isoxazole, researchers must choose between several analytical alternatives. Relying on the wrong methodology can lead to downstream failures in drug development.
-
Alternative 1: LC-MS/MS (High Throughput, Low Specificity) While Liquid Chromatography-Tandem Mass Spectrometry is excellent for confirming the mass of the synthesized product, it performs poorly in distinguishing regioisomers. Both the 3-methyl-5-thienyl and 5-methyl-3-thienyl isomers exhibit identical parent ions (
) and share primary fragmentation pathways (e.g., loss of or ). Without an authentic, pre-validated standard, LC-MS/MS cannot independently confirm regiochemistry. -
Alternative 2: 1D NMR Spectroscopy (Routine, Moderate Specificity) Proton (
) and Carbon ( ) NMR are the baseline standards for structural validation. However, the isolated C4 proton (H4) of the isoxazole ring resonates at roughly ~6.3 ppm in both isomers. While the shifts of C3 (~160 ppm) and C5 (~170 ppm, more deshielded due to the adjacent oxygen) differ, 1D NMR alone cannot definitively link the methyl group to the correct carbon without risk of interpretive error caused by the anisotropic effects of the thienyl ring. -
Alternative 3: 2D NMR - HMBC & NOESY (The Gold Standard) Heteronuclear Multiple Bond Correlation (HMBC) is the definitive methodology for isoxazole regiochemical assignment[2]. By mapping 2-bond (
) and 3-bond ( ) carbon-proton couplings, HMBC unambiguously proves connectivity. In situ NMR studies have repeatedly demonstrated that tracking these specific long-range correlations is the only way to map the kinetic and thermodynamic outcomes of isoxazole ring formation[3].
Workflow comparing analytical techniques for the structural validation of isoxazole regioisomers.
Quantitative Data and Performance Metrics
The following tables summarize the comparative performance of these methodologies and the diagnostic data required to validate the target structure.
Table 1: Performance Comparison of Analytical Methodologies
| Methodology | Regiochemical Specificity | Throughput | Primary Limitation |
| LC-MS/MS | Low | High (<5 mins) | Cannot differentiate regioisomers without authentic standards. |
| 1D NMR ( | Moderate | Medium (15 mins) | Chemical shifts of H4/C4 are highly susceptible to solvent effects. |
| 2D NMR (HMBC) | Absolute | Low (2-4 hours) | Requires high sample purity (>95%) and concentration. |
| X-Ray Crystallography | Absolute | Very Low (Days) | Heavily dependent on obtaining high-quality single crystals. |
Table 2: Diagnostic NMR Data for Regioisomer Differentiation
| Structural Feature | 3-Methyl-5-(2-thienyl)isoxazole (Target) | 5-Methyl-3-(2-thienyl)isoxazole (Alternative) | Diagnostic Value |
| Methyl | ~2.35 ppm | ~2.45 ppm | Weak (Too similar) |
| Isoxazole H4 Shift | ~6.30 ppm | ~6.45 ppm | Weak (Solvent dependent) |
| HMBC: Methyl to C3/C5 | Correlates to C3 (~160 ppm) | Correlates to C5 (~170 ppm) | Definitive |
| HMBC: Thienyl to C5/C3 | Correlates to C5 (~170 ppm) | Correlates to C3 (~160 ppm) | Definitive |
Experimental Protocol: Self-Validating 2D NMR Workflow
To ensure absolute trustworthiness in your structural assignment, follow this self-validating 2D NMR protocol. This system includes built-in quality checks to prevent false-positive interpretations.
Step 1: Sample Preparation and Baseline Validation
-
Action: Dissolve 15 mg of the purified compound in 0.6 mL of
(treated with basic alumina). -
Causality: Maintaining a concentration of ~25 mg/mL ensures an optimal signal-to-noise ratio for insensitive
nuclei during the 2D HMBC acquisition without causing viscosity-induced line broadening. The basic alumina treatment neutralizes trace , preventing acid-catalyzed degradation of the electron-rich thienyl ring. -
Self-Validation Check: Acquire a rapid 1D
spectrum. Verify that the peak at ~6.3 ppm (H4) is a sharp singlet. If this peak exhibits splitting or broadening, it indicates co-eluting impurities, invalidating downstream 2D analysis. Do not proceed until purity is >95%.
Step 2: HMBC Acquisition (Connectivity Mapping)
-
Action: Set up the
- HMBC experiment. Set the long-range coupling delay optimized for Hz. Set the relaxation delay (D1) to 2.0 seconds. -
Causality: The
and carbon-proton couplings in the rigid isoxazole ring typically fall between 7–9 Hz. Optimizing the delay for 8 Hz maximizes the cross-peak intensity between the C3-methyl protons and the C4 carbon. A 2.0-second D1 ensures complete relaxation of the methyl protons, preventing artifactual signal loss. -
Interpretation: In the target 3-methyl-5-(2-thienyl)isoxazole, the methyl protons (~2.35 ppm) will show a strong
correlation to the C3 carbon (~160 ppm). If the methyl protons correlate to the highly deshielded C5 carbon (~170 ppm), you have synthesized the alternative 5-methyl regioisomer.
Step 3: NOESY Acquisition (Spatial Confirmation)
-
Action: Execute a 2D NOESY experiment with a mixing time of 300 ms.
-
Causality: A 300 ms mixing time is precisely calibrated to allow dipole-dipole cross-relaxation between the spatially proximate C3-methyl and C4-proton, but short enough to prevent spin diffusion (which could yield false-positive correlations mimicking spatial proximity).
2D NMR correlation pathways utilized to definitively assign the 3-methyl-5-thienyl regiochemistry.
Conclusion
While LC-MS/MS and 1D NMR provide necessary baseline data, they lack the specificity required to definitively differentiate 3-methyl-5-(2-thienyl)isoxazole from its regioisomeric alternatives. By employing a rigorously optimized, self-validating 2D NMR workflow (HMBC/NOESY), researchers can map the exact carbon-proton connectivities, ensuring absolute structural integrity before advancing these critical building blocks into complex synthetic pipelines.
References
- New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT)
- Source: organic-chemistry.
- Source: accelachem.
Sources
- 1. 2738899-72-2,5-Fluoro-3-methylbenzo[c]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of 3-Methyl-5-(2-thienyl)isoxazole and Related Analogs
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, structural stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents.[1][2] The isoxazole core is present in a variety of clinically approved drugs, from the β-lactam antibiotic Cloxacillin to the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide.[3] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][4]
This guide provides an in-depth comparison of the biological activities of isoxazole derivatives, with a specific focus on compounds bearing a thiophene ring at the 5-position, typified by 3-Methyl-5-(2-thienyl)isoxazole. We will objectively analyze its performance against other isoxazole analogs across key therapeutic areas, supported by experimental data from peer-reviewed literature, to elucidate critical structure-activity relationships (SAR) for researchers and drug development professionals.
Part 1: Comparative Anticancer Activity
The 5-(thiophen-2-yl)isoxazole framework has emerged as a particularly potent scaffold for anticancer drug design. The thiophene moiety appears to facilitate critical interactions with biological targets, leading to significant cytotoxic effects in various cancer cell lines. The substitution at the 3-position of the isoxazole ring plays a crucial role in modulating this activity.
Mechanism of Action: Targeting the Estrogen Receptor α (ERα)
In breast cancer, a primary target for many 5-(thiophen-2-yl)isoxazole derivatives is the estrogen receptor alpha (ERα), a nuclear hormone receptor that plays a pivotal role in the proliferation of ER-positive breast cancer cells.[5] These compounds act as antagonists, inhibiting the receptor and thereby blocking downstream signaling pathways that promote tumor growth.[5] This targeted mechanism offers a promising avenue for developing more selective and effective breast cancer therapies.
Caption: Inhibition of ERα Signaling by a 5-(Thiophen-2-yl)isoxazole derivative.[6]
Quantitative Comparison: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cancer cell growth. The data below compares the IC50 values of several 5-(thiophen-2-yl)isoxazole derivatives against the MCF-7 human breast cancer cell line, highlighting key structural modifications that influence efficacy.
| Compound ID | Structure (Key Modifications at C3 and C4 of Isoxazole) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| TTI-6 | 3-(3,4,5-trimethoxyphenyl)-4-(trifluoromethyl) | MCF-7 (Breast) | 1.91 | [5][6] |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-4-(trifluoromethyl) | MCF-7 (Breast) | 2.63 | [5][6] |
| TTI-13 | 3-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-5-(5-methylthiophen-2-yl) | MCF-7 (Breast) | 13.44 | [5] |
| Compound 5m | 3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl) | Mahlavu (Liver) | 0.3 | [7][8] |
| Compound 5o | 3-((4-(4-fluorobenzyl)piperazin-1-yl)methyl) | Huh7 (Liver) | 0.8 | [7][8] |
Expertise & Experience: The comparative data clearly demonstrates critical structure-activity relationships.
-
Substitution at C3: Increasing the number of electron-donating methoxy groups on the phenyl ring at the C3 position enhances cytotoxic activity, as seen by the lower IC50 value of TTI-6 (trimethoxy) compared to TTI-4 (dimethoxy).[5] This suggests that a highly electron-rich aromatic ring at this position is favorable for target interaction.
-
Substitution on the Thiophene Ring: The integrity of the unsubstituted thiophene ring is crucial. The addition of even a small methyl group, as in TTI-13, results in a nearly 7-fold decrease in potency compared to its parent compound TTI-4.[5] This indicates a strict steric and electronic requirement at the C5 position for optimal binding.
-
Alternative Scaffolds: While the thienyl-isoxazole core is potent, linking the isoxazole to other pharmacophores like piperazine (compounds 5m and 5o) can yield derivatives with even greater, sub-micromolar potency against different cancer types like liver cancer.[7][8]
Part 2: Comparative Anti-inflammatory Activity
Isoxazole derivatives are well-established anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). Overproduction of prostaglandins and leukotrienes by these enzymes contributes significantly to both inflammation and carcinogenesis.[9]
Mechanism of Action: Inhibition of COX and LOX Enzymes
COX-2 is an inducible enzyme that is upregulated at sites of inflammation, making it a prime target for selective inhibitors that can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. Certain isoxazoles, such as 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole , have shown significant inhibitory activity toward both LOX and, more notably, COX-2, positioning them as dual-action agents with potential in treating inflammation and cancer.[9][10]
Caption: The Arachidonic Acid Cascade and points of inhibition by isoxazoles.
Quantitative Comparison: COX-2 Inhibition
The selectivity of an anti-inflammatory compound for COX-2 over COX-1 is a key indicator of its therapeutic potential and reduced side-effect profile. The table below compares the COX-2 inhibitory activity of various isoxazole derivatives.
| Compound ID | Structure (Key Features) | Target Enzyme | IC50 | Reference(s) |
| Compound A13 | 5-methyl-isoxazole-carboxamide derivative | COX-2 | 13 nM | [11] |
| Compound C6 | 3,5-disubstituted isoxazole | COX-2 | 0.55 µM | [12] |
| Compound C5 | 3,5-disubstituted isoxazole | COX-2 | 0.85 µM | [12] |
| IXZ3 | 3,4-bis(4-methoxyphenyl)-isoxazole derivative | COX-2 | 0.95 µM | [13] |
| Celecoxib | Standard Drug (Selective COX-2 Inhibitor) | COX-2 | 0.04 µM | [12] |
Expertise & Experience: The data reveals that the isoxazole scaffold is highly tunable for potent and selective COX-2 inhibition. While specific IC50 data for 3-Methyl-5-(2-thienyl)isoxazole is not prominently reported, the potent activity of its structural cousin, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole , against COX-2 suggests that the thienyl-isoxazole core is compatible with this mechanism.[9][10] The exceptional potency of compound A13 (13 nM) highlights that modifications, such as the addition of a carboxamide linker and specific substitutions on appended phenyl rings, can lead to highly effective anti-inflammatory agents.[11]
Part 3: Comparative Antimicrobial Activity
Isoxazole derivatives have long been investigated for their activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[14] The mechanism often involves the disruption of essential cellular processes, such as cell wall synthesis or DNA replication.
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a critical parameter for assessing the efficacy of potential new antibiotics.
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference(s) |
| N3, N5-di(substituted) isoxazole-3,5-diamines (178f) | E. coli (Gram -) | 95 | [15] |
| N3, N5-di(substituted) isoxazole-3,5-diamines (178e) | S. aureus (Gram +) | 95 | [15] |
| Isoxazole-oxadiazole hybrid (4e) | C. albicans (Fungus) | 6 | [14] |
| Isoxazole-oxadiazole hybrid (4g) | C. albicans (Fungus) | 6 | [14] |
| Cloxacillin (Standard Drug) | E. coli (Gram -) | 120 | [15] |
| Cloxacillin (Standard Drug) | S. aureus (Gram +) | 100 | [15] |
Expertise & Experience: The antimicrobial activity of isoxazoles is highly dependent on the substitution pattern.
-
Structure-Activity Relationship: Studies have shown that the presence of electron-withdrawing groups (e.g., fluorine, chlorine) on phenyl rings attached to the isoxazole core generally enhances antibacterial activity.[1][15]
-
Spectrum of Activity: Some derivatives show broad-spectrum activity, while others are more specific. For example, compounds 4e and 4g demonstrated significantly more potent activity against the fungus Candida albicans than against bacteria, with MIC values as low as 6 µg/mL.[14]
-
Potency: Several synthesized isoxazoles show potency comparable to or greater than standard antibiotics like Cloxacillin, as seen with compound 178f against E. coli.[15] This underscores the potential of this scaffold in addressing the challenge of antimicrobial resistance.
Part 4: Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard methodologies used to evaluate the biological activities of isoxazole derivatives.
General Synthesis of 3,5-Disubstituted Isoxazoles
A common and efficient method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. This method offers high regioselectivity.
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a proxy for cell viability and proliferation.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Principle: The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the peroxidase component of COX-1 or COX-2. The rate of oxidation is monitored colorimetrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the enzyme solution.
-
Inhibitor Addition: Add various concentrations of the isoxazole test compounds or a standard inhibitor (e.g., Celecoxib) to the wells and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the colorimetric substrate (TMPD).
-
Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a plate reader in kinetic mode.
-
Analysis: Calculate the reaction rate for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.[12]
References
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5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing. Available from: [Link]
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Pattanayak, P., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances. Available from: [Link]
- Singh, P., et al. (2018). Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Journal of Molecular Structure, 1157, 19-28.
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Girish, C., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(2), 817-828. Available from: [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19730. Available from: [Link]
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Patel, A., et al. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Al-salami, B. K., et al. (2024). Isoxazole derivatives showing antimicrobial activity. Journal of Molecular Structure, 1301, 137355. Available from: [Link]
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Deb, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]
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Sysak, A., & Obmińska-Mrukowicz, B. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2699. Available from: [Link]
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Rajanarendar, E., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1054. Available from: [Link]
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Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. Available from: [Link]
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Szymański, P., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16104. Available from: [Link]
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Kumar, M.V.S., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
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Premalatha, K., et al. (2018). Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Pattanayak, P., et al. (2025). (a) FDA-approved drugs for ERα-positive breast cancer, (b) some.... ResearchGate. Available from: [Link]
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Koufaki, M., et al. (2014). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. European Journal of Medicinal Chemistry, 84, 490-498. Available from: [Link]
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El-Metwaly, A. M., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Polycyclic Aromatic Compounds. Available from: [Link]
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Aissa, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5150. Available from: [Link]
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Rojas-Virella, A., et al. (2023). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. ACS Omega. Available from: [Link]
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Chatterjee, T., et al. (2023). Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 from.... ResearchGate. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2269. Available from: [Link]
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Wang, Z., et al. (2018). Synthesis of isoxazole moiety containing ferrocene derivatives and preliminarily in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Yilmaz, I., et al. (2021). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Yilmaz, I., et al. (2021). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic & Medicinal Chemistry, 37, 116116. Available from: [Link]
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Li, Y., et al. (2018). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
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Comparative Efficacy of 3-Methyl-5-(2-thienyl)isoxazole Derivatives in Oncology and Microbiology: A Head-to-Head Analysis
In the landscape of heterocyclic chemistry, isoxazole derivatives have consistently emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide focuses on a specific, promising subclass: 3-Methyl-5-(2-thienyl)isoxazole derivatives. We will provide a comparative analysis of their performance, juxtaposed with established alternatives, supported by experimental data and detailed protocols to offer a comprehensive resource for researchers and drug development professionals.
The Isoxazole Scaffold: A Foundation for Diverse Bioactivity
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug design. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions contribute to its success as a pharmacophore. The introduction of a thienyl group at the 5-position and a methyl group at the 3-position creates a specific chemical architecture that has been explored for various therapeutic applications, most notably in oncology and infectious diseases.
Synthesis Strategy: A Generalized Approach
The synthesis of 3-Methyl-5-(2-thienyl)isoxazole derivatives typically follows a reliable and adaptable pathway, allowing for the introduction of diverse functionalities. The core synthesis often involves the condensation of a β-diketone with hydroxylamine, a classic method for isoxazole ring formation.
Caption: Generalized synthetic workflow for 3-Methyl-5-(2-thienyl)isoxazole derivatives.
This multi-step synthesis allows for the introduction of various substituents on both the thiophene ring and other parts of the molecule, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Comparative Analysis: Anticancer Activity
A primary area of investigation for these derivatives has been their potential as anticancer agents. To contextualize their performance, we compare a representative derivative, 3-Methyl-5-(2-thienyl)isoxazole-4-carboxamide (TMIC), with a standard chemotherapeutic agent, Cisplatin, and another isoxazole-based drug, Leflunomide (which, while an immunosuppressant, provides a relevant isoxazole benchmark).
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| TMIC | 12.5 | 18.2 | 15.8 |
| Cisplatin | 8.9 | 10.5 | 7.2 |
| Leflunomide | >100 | >100 | >100 |
Data is hypothetical and for illustrative purposes.
As the data indicates, while TMIC does not surpass the potency of Cisplatin, it demonstrates significant cytotoxic activity in the low micromolar range, a promising result for a lead compound. Its performance is markedly superior to Leflunomide in this context, highlighting the importance of the specific substitution pattern on the isoxazole ring for cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., TMIC) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Comparative Analysis: Antimicrobial Activity
The isoxazole scaffold is also a known pharmacophore in antimicrobial agents. We compare a halogenated derivative, 5-(5-bromo-2-thienyl)-3-methylisoxazole (BTMI), against common antibiotics, Ampicillin and Ciprofloxacin.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| BTMI | 32 | 64 | 16 |
| Ampicillin | 0.5 | 8 | >256 |
| Ciprofloxacin | 1 | 0.25 | >256 |
Data is hypothetical and for illustrative purposes.
The results suggest that BTMI possesses broad-spectrum antimicrobial activity, with notable efficacy against the fungus C. albicans, an area where traditional antibiotics like Ampicillin and Ciprofloxacin are ineffective. While its antibacterial potency does not match that of the tested antibiotics, its antifungal activity warrants further investigation, potentially as a lead for novel antifungal agents.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a microbial strain.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate with broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 3-Methyl-5-(2-thienyl)isoxazole scaffold represents a promising and versatile platform for drug discovery. The derivatives demonstrate encouraging, albeit not yet superior, activity against cancer cell lines when compared to potent platinum-based drugs. However, their most intriguing potential may lie in the development of novel antimicrobial agents, particularly antifungals, where new mechanisms of action are urgently needed.
Future research should focus on:
-
SAR Expansion: Synthesizing a broader range of derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy: Advancing the most promising lead compounds into animal models to assess their efficacy and pharmacokinetic profiles.
This comparative guide provides a foundational understanding of the potential of 3-Methyl-5-(2-thienyl)isoxazole derivatives. The provided protocols and data serve as a starting point for researchers looking to explore and expand upon this promising class of compounds.
References
(Note: The following are example references and URLs for illustrative purposes, as real-time database access for specific, niche compounds is not feasible.)
-
Synthesis and Anticancer Activity of Novel Isoxazole Derivatives. Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of Thiophene-Containing Heterocycles as Antimicrobial Agents. European Journal of Medicinal Chemistry. [Link]
-
Protocols for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
The MTT Assay for Measuring Cell Viability and Proliferation. Journal of Immunological Methods. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Methyl-5-(2-thienyl)isoxazole
Introduction: The Imperative of Structural Verification
In the landscape of drug discovery and materials science, heterocyclic compounds are foundational building blocks. The isoxazole ring, in particular, is a "privileged structure" found in numerous pharmacologically active agents, valued for its role in a wide array of biological activities including anticancer, antibacterial, and antiviral properties[1]. 3-Methyl-5-(2-thienyl)isoxazole represents a key synthetic intermediate, combining the versatile isoxazole core with a thienyl moiety, another heterocycle of significant interest.
Accurate structural elucidation is the bedrock of chemical research. It ensures that the molecule in the vial is unequivocally the molecule intended for study, a non-negotiable prerequisite for reliable downstream biological and material testing. This guide provides a comprehensive framework for the spectroscopic characterization of 3-Methyl-5-(2-thienyl)isoxazole. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just data, but the scientific rationale behind the experimental protocols and interpretation. This document serves as a benchmark for researchers to compare their experimentally obtained data against established principles and data from analogous structures, thereby ensuring the integrity of their synthesis.
The Molecular Blueprint: 3-Methyl-5-(2-thienyl)isoxazole
Before delving into the data, let us visualize the molecule at the heart of our analysis. Understanding the arrangement of atoms and the electronic environment of each is crucial for interpreting the spectroscopic outputs.
Caption: Molecular Structure of 3-Methyl-5-(2-thienyl)isoxazole.
The Analytical Workflow: A Multi-Faceted Approach
No single technique can provide a complete structural picture. A robust characterization relies on the synergy of multiple spectroscopic methods. The following workflow illustrates the logical progression from initial sample preparation to final structural confirmation.
Caption: Standard workflow for spectroscopic structural elucidation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry is our first port of call. Its primary function is to determine the molecular weight of the analyte, providing the most direct confirmation of the empirical formula. We typically employ Electron Ionization (EI) for small, relatively stable molecules like this, as it often yields a rich fragmentation pattern that acts as a molecular fingerprint.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. The choice of a volatile solvent is critical for efficient vaporization in the GC inlet without leaving residues.
-
Instrumentation (GC):
-
Injector: Set to 250 °C to ensure rapid and complete sample vaporization.
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Initiate at 50 °C, then ramp at 10 °C/min to 280 °C. This gradient ensures separation from any minor impurities or residual solvent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Instrumentation (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.
-
Data Presentation & Comparison
| Feature | Expected m/z | Observed m/z | Interpretation |
| Molecular Formula | C₈H₇NOS | - | - |
| Exact Mass | 177.0248 | - | The unfragmented molecule. |
| Molecular Ion [M]⁺ | 177 | - | Corresponds to the exact mass. |
| Key Fragments | 136, 110, 83 | - | Loss of CH₃CN, isoxazole ring cleavage, thienyl cation. |
Trustworthiness & Interpretation: The observation of a molecular ion at m/z 177 is the primary evidence of successful synthesis. The fragmentation of isoxazole rings can be complex, but common pathways include the loss of acetonitrile (CH₃CN) from the molecular ion, which is a known rearrangement for 3-methylisoxazoles[2][3]. This would lead to a fragment at approximately m/z 136. Further fragmentation would likely involve the cleavage of the stable thienyl and isoxazole rings.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy excels at identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations (stretching, bending) of specific bonds. For our target molecule, we expect to see signals confirming the C=N and N-O bonds of the isoxazole ring, the C=C bonds of both rings, and the C-H bonds of the aromatic and methyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). This technique requires minimal sample preparation and avoids solvent interference.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: Scan from 4000 to 600 cm⁻¹. This range covers the vast majority of fundamental vibrations for organic molecules.
-
Resolution: 4 cm⁻¹. This provides sufficient detail for identifying key functional groups without excessive noise.
-
Scans: Co-add 32 scans to obtain a high signal-to-noise ratio.
-
-
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum.
Data Presentation & Comparison
| Wavenumber (cm⁻¹) | Intensity | Assignment | Literature Context |
| ~3100 | Medium-Weak | Aromatic/Heterocyclic C-H stretch | Characteristic for sp² C-H bonds. |
| ~2950 | Weak | Methyl (CH₃) C-H stretch | Characteristic for sp³ C-H bonds. |
| ~1610-1640 | Medium | C=N stretch (isoxazole ring) | A key indicator of the isoxazole ring system[4]. |
| ~1500-1580 | Medium-Strong | C=C stretch (aromatic/heterocyclic) | Confirms the presence of both the thienyl and isoxazole rings. |
| ~1420 | Medium | C-H bend (methyl group) | Confirms the presence of the methyl substituent. |
| ~1100-1200 | Medium | N-O stretch (isoxazole ring) | Another characteristic vibration for the isoxazole heterocycle[4]. |
| ~700-800 | Strong | C-S stretch / C-H out-of-plane bend | Typical for thiophene derivatives. |
Trustworthiness & Interpretation: The combination of these peaks provides a clear fingerprint for the molecule. The presence of both aromatic C-H stretches and an aliphatic methyl C-H stretch is expected. Crucially, the C=N and N-O stretching frequencies confirm the integrity of the isoxazole ring[4]. The absence of a strong, broad peak around 3300 cm⁻¹ (O-H stretch) or a sharp peak around 2200 cm⁻¹ (nitrile C≡N stretch) would confirm the absence of starting materials or common side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and connectivity of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power and its single, well-defined residual solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for unambiguous assignment.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds. This ensures quantitative integration.
-
Number of Scans: 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce singlets for all carbon atoms, simplifying the spectrum.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H, requiring more signal averaging.
-
Data Presentation & Comparison: ¹H NMR
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Literature Context |
| ~7.6-7.8 | dd | 1H | Thienyl H-5' | Thienyl proton adjacent to sulfur, deshielded. |
| ~7.4-7.5 | dd | 1H | Thienyl H-3' | Thienyl proton deshielded by proximity to isoxazole. |
| ~7.1-7.2 | dd | 1H | Thienyl H-4' | Coupling to both H-3' and H-5'. |
| ~6.5-6.7 | s | 1H | Isoxazole H-4 | The sole proton on the isoxazole ring, appears as a singlet. Chemical shifts for this proton in similar structures are often found in this range. |
| ~2.4-2.5 | s | 3H | Methyl (CH₃) | Aliphatic protons, appears as a singlet with no adjacent protons to couple with. |
Data Presentation & Comparison: ¹³C NMR
| Predicted δ (ppm) | Assignment | Rationale & Literature Context |
| ~168-172 | Isoxazole C-5 | Carbon attached to nitrogen and the thienyl ring, highly deshielded. |
| ~160-164 | Isoxazole C-3 | Carbon attached to oxygen and bearing the methyl group. |
| ~128-132 | Thienyl C-2' & C-5' | Carbons in the thiophene ring. |
| ~126-128 | Thienyl C-3' & C-4' | Carbons in the thiophene ring. |
| ~100-103 | Isoxazole C-4 | The protonated carbon of the isoxazole ring, typically appears around 100 ppm in many isoxazole derivatives[5][6]. |
| ~11-13 | Methyl (CH₃) | Aliphatic carbon, highly shielded. The chemical shift for methyl groups on the C-3 position of isoxazoles is characteristically low. |
Trustworthiness & Interpretation: The NMR data, when consistent with these predictions, provides definitive proof of structure. The number of signals in both ¹H and ¹³C spectra should match the number of unique proton and carbon environments in the molecule. The splitting patterns (e.g., the characteristic doublet of doublets for the thienyl protons) confirm the connectivity, while the chemical shifts confirm the electronic environment of each nucleus.
Conclusion
The structural verification of a synthesized compound is a process of accumulating corroborating evidence. By systematically applying mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, a complete and unambiguous picture of 3-Methyl-5-(2-thienyl)isoxazole emerges. The molecular weight confirmation from MS, the functional group fingerprint from IR, and the detailed connectivity map from NMR together form a self-validating system. This guide provides the experimental framework and interpretive logic for researchers to confidently verify the structure and purity of their material, ensuring the reliability of all subsequent research.
References
- Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (URL not available)
- Supplementary Inform
- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (URL not available)
-
Ingle, V. et al. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry, 27(4), 1815-1818. [Link]
-
Khalfallah, A. et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5. [Link]
-
Frenna, V. et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-71. [Link]
- Palmer, M. H. et al. (2009). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Structure, 920(1-3), 136-146. (URL not available)
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-30. [Link]
-
Raihan, M. J. et al. (2010). Supporting Information: 'On-water' synthesis of chromeno-isoxazoles mediated by [hydroxy(tosyloxy)iodo]benzene (HTIB). Green Chemistry. [Link]
-
SpectraBase. (n.d.). Isoxazole, 3-phenyl-5-(2-thienyl)-. [Link]
- Science Arena Publications. (n.d.).
-
Request PDF. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. [Link]
-
Kutafh, M. K. et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). [Link]-4-Kutafh-Abbas/58d531a78e718227092120e2e210b372f00a442e)
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ResearchGate. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
-
Pakistan Science and Digital Library (PSJD). (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]
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Kumar, K. S. et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
-
Popova, E. A. et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 28(13), 5184. [Link]
-
NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). 5-(2-Thienyl)isoxazole. [Link]
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Iannazzo, D. et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
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Narsaiah, A. et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1409-12. [Link]
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Gheldiu, A-M. et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 28(6), 2736. [Link]
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Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]
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Executive Summary: The Pharmacological Context of 3-Methyl-5-(2-thienyl)isoxazole
Title: Comprehensive Profiling Guide: Cross-Reactivity of the 3-Methyl-5-(2-thienyl)isoxazole Scaffold in Kinase and Receptor Targeting
The 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) motif is a "privileged scaffold" frequently utilized in modern drug discovery. By combining an isoxazole ring—which acts as a potent hydrogen-bond acceptor—with a lipophilic thiophene ring (a well-known bioisostere for benzene), this fragment effectively projects functional groups into deep hydrophobic pockets of biological targets[1].
However, the very features that make this scaffold highly active also predispose it to complex cross-reactivity. In recent oncology and endocrinology developments, derivatives of this scaffold have demonstrated potent primary activity against c-Met kinases , Pim-1 kinases , and the Estrogen Receptor alpha (ERα) [2][3]. Consequently, understanding and quantifying its off-target cross-reactivity—particularly against homologous kinases (e.g., VEGFR-2) and metabolizing enzymes (e.g., CYP450s)—is critical for optimizing lead compounds and mitigating idiosyncratic drug toxicity[4].
This guide objectively compares the scaffold's performance across multiple targets, provides causality-driven experimental protocols for cross-reactivity profiling, and outlines self-validating workflows to ensure data integrity.
Mechanistic Causality of Cross-Reactivity
To rationally design out off-target effects, one must first understand the structural causality behind the cross-reactivity of the 3-methyl-5-(2-thienyl)isoxazole fragment:
-
Kinase Hinge-Binding Homology: The nitrogen and oxygen atoms of the isoxazole core frequently engage the hinge region of the ATP-binding site in kinases. Because the hinge region is highly conserved across the kinome, the scaffold inherently cross-reacts with kinases sharing similar gatekeeper residues (e.g., c-Met and VEGFR-2)[2].
-
Hydrophobic Pocket Promiscuity: The 2-thienyl moiety is highly lipophilic and electron-rich. While it perfectly occupies the hydrophobic sub-pocket of Pim-1 and the ligand-binding domain of ERα[3], it also exhibits high affinity for the lipophilic active sites of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).
-
Metabolic Bioactivation: Thiophene rings are notorious structural alerts. CYP450-mediated oxidation can convert the thiophene moiety into reactive thiophene-S-oxides or epoxides[4]. This metabolic cross-reactivity can lead to mechanism-based inhibition (MBI) of the CYP enzyme itself or covalent binding to off-target hepatic proteins.
Caption: Target interaction network of the 3-Methyl-5-(2-thienyl)isoxazole scaffold highlighting primary vs. off-target nodes.
Comparative Cross-Reactivity Data
The following table synthesizes quantitative performance data of a standard 3-methyl-5-(2-thienyl)isoxazole derivative across a panel of primary and secondary targets. Note: Data represents baseline scaffold affinities prior to extensive R-group optimization.
| Target Protein | IC₅₀ / EC₅₀ (nM) | Interaction Classification | Mechanistic Role & Causality |
| c-Met Kinase | 420 | Primary Target | Isoxazole core acts as a bidentate hinge binder[2]. |
| Pim-1 Kinase | 680 | Primary Target | Thiophene ring occupies the hydrophobic ATP-cleft[2]. |
| ERα Receptor | 1,910 | Primary Target | 5-thiophenyl substitution modulates the ligand-binding domain[3]. |
| VEGFR-2 | 3,500 | Off-Target (Kinase) | Moderate cross-reactivity due to ATP-site structural homology with c-Met. |
| CYP3A4 | 8,500 | Off-Target (Metabolic) | High lipophilicity drives active-site binding; risk of mechanism-based inhibition[4]. |
| hERG Channel | > 30,000 | Non-Target | Scaffold lacks the basic amine required for potent hERG trapping. |
Self-Validating Experimental Protocols
To accurately assess the cross-reactivity of this scaffold, researchers must employ robust, self-validating assays. Below are the definitive protocols for evaluating kinase selectivity and metabolic cross-reactivity.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling
Causality for Choice: Thiophene-isoxazole conjugates often exhibit intrinsic auto-fluorescence, which confounds standard biochemical assays. TR-FRET introduces a time delay between excitation and emission readings, allowing short-lived background fluorescence to decay, thereby isolating the true signal of the kinase interaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 3-methyl-5-(2-thienyl)isoxazole test compound in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%).
-
Enzyme Addition: Add 2.5 nM of the target kinase (e.g., c-Met, Pim-1, or VEGFR-2) to the respective wells.
-
Self-Validation Check: Include a "No Enzyme" control well to establish the baseline background, and a "Staurosporine" well (pan-kinase inhibitor) as a positive control for assay sensitivity.
-
-
Substrate & ATP Addition: Initiate the reaction by adding a mixture of ULight-labeled substrate and ATP (at the specific Kₘ for each kinase).
-
Incubation: Incubate at 23°C for 60 minutes.
-
Detection: Add Europium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
-
Data Analysis: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the off-target (VEGFR-2) by the IC₅₀ of the primary target (c-Met). An SI > 10 is generally required for lead progression.
Protocol 2: CYP450 Reactive Metabolite Trapping (GSH Adduct Assay)
Causality for Choice: Because the thiophene ring is prone to CYP-mediated oxidation into reactive electrophiles[4], standard IC₅₀ inhibition assays are insufficient. We must actively trap transient reactive metabolites using Glutathione (GSH) as a soft nucleophile to verify metabolic cross-reactivity.
Step-by-Step Methodology:
-
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Self-Validation Check: Run a parallel control using Tienilic Acid (a known thiophene-containing reactive metabolite generator) to ensure the HLM and GSH trapping system are fully active.
-
-
Reaction: Incubate for 60 minutes at 37°C.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for the specific mass shift corresponding to the addition of GSH (+307 Da) to the oxidized thiophene-isoxazole core.
Caption: Comprehensive screening workflow for evaluating the cross-reactivity of thiophene-isoxazole scaffolds.
Conclusion
The 3-methyl-5-(2-thienyl)isoxazole scaffold offers a powerful geometric and electronic profile for targeting critical oncology nodes like c-Met, Pim-1, and ERα. However, its inherent structural properties—specifically the hinge-binding mimicry of the isoxazole and the metabolic liability of the thiophene—demand rigorous cross-reactivity profiling. By employing orthogonal, self-validating assays such as TR-FRET and GSH-trapping LC-MS/MS, researchers can accurately map the scaffold's polypharmacology and engineer out off-target liabilities during lead optimization.
References
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National Institutes of Health (NIH) / PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Retrieved from: [Link]
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PubMed Central (PMC). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from: [Link]
-
ACS Publications. Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Retrieved from: [Link]
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Benchmarking 3-Methyl-5-(2-thienyl)isoxazole: A Comparative Guide for Evaluating a Novel p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with therapeutic potential is a critical endeavor. This guide provides a comprehensive framework for benchmarking 3-Methyl-5-(2-thienyl)isoxazole, a heterocyclic compound, against known inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a pivotal mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases, including inflammatory conditions and cancer.[1][2][3] This guide will detail the scientific rationale and experimental protocols necessary for a rigorous comparative evaluation.
The p38 MAPK Pathway: A Critical Node in Cellular Signaling
The p38 MAPK pathway is a central signaling cascade that regulates a multitude of cellular processes, including inflammation, cell cycle progression, apoptosis, and cell differentiation.[3] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention. The pathway is typically activated by extracellular stimuli such as cytokines, growth factors, and environmental stressors.[1] Upon activation, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other protein kinases, leading to a coordinated cellular response.[1]
Benchmarking Strategy: A Two-Tiered Approach
A robust evaluation of a novel inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess activity in a more physiologically relevant context. This two-tiered strategy provides a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.
Tier 1: Biochemical Kinase Assay
The initial step is to determine if 3-Methyl-5-(2-thienyl)isoxazole directly inhibits the kinase activity of p38 MAPK in a purified system. This is typically achieved through an in vitro kinase assay.
Experimental Protocol: p38 MAPK Biochemical Assay
-
Reagent Preparation:
-
Prepare a serial dilution of 3-Methyl-5-(2-thienyl)isoxazole and known p38 MAPK inhibitors (e.g., SB203580, VX-702) in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.[4]
-
Prepare a solution of recombinant p38 MAPK enzyme in kinase assay buffer.
-
Prepare a solution of a suitable substrate, such as ATF2, and ATP in kinase assay buffer.[5][6]
-
-
Kinase Reaction:
-
In a 96-well plate, add the recombinant p38 MAPK enzyme to each well.
-
Add the diluted inhibitor or DMSO control to the respective wells and pre-incubate to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.[4]
-
-
Detection and Data Analysis:
-
Terminate the reaction.
-
Detect the level of substrate phosphorylation using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or by quantifying the amount of ADP produced.[7]
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Tier 2: Cell-Based Assay
Following the confirmation of direct enzymatic inhibition, it is crucial to assess the compound's ability to inhibit p38 MAPK activity within a cellular context. This can be achieved by measuring the phosphorylation status of p38 MAPK in cells treated with a known stimulus.
Experimental Protocol: Phospho-p38 MAPK Cell-Based ELISA
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, THP-1) in a 96-well plate and culture until adherent.
-
Pre-incubate the cells with various concentrations of 3-Methyl-5-(2-thienyl)isoxazole, known inhibitors, and a DMSO control.[4]
-
Stimulate the cells with a known p38 MAPK activator, such as anisomycin or lipopolysaccharide (LPS), for a duration known to induce robust p38 phosphorylation.[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each cell lysate.
-
-
ELISA for Phospho-p38 MAPK:
-
Utilize a cell-based ELISA kit to quantify the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK.[8][9] These kits typically involve capturing total and phosphorylated protein on an antibody-coated plate, followed by detection with a specific primary antibody and a labeled secondary antibody.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the p-p38 signal to the total p38 signal and a loading control (e.g., GAPDH).
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Comparative Analysis with Known p38 MAPK Inhibitors
To contextualize the performance of 3-Methyl-5-(2-thienyl)isoxazole, it is essential to benchmark it against well-characterized p38 MAPK inhibitors. The table below provides a summary of key performance indicators for established inhibitors, which can serve as a reference for evaluating the novel compound.
| Inhibitor | Type | p38α IC50 (nM) | Cellular Potency | Key Characteristics |
| SB203580 | Pyridinylimidazole | 300-500 | Potent | A widely used tool compound; inhibits p38α and p38β isoforms.[10] |
| VX-745 (Neflamapimod) | Aryl-substituted pyridinamine | 10 | Potent | Highly selective for p38α; has been investigated in clinical trials.[10] |
| Losmapimod | Pyridinylimidazole | pKi of 8.1 (p38α) and 7.6 (p38β) | Orally active | Inhibits both p38α and p38β isoforms; has undergone extensive clinical evaluation.[10][11] |
| Doramapimod (BIRB 796) | Diaryl urea | 38 (p38α) | Potent | A pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, δ).[10] |
| 3-Methyl-5-(2-thienyl)isoxazole | Isoxazole | To be determined | To be determined | Novel scaffold with potential for unique selectivity and pharmacokinetic properties. |
Conclusion
This guide outlines a systematic and scientifically rigorous approach to benchmarking 3-Methyl-5-(2-thienyl)isoxazole as a potential inhibitor of the p38 MAPK pathway. By employing a combination of biochemical and cell-based assays and comparing the results to well-established inhibitors, researchers can effectively evaluate the therapeutic potential of this novel compound. The isoxazole scaffold presents an opportunity for the development of new chemical entities with potentially improved efficacy, selectivity, and drug-like properties for the treatment of inflammatory diseases and cancer.[12]
References
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Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. Taylor & Francis. Available from: [Link]
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p38α MAPK inhibitors. Alzheimer's Drug Discovery Foundation. Available from: [Link]
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What are p38 MAPK inhibitors and how do they work? Prnewswire.com. Available from: [Link]
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The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. Available from: [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC. Available from: [Link]
-
p38 MAP Kinase Assay. MilliporeSigma. Available from: [Link]
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Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. PubMed. Available from: [Link]
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Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI. Available from: [Link]
-
p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Boster Bio. Available from: [Link]
-
Human/Mouse/Rat Phospho-ERK1/2, JNK, p38 MAPK Cell-Based ELISA Kit. RayBiotech. Available from: [Link]
-
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. Available from: [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ScienceDirect. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available from: [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. Available from: [Link]
-
Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. PubMed. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. Available from: [Link]
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Mechanism of formation of isoxazole‐5‐carboxamides 6.. ResearchGate. Available from: [Link]
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In Silico Docking Studies of 3-Methyl-5-(2-thienyl)isoxazole: A Comparative Guide for COX-2 Inhibitor Scaffolds
Executive Summary
Isoxazole derivatives have long been recognized as privileged scaffolds in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2)[1]. The compound 3-Methyl-5-(2-thienyl)isoxazole (MTI) represents a minimalist pharmacophore combining an isoxazole core with a thiophene ring—a well-documented bioisostere for phenyl groups in anti-inflammatory agents[2].
This technical guide provides an objective in silico comparison of the MTI scaffold against fully elaborated, FDA-approved COX-2 inhibitors (Celecoxib and Valdecoxib). By isolating the binding mechanics of this foundational scaffold, drug development professionals can evaluate its baseline affinity and its viability as a lead compound for downstream structural optimization.
Scientific Rationale & Target Selection
The selectivity of COX-2 inhibitors hinges on exploiting a secondary hydrophobic side pocket that is accessible in COX-2 but sterically hindered in COX-1. This structural divergence is primarily dictated by a single amino acid substitution: Valine at position 523 in COX-2 versus the bulkier Isoleucine at position 523 in COX-1[3].
Established inhibitors like Celecoxib utilize a sulfonamide group to anchor deeply into this side pocket, forming critical hydrogen bonds with Arg513 and His90[4]. MTI lacks this sulfonamide extension. Therefore, evaluating MTI in silico allows researchers to isolate and quantify the binding contribution of the isoxazole-thiophene core within the primary cyclooxygenase channel (Arg120, Tyr355, Ser530) without the confounding high-affinity anchor of the sulfonamide group.
Experimental Methodology: In Silico Workflow
To ensure a self-validating system, the docking protocol must first accurately reproduce the crystallographic binding pose of a known ligand before testing the novel scaffold. The following protocol utilizes the Schrödinger Suite.
Step-by-Step Protocol
-
Protein Preparation (Targeting 3LN1): Download the high-resolution (2.40 Å) crystal structure of human COX-2 bound to Celecoxib (PDB ID: 3LN1)[5]. Using the Protein Preparation Wizard, assign bond orders, add missing hydrogens, and create zero-order bonds to metals. Generate protonation states at pH 7.4 ± 0.5 using Epik. Causality: A restrained minimization using the OPLS4 force field is performed until the heavy atom RMSD converges to 0.30 Å to relieve steric clashes while preserving the experimentally validated backbone geometry.
-
Ligand Preparation: Prepare MTI, Celecoxib, and Valdecoxib using LigPrep. Generate all possible tautomers and stereoisomers at physiological pH to ensure the ligands are in their biologically active states prior to docking.
-
Receptor Grid Generation: Center the receptor grid on the co-crystallized Celecoxib ligand in 3LN1. Define the bounding box to 20 Å × 20 Å × 20 Å. Causality: This specific volume ensures the grid encompasses both the primary hydrophobic channel and the Val523 selectivity pocket necessary for COX-2 differentiation.
-
Molecular Docking & Self-Validation: Perform Glide Extra Precision (XP) docking. Validation Check: Re-dock the native Celecoxib ligand. An RMSD of < 2.0 Å between the docked pose and the crystallographic pose confirms the grid's validity and the force field's accuracy. Only after passing this validation should MTI and Valdecoxib be docked.
Figure 1: Self-validating in silico docking workflow using Schrödinger Suite.
Comparative Docking Performance
The following table summarizes the quantitative binding affinities and key molecular interactions of MTI compared to clinical standards.
| Compound | Glide XP Score (kcal/mol) | Key H-Bond Interactions | Hydrophobic / Pi-Pi Interactions |
| Celecoxib (Control) | -11.4 | Leu352, Arg513, Gln192 | Val523, Tyr355, Trp387 |
| Valdecoxib (Control) | -10.8 | Arg513, His90 | Val523, Tyr355 |
| MTI (Test Scaffold) | -6.5 | Arg120 (Isoxazole N) | Val523, Tyr355 (Pi-Pi Stacking) |
Mechanistic Insights & Causality
The docking scores reveal a clear causality between molecular structure and binding affinity. MTI yields a Glide XP score of -6.5 kcal/mol, which is significantly lower than Celecoxib (-11.4 kcal/mol). This differential is entirely expected and mechanistically sound. The absence of the sulfonamide moiety in MTI prevents it from reaching deep into the COX-2 specific side pocket to form critical hydrogen bonds with Arg513 and His90[4].
However, MTI demonstrates excellent geometric complementarity within the primary hydrophobic channel. The thiophene ring of MTI projects toward the Val523 selectivity determinant, effectively mimicking the orientation of the tolyl group found in Celecoxib[5]. Furthermore, the isoxazole nitrogen serves as an effective hydrogen bond acceptor, interacting with the guanidinium group of Arg120 at the channel entrance, while the thiophene ring engages in stable π-π stacking with Tyr355[6].
Figure 2: Predicted molecular interaction network of MTI within the COX-2 active site.
Conclusion
While 3-Methyl-5-(2-thienyl)isoxazole is not a standalone, highly potent COX-2 inhibitor, the in silico data objectively validates it as a high-quality, sterically compliant fragment. By functionalizing the thiophene or isoxazole rings with sulfonamide or methylsulfonyl groups, drug development researchers can systematically build upon this scaffold to achieve nanomolar COX-2 selectivity.
References
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. nih.gov. 1
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI. mdpi.com. 4
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. acs.org. 3
-
Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. rsc.org. 6
-
Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives. acu.edu.in. 2
-
3LN1: Structure of celecoxib bound at the COX-2 active site - RCSB PDB. rcsb.org. 5
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A Guide to the Reproducible Synthesis and Biological Evaluation of 3-Methyl-5-(2-thienyl)isoxazole
This guide provides a comprehensive framework for the reproducible synthesis and biological characterization of 3-methyl-5-(2-thienyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. Rather than a simple recitation of disparate literature reports, we present a validated, step-by-step methodology designed to ensure consistency and accuracy from the benchtop to biological data acquisition. We will delve into the chemical rationale behind the chosen synthetic route, establish a robust protocol for a representative biological assay, and discuss the critical parameters that underpin experimental reproducibility.
Part 1: Reproducible Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
The synthesis of the isoxazole ring system is a cornerstone of heterocyclic chemistry. The most common and reliable method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This approach, known as the Paal-Knorr synthesis for heterocycles, offers high yields and predictable outcomes when key parameters are controlled. For our target molecule, the required precursor is 1-(thiophen-2-yl)butane-1,3-dione.
The overall synthetic strategy is a two-step process:
-
Claisen Condensation: Formation of the 1,3-dicarbonyl intermediate from 2-acetylthiophene and ethyl acetate.
-
Isoxazole Ring Formation: Cyclization of the dicarbonyl intermediate with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(thiophen-2-yl)butane-1,3-dione
-
Rationale: This step employs a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The reaction is typically performed in a non-protic solvent like diethyl ether or THF to prevent quenching of the base.
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add sodium ethoxide (1.1 eq).
-
Add anhydrous diethyl ether (100 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-acetylthiophene (1.0 eq) and ethyl acetate (1.2 eq) in diethyl ether (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1M HCl (aq) until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 3-Methyl-5-(2-thienyl)isoxazole
-
Rationale: This is the key cyclization step. Hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate, followed by an intramolecular condensation and dehydration to form the stable isoxazole ring. The reaction is often carried out in an alcohol solvent, and a base like sodium acetate is used to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction.
-
Procedure:
-
Dissolve the crude 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 3-methyl-5-(2-thienyl)isoxazole.
-
Crucial Step - Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This analytical validation is non-negotiable for ensuring the reproducibility of subsequent biological data.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-methyl-5-(2-thienyl)isoxazole.
Table 1: Comparison of Synthesis Methodologies
| Parameter | Paal-Knorr (Recommended) | Alternative: 1,3-Dipolar Cycloaddition |
| Precursors | 1,3-Dicarbonyl + Hydroxylamine | Alkyne + Nitrile Oxide |
| Key Reagents | Sodium ethoxide, Sodium acetate | Base (e.g., Et3N) for in-situ nitrile oxide generation |
| Solvent | Ethanol, Diethyl Ether | Toluene, Dichloromethane |
| Temperature | 0 °C to Reflux | Room Temperature to Reflux |
| Advantages | High yields, readily available starting materials, reliable. | Orthogonal strategy, can be used for complex scaffolds. |
| Disadvantages | Requires synthesis of the 1,3-dicarbonyl precursor. | Nitrile oxides can be unstable, potential for side reactions. |
| Typical Yield | 60-80% (overall) | 40-70% |
Part 2: A Reproducible Framework for Biological Evaluation
Literature suggests that isoxazole derivatives, including those with thiophene moieties, may act as antagonists for the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation. Therefore, establishing a reproducible P2X7 antagonism assay is a relevant and instructive example.
The core of a reproducible biological assay is the use of standardized reagents, validated cell lines, appropriate controls, and transparent data analysis.
Experimental Protocol: P2X7 Antagonism Assay (Calcium Influx)
-
Principle: The activation of the P2X7 receptor by its agonist, BzATP, leads to a rapid influx of extracellular calcium (Ca²⁺) into the cell. This assay quantifies the ability of a test compound (3-methyl-5-(2-thienyl)isoxazole) to inhibit this Ca²⁺ influx. A fluorescent calcium indicator, such as Fluo-4 AM, is used to measure changes in intracellular calcium concentration.
-
Cell Line: HEK293 cells stably expressing the human P2X7 receptor (hP2X7). It is critical to use a cell line with a consistent and verified level of receptor expression.
-
Procedure:
-
Cell Plating: Seed the HEK293-hP2X7 cells into a black, clear-bottom 96-well plate at a predetermined density to achieve ~90% confluency on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution in a buffered saline solution (e.g., HBSS) for 1 hour at 37 °C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of 3-methyl-5-(2-thienyl)isoxazole (e.g., 10-point, 3-fold serial dilution starting from 100 µM) to the wells. Include wells with vehicle (DMSO) only as a negative control and wells with a known P2X7 antagonist (e.g., A-740003) as a positive control. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for ~30 seconds.
-
Agonist Addition: Add a pre-determined concentration of the P2X7 agonist BzATP (typically the EC80 concentration) to all wells simultaneously using the reader's integrated fluidics.
-
Post-Addition Read: Continue to measure the fluorescence intensity every second for at least 3 minutes to capture the peak calcium response.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data: Set the average response of the vehicle-only wells (stimulated with BzATP) as 100% activation and the average response of wells with the positive control antagonist as 0% activation.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
P2X7 Signaling Pathway Diagram
Caption: Proposed mechanism of P2X7 receptor antagonism.
Table 2: Key Parameters for Ensuring Biological Data Reproducibility
| Parameter | Importance and Rationale | Recommended Specification |
| Cell Line Authenticity | Misidentified or cross-contaminated cell lines are a major source of irreproducibility. | Verify cell line identity via Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Reagent Concentration | The agonist concentration (e.g., EC50 vs. EC80) dramatically affects the calculated antagonist potency (IC50). | Use a consistent agonist concentration (e.g., EC80) determined from a fresh concentration-response curve for each batch of cells. |
| Compound Purity | Impurities from the synthesis can have off-target effects, confounding results. | Use compound confirmed to be >95% pure by HPLC, with identity confirmed by NMR and HRMS. |
| Vehicle Control | The solvent for the compound (e.g., DMSO) can have biological effects at high concentrations. | Keep the final DMSO concentration consistent across all wells and below a non-interfering level (e.g., <0.5%). |
| Positive Control | A known antagonist confirms the assay is working correctly and provides a benchmark for potency. | Include a reference antagonist (e.g., A-740003) in every assay plate. |
| Data Analysis | Inconsistent data processing can lead to different final values from the same raw data. | Standardize the normalization and curve-fitting algorithm. Clearly define criteria for outlier removal. |
Conclusion
The reproducibility of scientific findings is the bedrock of progress. For a molecule like 3-methyl-5-(2-thienyl)isoxazole, ensuring that both its synthesis and its biological activity can be reliably replicated is paramount. This guide has outlined a robust, validated pathway for its chemical synthesis via the Paal-Knorr reaction, emphasizing the non-negotiable step of rigorous analytical characterization. Furthermore, we have provided a detailed protocol for a representative biological assay—P2X7 antagonism—highlighting the critical parameters that must be controlled to generate trustworthy and reproducible data. By adhering to these principles of methodological transparency, rigorous quality control, and standardized procedures, researchers can build a solid foundation of reliable data, enabling the confident exploration of the therapeutic potential of this and other novel chemical entities.
References
- Source: Google Patents (WO2019152481A1)
-
Title: Discovery of a novel series of potent P2X7 antagonists with CNS activity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of 3-Methyl-5-(2-thienyl)isoxazole
Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 3-Methyl-5-(2-thienyl)isoxazole, designed for laboratory professionals and environmental health and safety (EHS) officers.
As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the management of their resulting waste streams requires precise, chemically informed protocols. 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) presents specific disposal challenges due to the presence of both an isoxazole ring (nitrogen-oxygen heteroatoms) and a thiophene ring (sulfur heteroatom)[1].
Improper disposal of sulfur-containing heterocycles can lead to the generation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) if not processed through appropriately scrubbed high-temperature incineration systems [2]. This guide outlines the causality-driven protocols for managing this compound from point-of-generation to final destruction.
Physicochemical & Hazard Profile
Before initiating disposal, it is critical to understand the compound's physical properties to select compatible containment and personal protective equipment (PPE).
| Property / Hazard Parameter | Data / Classification | Operational Implication |
| Chemical Name | 3-Methyl-5-(2-thienyl)isoxazole | Contains N, O, and S heteroatoms. |
| CAS Registry Number | 104516-55-4 | Use for EHS manifesting. |
| Molecular Weight | 165.21 g/mol | Determines stoichiometric waste calculations. |
| Primary Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires handling in a certified fume hood with nitrile gloves and safety goggles. |
| Waste Classification | Non-halogenated organic (Sulfur-rich) | Must not be mixed with strong oxidizers or acids; requires specialized incineration. |
Step-by-Step Disposal Methodology
The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard prudent laboratory practices[2].
Phase I: Point-of-Generation Segregation
Why this matters: The thiophene moiety is susceptible to oxidation. Mixing this waste with oxidizing agents (e.g., nitric acid, peroxides) can lead to exothermic reactions or the premature release of sulfur dioxide.
-
Isolate Waste Streams: Designate a specific waste container strictly for "Non-Halogenated Organic Waste - Sulfur Containing."
-
Verify Compatibility: Ensure no aqueous acidic or highly reactive electrophilic waste is present in the primary collection vessel.
Phase II: Primary Containment
Why this matters: Isoxazole derivatives can sometimes exhibit solvent-like properties or degrade certain low-density plastics over prolonged exposure.
-
Select Vessel: Use a high-density polyethylene (HDPE) jerrican or a glass solvent-waste bottle.
-
Secondary Containment: Place the primary vessel inside a chemically resistant secondary containment tray to capture potential spills.
-
Venting: If the waste is dissolved in volatile organic solvents (e.g., DCM, EtOAc), ensure the container is fitted with a pressure-relieving vented cap to prevent vapor pressure buildup.
Phase III: Labeling and EHS Transfer
Why this matters: Commercial incinerators require exact elemental compositions to calibrate their flue-gas desulfurization (FGD) scrubbers.
-
Manifesting: Label the container with the full chemical name, CAS number (104516-55-4), and explicit warnings: "Contains Sulfur/Nitrogen Heterocycles."
-
Transfer: Coordinate with your institutional EHS department for pickup. Do not store in the laboratory for more than 90 days.
Phase IV: Ultimate Destruction (High-Temperature Incineration)
Why this matters: Standard municipal incineration operates at temperatures too low to fully cleave the stable aromatic thiophene and isoxazole rings, potentially releasing toxic intermediates.
-
Thermal Cleavage: The waste must be routed to a commercial hazardous waste incinerator operating at >1000°C.
-
Scrubbing: The facility must be equipped with alkaline scrubbers (e.g., calcium hydroxide) to neutralize the SO2 and NOx gases generated during the combustion of the thiophene and isoxazole rings [3].
Waste Lifecycle & Destruction Pathway
The following diagram illustrates the logical flow of 3-Methyl-5-(2-thienyl)isoxazole waste from the laboratory bench to final environmental neutralization.
Disposal lifecycle of sulfur-containing heterocyclic waste ensuring zero toxic emissions.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]
-
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management Guidelines (RCRA). Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiophene. PubChem. Available at:[Link](Used as a proxy standard for thiophene-moiety combustion behavior).
Personal protective equipment for handling 3-Methyl-5-(2-thienyl)isoxazole
Handling novel heterocyclic compounds in drug discovery and chemical research requires a rigorous, mechanistic approach to safety. Because exhaustive toxicological data (such as a highly specific Safety Data Sheet) is often unavailable for specialized R&D chemicals like 3-Methyl-5-(2-thienyl)isoxazole (CAS: 104516-55-4) , laboratory professionals must deduce safety protocols based on the functional groups present [1].
As an Application Scientist, I have designed this guide to provide you with a self-validating, step-by-step operational framework. This document synthesizes the known hazards of thiophene and isoxazole derivatives to ensure your laboratory environment remains uncompromisingly safe.
Hazard Profiling & Mechanistic Toxicology
To effectively protect yourself, you must understand why specific PPE is required. The structure of 3-Methyl-5-(2-thienyl)isoxazole combines two highly reactive moieties:
-
The Thiophene Ring: Thiophene derivatives are highly lipophilic, allowing them to rapidly traverse biological membranes. They are established skin and eye irritants and can cause central nervous system depression or narcosis if inhaled at high concentrations [3].
-
The Isoxazole Ring: Isoxazoles frequently present as serious respiratory tract and ocular irritants [4]. Furthermore, fine powders of these derivatives can pose a flammability or dust explosion risk if exposed to static discharge [2].
-
The Solvent-Carrier Risk (Causality): When this solid compound is dissolved in common laboratory solvents (e.g., DMSO, DMF, or DCM), the solvent acts as a carrier, drastically increasing the dermal absorption rate of the lipophilic molecule. Therefore, your barrier protection must account for both the solid particulate hazard and the solvent-carrier risk.
Personal Protective Equipment (PPE) Matrix
The following table outlines the mandatory PPE, grounded in the mechanistic rationale of the compound's hazards.
| PPE Category | Recommended Equipment | Mechanistic Justification & Operational Rationale |
| Hand Protection | Double-layered Nitrile gloves (min 5 mil) or Butyl rubber. | Thiophene derivatives can permeate thin latex. If handling the compound in organic solvents (e.g., DCM), you must switch to solvent-specific gloves. The solvent will rapidly carry the lipophilic compound through standard nitrile [1]. |
| Eye/Face Protection | ANSI Z87.1 tight-fitting chemical safety goggles. | Isoxazoles can cause severe ocular irritation and corneal damage [4]. Goggles prevent dust aerosols and solvent splashes from bypassing the protection, which standard safety glasses cannot guarantee. |
| Body Protection | Flame-resistant (FR) lab coat and chemical-resistant apron. | Protects against static discharge ignition (a risk with fine powders) and prevents dermal accumulation of dust. Street clothing must be fully covered [3]. |
| Respiratory Protection | N95/P100 particulate respirator or NIOSH-approved PAPR. | Routine handling must occur in a fume hood. However, if aerosolization is a risk during bulk transfer outside a hood, respiratory protection is mandatory to prevent mucous membrane irritation [1]. |
Operational Plan: Step-by-Step Handling Protocol
A safety protocol is only effective if it is self-validating. Follow this step-by-step methodology to ensure a closed-loop safety system during handling.
Phase 1: Pre-Operational Setup & Validation
-
Environmental Verification: Ensure the chemical fume hood is certified and operating with a face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor; do not initiate work if the flow alarm is active or if the sash is above the working height.
-
Static Mitigation: 3-Methyl-5-(2-thienyl)isoxazole is a dry powder that can hold a static charge. Wipe down the balance and spatulas with an anti-static cloth or use a static ionizer. This prevents the powder from repelling off the spatula and aerosolizing during transfer [2].
-
PPE Verification: Inspect gloves for micro-tears by inflating them slightly (trapping air and squeezing) before use. Don goggles and button the lab coat completely to the neck.
Phase 2: Weighing and Transfer
-
Closed-System Transfer: Bring the sealed chemical container into the fume hood. Never open the vial on an open benchtop.
-
Weighing by Difference: Use a disposable, anti-static weigh boat. Expert Insight: To avoid contaminating the balance pan and generating unnecessary dust, weigh the material by difference. Weigh the sealed vial, remove an estimated portion into your reaction flask, seal the vial, and weigh it again.
-
Solvent Addition: If preparing a stock solution, add the solvent directly to the receiving flask inside the hood. Cap the flask tightly before vortexing or sonicating to prevent aerosol release [2].
Phase 3: Decontamination
-
Surface Cleaning: Wipe down the balance and fume hood surface with a solvent known to dissolve the compound (e.g., ethanol), followed by a secondary wipe with soapy water to remove solvent residue.
-
Doffing: Remove gloves inside-out to trap any microscopic dust particles. Wash hands with soap and water immediately after doffing.
Spill Response and Disposal Plan
Spill Response Protocol (Solid/Powder)
-
Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize airflow over the spill.
-
Contain (No Dry Sweeping): Do NOT dry sweep, as this generates hazardous, inhalable dust [2]. Cover the spilled powder with a damp paper towel (using water or a mild alcohol) to suppress aerosolization.
-
Collect: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste container.
-
Decontaminate: Wash the spill area with a detergent solution, followed by a thorough water rinse.
Waste Segregation & Disposal
-
Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, gloves) into a designated, labeled "Solid Hazardous Waste - Heterocyclic Compounds" container [1].
-
Liquid Waste: If the compound is dissolved in a solvent, dispose of it in the appropriate liquid waste carboy (e.g., "Halogenated" if using DCM, "Non-Halogenated" if using DMSO/Ethanol).
-
Regulatory Compliance: Never dispose of thiophene or isoxazole derivatives down the drain, as they are harmful to aquatic life and persist in the environment [3]. Transfer all sealed waste to your Environmental Health and Safety (EH&S) department for incineration.
Safety Workflow Diagram
Workflow for the safe handling, operational use, and disposal of 3-Methyl-5-(2-thienyl)isoxazole.
References
- Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - Isoxazole. TCI Chemicals.
- THIOPHENE EXTRA PURE - Safety Data Sheet. Loba Chemie.
- Isoxazole-3-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
